Biotin N-(bromoacetyl)hydrazide
Beschreibung
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Eigenschaften
Molekularformel |
C12H19BrN4O3S |
|---|---|
Molekulargewicht |
379.28 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-bromoacetyl)pentanehydrazide |
InChI |
InChI=1S/C12H19BrN4O3S/c13-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-21-8)14-12(20)15-11/h7-8,11H,1-6H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1 |
InChI-Schlüssel |
ZWRPUBCIUCGQAE-LAEOZQHASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin N-(bromoacetyl)hydrazide: A Tool for Covalent Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282) N-(bromoacetyl)hydrazide is a valuable bioconjugation reagent designed for the specific and covalent labeling of proteins and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in affinity labeling and the development of targeted covalent inhibitors. Detailed experimental protocols and data are presented to enable researchers to effectively utilize this powerful tool in their work.
Introduction
Biotin N-(bromoacetyl)hydrazide is a derivative of biotin, or vitamin B7, a small molecule renowned for its exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin. This interaction forms the basis of numerous detection and purification systems in molecular biology and biotechnology. By incorporating a reactive bromoacetyl group, this compound transforms the transient affinity of biotin into a permanent, covalent linkage with target biomolecules. This feature makes it a particularly useful probe for identifying and characterizing binding sites, as well as for the development of targeted therapies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₂H₁₉BrN₄O₃S |
| Molecular Weight | 379.27 g/mol |
| CAS Number | 57170-18-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Reactive Group | Bromoacetyl (-COCH₂Br) |
| Target Functional Groups | Primarily sulfhydryls (-SH) of cysteines |
Synthesis
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Dissolve biotin hydrazide in a suitable anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the solution to act as a proton scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, to the cooled solution.
-
Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Reactivity and Mechanism
The utility of this compound as a bioconjugation reagent stems from the electrophilic nature of the bromoacetyl group. The primary target for this group on proteins is the nucleophilic sulfhydryl (thiol) group of cysteine residues.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion.
Caption: SN2 reaction of this compound with a cysteine residue.
While cysteine is the primary target, the bromoacetyl group can also react with other nucleophilic amino acid side chains, such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008). The selectivity of the reaction is highly dependent on the pH of the reaction buffer.
pH Dependence of Reactivity:
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3. At physiological pH (~7.4), a significant portion of cysteine residues will be in the more nucleophilic thiolate form (S⁻), favoring reaction with the bromoacetyl group.
-
Histidine: The imidazole side chain of histidine has a pKa of around 6.0. At pH values above 6, the imidazole ring is deprotonated and becomes more nucleophilic.
-
Lysine: The ε-amino group of lysine has a high pKa of ~10.5. Therefore, at neutral pH, it is predominantly protonated (-NH₃⁺) and thus a poor nucleophile. Reaction with lysine generally requires more alkaline conditions.
This differential reactivity allows for a degree of selectivity towards cysteine residues by carefully controlling the pH of the labeling reaction.
Applications
This compound is a versatile tool with applications in various areas of biochemical and pharmaceutical research.
Affinity Labeling and Active Site Mapping
One of the primary applications of this reagent is in affinity labeling, a technique used to identify and map the binding sites of proteins. By virtue of the biotin moiety, the reagent can be directed to the active site or a specific binding pocket of a protein. The subsequent covalent reaction of the bromoacetyl group with a nearby nucleophilic residue permanently "tags" that site. The biotinylated protein can then be isolated using avidin or streptavidin affinity chromatography and analyzed by mass spectrometry to identify the labeled peptide and the specific modified amino acid.
Caption: Workflow for affinity labeling and active site mapping.
Development of Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) are a class of drugs that bind and form a covalent bond with their protein target. This irreversible mode of action can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance. This compound can be used in the early stages of TCI development to identify suitable cysteine residues for covalent targeting within a protein of interest. Once a reactive cysteine is identified, the biotin portion of the molecule can be replaced with a pharmacophore designed to have therapeutic activity.
Protein-Protein Interaction Studies
By biotinylating a "bait" protein, researchers can use this reagent to study protein-protein interactions. The biotinylated bait protein can be introduced into a cell lysate, and any interacting "prey" proteins can be co-purified using avidin or streptavidin beads. The captured proteins can then be identified by mass spectrometry.
Experimental Protocols
The following are general protocols for the use of this compound. Optimal conditions, such as reagent concentration, incubation time, and temperature, should be determined empirically for each specific application.
Protocol for Labeling a Purified Protein
-
Protein Preparation: Prepare the purified protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and thiols (e.g., Tris, glycine, DTT, β-mercaptoethanol). A phosphate (B84403) or HEPES buffer at a pH between 7.2 and 7.5 is recommended for targeting cysteine residues.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of the reagent over the protein is typically used (e.g., 10- to 20-fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a period ranging from 30 minutes to several hours. The reaction should be protected from light.
-
Quenching the Reaction: Stop the reaction by adding a small molecule containing a thiol, such as β-mercaptoethanol or DTT, to a final concentration that is in excess of the initial concentration of the biotinylation reagent.
-
Removal of Excess Reagent: Remove unreacted this compound and the quenching reagent by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.
Analysis of Biotinylation
The extent of biotinylation can be assessed by various methods:
-
Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chemiluminescent substrate.
-
Mass Spectrometry: As described in the affinity labeling section, mass spectrometry can be used to identify the specific site(s) of biotinylation.
-
Colorimetric Assays: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated into the protein.
Conclusion
This compound is a powerful and versatile reagent for the covalent biotinylation of proteins and other biomolecules. Its ability to form a stable thioether bond with cysteine residues, coupled with the high-affinity biotin-avidin interaction, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. By enabling the identification of binding sites, the development of targeted covalent inhibitors, and the study of protein-protein interactions, this reagent continues to contribute to our understanding of biological processes and the development of new therapeutics.
An In-depth Technical Guide to Biotin N-(bromoacetyl)hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282) N-(bromoacetyl)hydrazide (CAS Number: 57170-18-0) is a heterobifunctional biotinylation reagent that possesses two distinct reactive moieties: a hydrazide group and a bromoacetyl group. This unique combination allows for the selective labeling of biomolecules through two different chemical pathways. The hydrazide group reacts with carbonyl compounds, such as aldehydes and ketones, which can be generated on glycoproteins through periodate (B1199274) oxidation of their carbohydrate residues. The bromoacetyl group, an alpha-haloacetyl compound, is a potent alkylating agent that preferentially reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues. This dual reactivity makes Biotin N-(bromoacetyl)hydrazide a versatile tool for protein modification, crosslinking studies, and the development of targeted biological probes. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, potential applications, and detailed experimental protocols.
Physicochemical Properties
This compound is a biotin derivative that is commercially available for research purposes.[1][2][3] While detailed experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Reference |
| CAS Number | 57170-18-0 | [1][3][4] |
| Molecular Formula | C12H19BrN4O3S | [3][4] |
| Molecular Weight | 379.27 g/mol | [3] |
| Appearance | White to off-white solid (inferred from related compounds) | [5] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF (inferred from related compounds) | [6][7] |
| Storage | Store at -20°C for long-term stability. | [3] |
Reactivity and Mechanism of Action
The utility of this compound lies in its two distinct reactive groups, which can be targeted to different functional groups on a protein or other biomolecules.
Hydrazide Group Reactivity
The hydrazide moiety (-CONHNH2) is a strong nucleophile that reacts specifically with aldehydes and ketones to form a stable hydrazone linkage.[6][8][9] In the context of protein modification, this reactivity is primarily used to label glycoproteins.[7] The carbohydrate side chains of glycoproteins can be gently oxidized with sodium periodate (NaIO4) to generate aldehyde groups on sialic acid or other sugar residues. The hydrazide group of the biotinylation reagent then reacts with these newly formed aldehydes.[8][10]
Reaction Scheme: Hydrazide-Aldehyde Coupling
Caption: Workflow for biotinylating glycoproteins using the hydrazide moiety.
Bromoacetyl Group Reactivity
The bromoacetyl group (-COCH2Br) is an alpha-haloacetyl moiety that acts as an alkylating agent. It reacts with nucleophiles via an SN2 reaction. In proteins, the most reactive nucleophile is the thiolate anion of a cysteine residue.[11] To a lesser extent, it can also react with the imidazole (B134444) ring of histidine and the thioether of methionine, particularly at a higher pH or with prolonged reaction times. The reaction with cysteine forms a stable thioether bond.
Reaction Scheme: Bromoacetyl-Cysteine Coupling
Caption: Labeling of a cysteine residue via the bromoacetyl group.
Experimental Protocols
Selective Labeling of Glycoproteins via the Hydrazide Group
This protocol is designed to favor the reaction of the hydrazide moiety by first oxidizing the glycoprotein.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching solution (optional): 1 M glycerol (B35011)
-
Desalting column
Procedure:
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of NaIO4 in the same buffer.
-
Add the NaIO4 solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
(Optional) Quench the reaction by adding glycerol to a final concentration of 100 mM and incubating for 5 minutes on ice.
-
Remove excess periodate and byproducts using a desalting column equilibrated with Labeling Buffer.
-
-
Biotinylation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Add the biotinylation reagent stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
-
Selective Labeling of Cysteine Residues via the Bromoacetyl Group
This protocol is designed to target cysteine residues and should be performed at a neutral to slightly alkaline pH to favor the thiolate form of cysteine.
Materials:
-
Protein containing cysteine residue(s)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Protein Preparation (if necessary):
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with 10-20 mM DTT or 5-10 mM TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with degassed Labeling Buffer.
-
-
Biotinylation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Add the biotinylation reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the number of cysteine residues.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration that is in excess of the initial biotinylation reagent concentration.
-
Remove excess reagents by a desalting column or dialysis.
-
Potential for Heterobifunctional Crosslinking
The dual reactivity of this compound presents an opportunity for its use as a heterobifunctional crosslinker. This would involve a two-step reaction targeting two different biomolecules or two different sites on the same biomolecule.
Logical Workflow for Heterobifunctional Crosslinking
Caption: A potential workflow for using this compound as a crosslinker.
Applications in Research
While specific applications for this compound are not extensively documented, its bifunctional nature suggests its utility in several areas of research.
-
Selective Biotinylation: The ability to target either oxidized carbohydrates or cysteine residues allows for the specific biotinylation of proteins for subsequent detection with avidin (B1170675) or streptavidin conjugates, purification by affinity chromatography, or immobilization on streptavidin-coated surfaces.[8]
-
Probing Protein Structure and Interactions: As a crosslinking agent, it could be used to study protein-protein interactions by covalently linking a glycoprotein to a cysteine-containing binding partner.
-
Drug Development: The bromoacetyl group can act as a targeted covalent inhibitor by alkylating a cysteine residue in the active site of an enzyme. The biotin moiety can then be used for detection and quantification of the labeled enzyme.
-
Activity-Based Protein Profiling (ABPP): This reagent could potentially be used to develop activity-based probes to identify and study the activity of specific enzymes in complex biological samples.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of its functional groups, the following precautions should be taken:
-
Bromoacetyl Moiety: Bromoacetyl compounds are alkylating agents and should be considered as potentially toxic and mutagenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood.
-
Hydrazide Moiety: Hydrazide compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.[5]
-
General Handling: As with all chemicals, avoid ingestion and direct contact. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a promising, yet underutilized, heterobifunctional reagent for the biotinylation and crosslinking of biomolecules. Its ability to selectively target either oxidized carbohydrates or nucleophilic amino acid residues, particularly cysteine, offers a level of specificity that is valuable in complex biological systems. While detailed, peer-reviewed experimental data for this specific compound is sparse, the well-established chemistry of its hydrazide and bromoacetyl functional groups provides a solid foundation for its application in proteomics, drug discovery, and chemical biology. Further research into the orthogonal reactivity and applications of this reagent is warranted to fully exploit its potential as a versatile tool for life science researchers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS:57170-18-0 this compound 生物素衍生物-CSDN博客 [blog.csdn.net]
- 3. targetmol.cn [targetmol.cn]
- 4. 【this compound】this compound CAS号:57170-18-0【结构式 性质 活性】-化源网 [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. proteochem.com [proteochem.com]
- 8. interchim.fr [interchim.fr]
- 9. Biotin hydrazide - Wikipedia [en.wikipedia.org]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. A "tag-and-modify" approach to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Biotin N-(bromoacetyl)hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) N-(bromoacetyl)hydrazide is a heterobifunctional cross-linking agent that incorporates two distinct reactive moieties: a bromoacetyl group and a hydrazide group, attached to a biotin molecule. This unique combination allows for the specific and sequential labeling and cross-linking of biomolecules, making it a valuable tool in proteomics, drug discovery, and biochemical research. The biotin component provides a high-affinity handle for the detection, purification, and quantification of labeled molecules through its strong interaction with avidin (B1170675) or streptavidin.
This technical guide provides a comprehensive overview of the core mechanism of action of Biotin N-(bromoacetyl)hydrazide, detailing the reactivity of its functional groups, experimental protocols for its use, and its applications in studying protein structure and interactions.
Core Mechanism of Action
The utility of this compound lies in the orthogonal reactivity of its two functional groups, which allows for controlled, stepwise conjugation to different target molecules or distinct functional groups on a single protein.
The Bromoacetyl Group: An Electrophilic Alkylating Agent
The bromoacetyl group is a reactive electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom. This renders the α-carbon susceptible to nucleophilic attack by amino acid side chains in proteins. The primary mechanism of action is an SN2 (bimolecular nucleophilic substitution) reaction, where a nucleophilic residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.
Primary Nucleophilic Targets:
-
Cysteine (Sulfhydryl Group): The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The reaction with the bromoacetyl group is rapid and highly efficient, resulting in the formation of a stable thioether linkage . This reaction is often favored at neutral to slightly alkaline pH (pH 7-8.5) where the thiol group is more likely to be deprotonated.
-
Histidine (Imidazole Group): The imidazole (B134444) ring of histidine can also be alkylated by the bromoacetyl group. The reactivity is pH-dependent, with the unprotonated imidazole nitrogen being the nucleophilic species.
-
Lysine (B10760008) (ε-Amino Group): The primary amine (-NH₂) on the side chain of lysine can react with the bromoacetyl group. This reaction is more favorable at a higher pH (typically >8.5) when the amino group is deprotonated and thus more nucleophilic.
The selectivity of the bromoacetyl group towards these residues can be controlled by adjusting the pH of the reaction buffer.
The Hydrazide Group: A Nucleophile for Carbonyls
The hydrazide group (-CO-NH-NH₂) is a strong nucleophile that specifically reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond . This reaction is most efficient under acidic conditions (pH 4.5-6.0).
Sources of Carbonyl Groups in Biomolecules:
-
Glycoproteins: The cis-diol groups of sugar moieties (e.g., sialic acid) on glycoproteins can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups. These aldehydes then serve as specific targets for the hydrazide group of this compound.
-
Protein Carbonylation: Oxidative stress can lead to the formation of carbonyl groups on certain amino acid side chains (e.g., proline, arginine, lysine, and threonine), a post-translational modification known as protein carbonylation. This compound can be used to label these carbonylated proteins.
-
Carboxyl Groups (with EDC): In the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can react with carboxyl groups (-COOH) on aspartate, glutamate, or the C-terminus of proteins to form a stable amide bond.
Signaling Pathways and Experimental Workflows
The dual reactivity of this compound enables various experimental strategies.
Diagram: Mechanism of Action of this compound
Caption: Dual reactivity of this compound.
Diagram: Experimental Workflow for Heterobifunctional Cross-linking
Caption: Sequential labeling workflow for protein-protein interaction studies.
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. Note that optimal conditions may vary depending on the specific application and biomolecules involved.
Protocol 1: Labeling of Cysteine Residues in a Protein
This protocol is designed for labeling available cysteine residues on a protein with the bromoacetyl group of this compound.
| Parameter | Value/Description |
| Protein Concentration | 1-5 mg/mL |
| Reaction Buffer | 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 |
| Reagent Stock Solution | 10-50 mM this compound in DMSO or DMF |
| Molar Ratio | 10- to 20-fold molar excess of reagent over protein |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room temperature |
| Quenching | Addition of a small molecule thiol (e.g., 2-mercaptoethanol (B42355) or DTT) to a final concentration of 10-20 mM |
| Purification | Gel filtration (e.g., Sephadex G-25) or dialysis to remove excess reagent and byproducts |
Detailed Methodology:
-
Dissolve the protein in the reaction buffer to the desired concentration.
-
Prepare the this compound stock solution immediately before use.
-
Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching agent and incubating for an additional 30 minutes.
-
Purify the biotinylated protein using gel filtration or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Labeling of Glycoproteins via Oxidized Sugar Moieties
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate side chains to generate aldehydes, followed by reaction with the hydrazide group of this compound.
| Parameter | Value/Description |
| Protein Concentration | 1-5 mg/mL |
| Oxidation Buffer | 100 mM sodium acetate, pH 5.5 |
| Oxidizing Agent | 10-20 mM Sodium meta-periodate (NaIO₄) |
| Oxidation Time | 30 minutes on ice in the dark |
| Labeling Buffer | 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5 |
| Reagent Stock Solution | 25-50 mM this compound in DMSO |
| Reagent Concentration | 5-10 mM final concentration in the reaction mixture |
| Labeling Time | 2 hours |
| Labeling Temperature | Room temperature |
| Purification | Gel filtration or dialysis |
Detailed Methodology:
-
Dissolve the glycoprotein (B1211001) in cold oxidation buffer.
-
Prepare the sodium periodate solution immediately before use.
-
Add the periodate solution to the glycoprotein solution and incubate on ice for 30 minutes in the dark.
-
Remove the excess periodate by desalting the oxidized glycoprotein into the labeling buffer using a gel filtration column.
-
Add the this compound stock solution to the desalted glycoprotein solution.
-
Incubate at room temperature for 2 hours.
-
Purify the biotinylated glycoprotein by gel filtration or dialysis.
Quantitative Data Presentation
| Parameter | Bromoacetyl Reaction (Cys) | Hydrazide Reaction (Aldehyde) | Notes |
| Optimal pH | 7.0 - 8.5 | 4.5 - 6.0 | pH control is crucial for selectivity. |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | Can be optimized for specific proteins. |
| Molar Excess of Reagent | 10 - 50 fold | 20 - 100 fold | Higher excess may be needed for less accessible sites. |
| Typical Efficiency | High (>80%) | Moderate to High (50-90%) | Efficiency depends on the accessibility of target residues. |
Conclusion
This compound is a versatile heterobifunctional reagent that enables the targeted labeling and cross-linking of biomolecules. Its dual reactivity allows for a wide range of applications, from the specific biotinylation of proteins at cysteine or carbohydrate sites to the investigation of protein-protein interactions. By carefully controlling the reaction conditions, researchers can leverage the distinct mechanisms of the bromoacetyl and hydrazide groups to design sophisticated experiments for advancing our understanding of complex biological systems. The biotin handle further facilitates the analysis and purification of the resulting conjugates, making this reagent a powerful tool for the modern life scientist.
An In-depth Technical Guide to the Chemical Reactivity of the Bromoacetyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromoacetyl group is a valuable electrophilic moiety extensively utilized in chemical biology, drug discovery, and bioconjugation. Its reactivity toward nucleophilic residues on biomolecules, particularly amino acids, allows for the formation of stable covalent bonds. This technical guide provides a comprehensive overview of the chemical reactivity of the bromoacetyl group, detailing its interactions with key biological nucleophiles, the factors governing its reactivity, and its applications in creating targeted covalent inhibitors and functional bioconjugates. This document includes a compilation of quantitative reactivity data, detailed experimental protocols, and visualizations of key reaction pathways and workflows to serve as a practical resource for researchers in the field.
Core Principles of Bromoacetyl Reactivity
The chemical reactivity of the bromoacetyl group is primarily dictated by the electrophilic nature of the α-carbon, which is rendered susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[1] The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the bromide ion and forming a stable covalent bond.[1]
The versatility of the bromoacetyl group lies in its tunable reactivity, which can be modulated by factors such as pH and the choice of solvent. This allows for a degree of selectivity in targeting specific nucleophiles within a complex biological milieu.[1][2]
Reactivity with Biological Nucleophiles
In a biological context, the primary targets for the bromoacetyl group are the side chains of amino acid residues within proteins. The most prominent of these are cysteine, histidine, and lysine (B10760008).[1]
Cysteine
The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (R-S⁻).[1][3] The reaction of a bromoacetyl group with a cysteine residue results in the formation of a highly stable thioether linkage.[1][4] This reaction is generally rapid and is a favored strategy for designing covalent inhibitors that target cysteine residues in proteins.[1] The reactivity is highly pH-dependent, with the rate increasing at higher pH values where the more nucleophilic thiolate anion is more prevalent.[1][2][5]
Histidine
The imidazole (B134444) side chain of histidine can also be alkylated by the bromoacetyl group.[1][6] The nucleophilicity of the imidazole ring is pH-dependent; as the pH approaches and surpasses the pKa of the imidazole ring (typically around 6.0-7.0), its reactivity increases.[1] This property can be exploited for the specific labeling of histidine residues under controlled pH conditions.[6]
Lysine
The ε-amino group of the lysine side chain is another potential nucleophile for the bromoacetyl group.[1] Similar to cysteine and histidine, the reactivity of lysine is pH-dependent, with the deprotonated amine being the reactive species.[1] Due to the high pKa of the lysine amino group (around 10.5), its reactivity at physiological pH (7.4) is generally low, as it is predominantly in its protonated, non-nucleophilic form.[1] However, at higher pH values, the reaction with lysine becomes more significant.[1]
Other Nucleophiles
While cysteine, histidine, and lysine are the primary targets, other nucleophiles can react with the bromoacetyl group under certain conditions. These include the N-terminal α-amino group of proteins, and the hydroxyl groups of serine, threonine, and tyrosine, although their reactivity is considerably lower than that of thiols and amines.[3] Carboxylate groups of aspartate and glutamate (B1630785) are very weak nucleophiles and are unlikely to react under physiological conditions.[3]
Quantitative Data on Bromoacetyl Reactivity
The following tables summarize the key quantitative data regarding the reactivity of the bromoacetyl group with various nucleophiles under different pH conditions.
| Nucleophile | pH | Relative Reactivity | Remarks |
| Cysteine (Thiol) | 6.5 | High | The thiolate anion is the primary reactive species.[1][2][5] |
| Cysteine (Thiol) | 7.4 | High | Rate is dependent on the pKa of the specific cysteine residue.[1] |
| Cysteine (Thiol) | 9.0 | Very High | At higher pH, the concentration of the more reactive thiolate anion increases.[1][5] |
| Histidine (Imidazole) | 7.4 | Moderate | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring.[1] |
| Lysine (ε-amino) | 7.4 | Low | Reactivity is generally low at physiological pH due to the high pKa of the amino group.[1] |
| Lysine (ε-amino) | >9.0 | Moderate to High | Reactivity increases significantly at higher pH values where the amino group is deprotonated.[1] |
Table 1: pH-Dependent Reactivity of Bromoacetyl Group with Amino Acid Residues.
| Comparison | pH | Rate Constant Difference | Reference |
| Bromoacetyl vs. Maleimide (B117702) (with thiols) | 6.5 | 2-3 orders of magnitude slower | [2][5] |
| Bromoacetyl vs. Maleimide (with thiols) | 9.0 | Bromoacetyl reacts appreciably | [2][5] |
Table 2: Comparative Reactivity of Bromoacetyl and Maleimide Functions with Thiols.
Experimental Protocols
General Protocol for N-terminal Bromoacetylation of Peptides
This protocol describes a method to incorporate an N-bromoacetyl moiety at the amino terminus of a synthetic peptide using an automated peptide synthesizer.[4][7]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Bromoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Automated peptide synthesizer
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols on an automated synthesizer.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection of the N-terminal Fmoc group using 20% piperidine in DMF.
-
Bromoacetylation:
-
Prepare the bromoacetylation solution: Dissolve bromoacetic acid (10 eq) and HOBt (10 eq) in DMF. Add DCC (10 eq) and allow the mixture to activate for 10 minutes.
-
Add the activated bromoacetic acid solution to the resin-bound peptide.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and finally diethyl ether.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. Purify the N-bromoacetylated peptide by reverse-phase HPLC.
Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol-containing molecule.[1]
Materials:
-
Bromoacetyl-containing compound of interest
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer at the desired pH)
-
Quenching solution (e.g., a high concentration of a different thiol, like DTT, or a strong acid)
-
RP-HPLC system with a C18 column and a UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the bromoacetyl compound and the thiol compound in a suitable solvent (e.g., DMF or water).
-
Set up the Reaction: Equilibrate the reaction buffer to the desired temperature in the thermostated vessel.
-
Initiate the Reaction: Initiate the reaction by adding a known concentration of the bromoacetyl compound to the reaction buffer containing a known, excess concentration of the thiol compound.
-
Time-Course Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the reaction in the aliquot by adding the quenching solution to stop any further reaction.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the bromoacetyl-containing starting material and/or the increase in the peak area of the product over time.
-
Data Analysis: Plot the natural logarithm of the concentration of the bromoacetyl compound versus time. The slope of this plot will be the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the thiol compound.
Visualizations of Pathways and Workflows
Reaction of Bromoacetyl Group with Amino Acid Nucleophiles
Caption: Reaction pathways of a bromoacetyl compound with Cysteine, Histidine, and Lysine residues.
Experimental Workflow for Peptide-Protein Conjugation
Caption: General workflow for the conjugation of a bromoacetylated peptide to a protein.
Logical Relationship of Bromoacetyl Reactivity with pH
Caption: Influence of pH on the reactivity of the bromoacetyl group with key amino acid residues.
Conclusion
The bromoacetyl group is a powerful tool for the covalent modification of biomolecules. Its reactivity is well-characterized, with a strong preference for cysteine residues at physiological pH. By understanding the principles of its reactivity and the influence of reaction conditions such as pH, researchers can effectively utilize the bromoacetyl group for a wide range of applications, from the development of targeted covalent inhibitors to the synthesis of complex bioconjugates. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource to aid in the design and execution of experiments involving this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
Unveiling Biotin N-(bromoacetyl)hydrazide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin (B1667282) N-(bromoacetyl)hydrazide, a crucial reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and potential applications, and provides a foundational experimental workflow for its use in affinity labeling.
Core Properties of Biotin N-(bromoacetyl)hydrazide
This compound is a derivative of biotin, a B vitamin, functionalized with a bromoacetyl group. This modification introduces a reactive moiety that can specifically target sulfhydryl groups on cysteine residues within proteins, making it a valuable tool for covalent labeling and affinity-based proteomics studies.
| Property | Value |
| Molecular Weight | 379.27 g/mol |
| Chemical Formula | C₁₂H₁₉BrN₄O₃S |
| CAS Number | 57170-18-0 |
Applications in Research and Drug Development
The primary application of this compound lies in its ability to act as an affinity label. The bromoacetyl group forms a stable covalent bond with the sulfhydryl group of cysteine residues under physiological conditions. The biotin moiety then serves as a high-affinity handle for the detection, purification, and identification of the labeled proteins using streptavidin-based techniques.
Potential applications include:
-
Target Identification and Validation: Covalently labeling the binding sites of small molecules or drug candidates to identify their protein targets.
-
Enzyme Active Site Mapping: Probing the structure and function of enzyme active sites by targeting reactive cysteine residues.
-
Protein-Protein Interaction Studies: Capturing and identifying proteins that interact with a specific cysteine-containing protein of interest.
-
Proteome Profiling: Enriching and identifying classes of proteins with reactive cysteines.
Experimental Protocol: Affinity Labeling of a Target Protein
The following is a generalized protocol for the affinity labeling of a target protein using this compound. Optimization of parameters such as concentration, incubation time, and temperature is crucial for each specific application.
Materials:
-
This compound
-
Target protein with an accessible cysteine residue
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Quenching reagent (e.g., dithiothreitol (B142953) or β-mercaptoethanol)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Preparation: Dissolve the purified target protein in the reaction buffer to a final concentration of 1-10 µM.
-
Labeling Reaction: Add this compound (from a stock solution in DMSO) to the protein solution to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 1-10 mM to consume any unreacted this compound.
-
Enrichment of Labeled Protein: Add streptavidin-agarose beads to the quenched reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated protein from the beads using an appropriate elution buffer (e.g., containing a high concentration of free biotin or by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-biotin antibody or streptavidin-HRP conjugate. Further analysis by mass spectrometry can be performed to identify the labeled protein and the specific site of modification.
Experimental Workflow: Target Identification using Affinity Labeling
The following diagram illustrates a typical workflow for identifying the protein targets of a small molecule using this compound as a chemical probe.
Workflow for target identification using this compound.
Solubility of Biotin N-(bromoacetyl)hydrazide in DMSO and aqueous buffers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of Biotin N-(bromoacetyl)hydrazide in Dimethyl Sulfoxide (DMSO) and aqueous buffer systems. A comprehensive search of available scientific literature and supplier technical data sheets was conducted to compile this information.
However, extensive data is available for the closely related compound, Biotin Hydrazide . While not the specific subject of this guide, its solubility characteristics can offer a preliminary, albeit cautious, point of reference for researchers. It is crucial to note that the addition of the N-(bromoacetyl) group will alter the physicochemical properties of the molecule, and therefore, the solubility of this compound may differ significantly from that of Biotin Hydrazide.
Solubility Data of Biotin Hydrazide (for reference only)
The following table summarizes the reported solubility of Biotin Hydrazide in DMSO and water. This data is provided as a potential, but not a direct, indicator for the solubility of this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥12.9[1] to ≤20 | ~49.9 to ~77.4 | Gentle warming may be required.[1] |
| Water | Insoluble to sparingly soluble | - | Generally considered insoluble in water and aqueous buffers.[1][2] |
Experimental Protocols
Due to the lack of specific experimental protocols for the solubilization and use of this compound, a general protocol for handling similar biotinylating reagents is provided below. This should be adapted and optimized by the end-user for their specific application.
Protocol: Preparation of a DMSO Stock Solution of a Biotinylating Agent
-
Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Preparation: Use anhydrous, high-purity DMSO to prepare the stock solution.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the powdered this compound to achieve the desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be cautiously applied if the compound does not readily dissolve, though care must be taken to avoid degradation.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Note: For use in aqueous buffers, a small volume of the concentrated DMSO stock solution is typically added to the aqueous buffer. The final concentration of DMSO in the reaction should be kept to a minimum to avoid potential effects on biological systems. It is critical to ensure that the final concentration of the biotinylating agent does not exceed its solubility limit in the aqueous buffer, which may lead to precipitation.
Visualizations
The following diagrams illustrate a typical experimental workflow involving a biotinylating agent and a conceptual diagram of factors influencing solubility.
References
An In-Depth Technical Guide to Biotin Hydrazide Derivatives in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biotin (B1667282) hydrazide derivatives, their chemical properties, and their versatile applications in molecular biology. It is designed to serve as a technical resource for researchers and professionals in the field, offering detailed experimental protocols and insights into the utility of these powerful biotinylation reagents.
Introduction to Biotin Hydrazide Chemistry
Biotin hydrazide is a derivative of biotin (Vitamin H) that contains a reactive hydrazide group (-NH-NH2). This functional group allows for the covalent attachment of the biotin moiety to other molecules, a process known as biotinylation. The extraordinary affinity of biotin for avidin (B1170675) and streptavidin (with an association constant, Ka, in the range of 10¹⁴ to 10¹⁵ M⁻¹) makes it an invaluable tool for the detection, purification, and immobilization of biomolecules.[1]
The primary reactivity of biotin hydrazide is towards carbonyl groups, specifically aldehydes and ketones, with which it forms a stable hydrazone bond.[2][3][4] This reaction is most efficient under slightly acidic conditions (pH 4-6).[2][4][5] This targeted reactivity allows for the specific labeling of molecules that either naturally contain or can be modified to contain aldehyde or ketone groups.
Core Applications in Molecular Biology
Biotin hydrazide derivatives have become indispensable in a variety of molecular biology applications due to their specific reactivity. Key applications include:
-
Glycoprotein (B1211001) and Glycolipid Labeling: The carbohydrate moieties of glycoproteins and glycolipids can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[6][7] Biotin hydrazide then reacts with these aldehydes, enabling the specific biotinylation of glycosylated molecules.[6][7]
-
Cell Surface Protein Labeling: By treating intact cells with a mild oxidizing agent, aldehyde groups can be generated on the surface glycoproteins. Subsequent labeling with biotin hydrazide allows for the specific biotinylation and subsequent isolation and identification of cell surface proteins.[5]
-
Labeling via Carboxylic Acids: In the presence of a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amino group of the hydrazide can react with carboxyl groups (-COOH) to form a stable amide bond.[6][7][8] This extends the utility of biotin hydrazide to the labeling of proteins at aspartic and glutamic acid residues, as well as the C-terminus.[6]
-
Nucleic Acid Labeling: The 3'-terminal ribose of RNA can be oxidized to create an aldehyde, which can then be labeled with biotin hydrazide.[6]
-
Protein Carbonylation Detection: Biotin hydrazide serves as a probe for detecting protein carbonylation, an irreversible post-translational modification that is a marker for oxidative stress.[5][9]
Quantitative Data and Derivative Comparison
While precise kinetic data for biotin hydrazide reactions are not extensively published, the efficiency of labeling is influenced by factors such as pH, temperature, and the concentration of reactants. The choice of biotin hydrazide derivative can also impact the outcome of an experiment, particularly concerning steric hindrance and solubility.
Table 1: Properties of Common Biotin Hydrazide Derivatives
| Derivative | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features |
| Biotin Hydrazide | 258.34 | 15.7 | Shortest spacer arm, suitable for general use.[7][10] |
| Biotin-LC-Hydrazide | 371.50 | 24.7 | Long-chain hydrocarbon spacer arm to reduce steric hindrance.[7] |
| Biotin-PEG4-Hydrazide | 505.63 | 20.6 | Hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm improves water solubility and reduces aggregation of labeled molecules.[7][11] |
| Biocytin (B1667093) Hydrazide | 386.51 | Not specified | Aldehyde-fixable cellular tracer, soluble in DMSO.[12] |
Table 2: Reported Labeling Efficiency
| Application | Labeling Reagent | Reported Efficiency | Cell Type | Reference |
| Glycoprotein Labeling on Living Cells | Aminooxy-biotin (similar chemistry to hydrazide) | ~40-55% | BJA-B K20 cells | [13] |
| Cell Surface Labeling | Biocytin Hydrazide | 85.29% of cell population showed increased fluorescence | CHO-K1 cells | [14] |
Detailed Experimental Protocols
The following are detailed protocols for key applications of biotin hydrazide derivatives. It is recommended to optimize the molar ratio of the biotinylating reagent to the target molecule for each specific application.
Glycoprotein Labeling
This protocol describes the biotinylation of glycoproteins by oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with biotin hydrazide.
Materials:
-
Glycoprotein (1-5 mg/mL)
-
100 mM Sodium Acetate, pH 5.5
-
Sodium meta-Periodate (NaIO₄)
-
Biotin Hydrazide derivative
-
Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
50-100 mM Sodium Phosphate buffer, pH 7.0-7.5
Procedure:
-
Oxidation of Glycoprotein: a. Dissolve the glycoprotein at a concentration of 1-5 mg/mL in cold 100 mM Sodium Acetate, pH 5.5.[1][10] b. Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in 100 mM Sodium Acetate, pH 5.5.[1][10] c. Mix the glycoprotein solution and the periodate solution in a 1:1 ratio.[1][10] d. Incubate the reaction for 30 minutes at 0-4°C in the dark.[1][10] e. Remove excess periodate by desalting the oxidized glycoprotein using a desalting column equilibrated with 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5.[1][10]
-
Biotinylation Reaction: a. Prepare a 25-50 mM stock solution of Biotin Hydrazide in DMSO.[1][10] b. Add a sufficient volume of the Biotin Hydrazide stock solution to the desalted, oxidized glycoprotein to achieve a final concentration of 5-10 mM.[1][10] c. Incubate the reaction for 2 hours at room temperature.[1][10]
-
Purification of Biotinylated Glycoprotein: a. Remove unreacted Biotin Hydrazide by dialysis or using a desalting column.
Cell Surface Protein Labeling
This protocol is for the biotinylation of proteins on the surface of living cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Sodium meta-Periodate (NaIO₄)
-
Biocytin hydrazide
-
Labeling buffer (e.g., PBS)
Procedure:
-
Cell Preparation: a. Grow cells to the desired confluency. b. Wash the cells with ice-cold PBS, pH 6.5.
-
Oxidation: a. Resuspend the cells in ice-cold PBS, pH 6.5 containing 1 mM NaIO₄. b. Incubate for 15 minutes on ice in the dark. c. Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes on ice. d. Wash the cells twice with ice-cold PBS.
-
Biotinylation: a. Resuspend the cells in labeling buffer containing 5 mM Biocytin hydrazide.[8] b. Incubate for 60 minutes at 4°C with gentle rotation.[8] c. Wash the cells twice with labeling buffer to remove unreacted biocytin hydrazide.[8]
-
Cell Lysis and Downstream Analysis: a. Lyse the cells using a suitable lysis buffer. b. The biotinylated proteins can now be purified using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.
Labeling via Carboxyl Groups using EDC
This protocol details the biotinylation of molecules containing carboxyl groups using biotin hydrazide and EDC.
Materials:
-
Protein or molecule with carboxyl groups (5-10 mg/mL)
-
Reaction Buffer: 0.1 M MES, pH 4.7-5.5 (amine and carboxyl-free)
-
Biotin Hydrazide derivative
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Dry DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents: a. Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 5-10 mg/mL.[8] b. Prepare a 50 mM stock solution of Biotin Hydrazide in dry DMSO.[8] c. Immediately before use, prepare a 500 mM solution of EDC in the Reaction Buffer.[8]
-
Biotinylation Reaction: a. To 1 mL of the protein solution, add 25 µL of the 50 mM Biotin Hydrazide solution and mix. This results in a final biotin hydrazide concentration of approximately 1.25 mM.[8] b. To the protein/biotin hydrazide mixture, add 12.5 µL of the 500 mM EDC solution and mix. This results in a final EDC concentration of approximately 5 mM.[8] c. Incubate the reaction for 2 hours to overnight at room temperature.[8]
-
Purification: a. If a precipitate has formed (due to protein polymerization), centrifuge the reaction mixture to pellet the precipitate.[8] b. Remove unreacted Biotin Hydrazide and EDC byproducts from the labeled protein by desalting or dialysis.[8]
Conclusion
Biotin hydrazide derivatives are versatile and powerful tools for the specific biotinylation of a wide range of biomolecules. Their reactivity towards carbonyl groups allows for the targeted labeling of glycoproteins, cell surface proteins, and other molecules that can be chemically modified to contain aldehydes or ketones. Furthermore, their utility can be extended to the labeling of carboxyl groups through the use of EDC chemistry. The availability of derivatives with different spacer arms and solubility characteristics provides researchers with the flexibility to choose the optimal reagent for their specific application, thereby advancing research in proteomics, drug development, and various other areas of molecular biology.
References
- 1. interchim.fr [interchim.fr]
- 2. cephamls.com [cephamls.com]
- 3. aestusbiotech.com [aestusbiotech.com]
- 4. glycomatrix.com [glycomatrix.com]
- 5. apexbt.com [apexbt.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteochem.com [proteochem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Dual Facets of Biotin: A Technical Guide to its Vitamin Functions and Biotechnological Power
For Researchers, Scientists, and Drug Development Professionals
Biotin (B1667282), also known as vitamin B7 or vitamin H, is a water-soluble vitamin that plays a crucial role in various metabolic processes essential for life. Beyond its physiological importance, the unique and high-affinity interaction between biotin and the proteins avidin (B1170675) and streptavidin has established it as an indispensable tool in a wide array of biotechnology applications. This technical guide provides an in-depth exploration of biotin's core functions as a vitamin and its versatile applications in research and drug development, complete with quantitative data, detailed experimental protocols, and visual workflows.
The Vital Role of Biotin in Metabolism and Gene Regulation
Biotin is an essential cofactor for a group of enzymes known as carboxylases, which are critical for the metabolism of fatty acids, glucose, and amino acids. It also plays a significant role in histone modifications and gene regulation.
Biochemical Functions as a Coenzyme
Biotin serves as a covalently bound coenzyme for five mammalian carboxylases that catalyze key metabolic reactions:
-
Acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2): These enzymes are involved in the first committed step of fatty acid synthesis.
-
Pyruvate carboxylase (PC): A crucial enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources.
-
Propionyl-CoA carboxylase (PCC): Essential for the metabolism of certain amino acids and odd-chain fatty acids.
-
Methylcrotonyl-CoA carboxylase (MCC): Plays a key role in the breakdown of the amino acid leucine.
These biotin-dependent carboxylases are vital for cellular energy metabolism, and their dysfunction can lead to serious metabolic disorders.
Role in Epigenetics and Gene Expression
Emerging evidence highlights biotin's role in epigenetic regulation of gene expression. Biotin can be covalently attached to histones, the proteins that package DNA within the nucleus, in a process called biotinylation. This modification can influence chromatin structure and, consequently, gene transcription. Biotinylation of specific lysine (B10760008) residues on histones H2A, H3, and H4 has been shown to be involved in gene repression and the maintenance of genome stability.
Dietary Sources, Deficiency, and Recommended Intake
A balanced diet typically provides sufficient biotin for most individuals. However, certain conditions can lead to a deficiency, resulting in a range of clinical symptoms.
Dietary Sources of Biotin
Biotin is found in a variety of foods, with some of the richest sources including:
-
Organ meats (liver, kidney)
-
Egg yolk (cooked)
-
Nuts (almonds, peanuts, walnuts)
-
Legumes (soybeans, lentils)
-
Whole grains
-
Salmon
-
Avocado
-
Sweet potato
Biotin Deficiency
Biotin deficiency is rare in individuals with a healthy diet. However, it can occur in cases of:
-
Prolonged consumption of raw egg whites: Raw egg whites contain avidin, a protein that binds biotin and prevents its absorption.
-
Genetic disorders: Biotinidase deficiency is an inherited disorder that impairs the recycling of biotin.
-
Long-term parenteral nutrition without biotin supplementation.
-
Conditions that affect nutrient absorption, such as inflammatory bowel disease.
Symptoms of biotin deficiency can include:
-
Hair loss (alopecia)
-
Scaly, red rash around the eyes, nose, and mouth
-
Brittle nails
-
Neurological symptoms such as depression, lethargy, and hallucinations.
Recommended Daily Intake
The Food and Nutrition Board at the Institute of Medicine has established an Adequate Intake (AI) for biotin:
| Age Group | Adequate Intake (AI) in micrograms (mcg)/day |
| Infants 0-6 months | 5 |
| Infants 7-12 months | 6 |
| Children 1-3 years | 8 |
| Children 4-8 years | 12 |
| Children 9-13 years | 20 |
| Adolescents 14-18 years | 25 |
| Adults 19+ years | 30 |
| Pregnancy | 30 |
| Lactation | 35 |
The Power of Biotin in Biotechnology: The Avidin-Biotin System
The cornerstone of biotin's utility in biotechnology is its remarkably strong and specific non-covalent interaction with the proteins avidin (from egg white) and streptavidin (from the bacterium Streptomyces avidinii). This interaction is one of the strongest known in nature.
The Biotin-Avidin/Streptavidin Interaction: A Quantitative Look
The affinity between biotin and avidin/streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex.
| Interacting Molecules | Dissociation Constant (Kd) | Key Characteristics |
| Biotin - Avidin | ~10⁻¹⁵ M | Strong, rapid, and stable interaction, resistant to extremes of pH, temperature, and denaturing agents.[1] |
| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁶ M | Similar to avidin but lacks glycosylation, resulting in lower non-specific binding in some applications.[2][3] |
| Desthiobiotin - Streptavidin | ~10⁻¹³ M | A biotin analog with lower binding affinity, allowing for elution under milder conditions. |
| Monomeric Avidin - Biotin | ~10⁻⁷ M | Offers reversible binding, enabling the gentle elution of biotinylated molecules.[4] |
Biotinylation: Tagging Molecules of Interest
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[5] This "biotin tag" allows for the subsequent detection, purification, or immobilization of the target molecule using avidin or streptavidin. A variety of biotinylation reagents are commercially available, each with different reactive groups and spacer arms to suit specific applications.
| Reagent Type | Target Functional Group | Spacer Arm Length | Key Features |
| NHS-Biotin | Primary amines (-NH₂) | 13.5 Å | Standard reagent for labeling proteins and antibodies. |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | 13.5 Å | Water-soluble version of NHS-Biotin, ideal for cell surface biotinylation. |
| NHS-LC-Biotin | Primary amines (-NH₂) | 22.4 Å | "Long Chain" spacer arm reduces steric hindrance. |
| NHS-PEGn-Biotin | Primary amines (-NH₂) | Variable (e.g., PEG4, PEG12) | Polyethylene glycol spacer enhances solubility and reduces aggregation.[6] |
| Maleimide-Biotin | Sulfhydryls (-SH) | Variable | Specific for labeling cysteine residues in proteins. |
| Hydrazide-Biotin | Aldehydes/Ketones | Variable | Used for labeling glycoproteins after periodate (B1199274) oxidation. |
Key Biotechnology Applications and Experimental Protocols
The biotin-avidin system is a workhorse in modern molecular biology, underpinning a multitude of techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, biotinylation is often used to amplify the detection signal. The Avidin-Biotin Complex (ABC) method is a common approach.[5]
-
Coating: Coat a microtiter plate with the capture antibody or antigen overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Add the primary antibody and incubate for 2 hours at room temperature.
-
Biotinylated Secondary Antibody Incubation: Add a biotinylated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
ABC Reagent Incubation: Add the pre-formed Avidin-Biotin-Peroxidase Complex (ABC) reagent and incubate for 30 minutes at room temperature.
-
Substrate Development: Add a peroxidase substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Western Blotting
Biotinylated antibodies can enhance the sensitivity of Western blotting, allowing for the detection of low-abundance proteins.
-
Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Biotinylated Secondary Antibody Incubation: Incubate the membrane with a biotinylated secondary antibody for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.[7]
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using X-ray film or a digital imager.
Affinity Purification
The high affinity of the biotin-avidin interaction makes it an excellent tool for purifying biotinylated molecules and their binding partners.
-
Biotinylation: Biotinylate the protein of interest using an appropriate biotinylation reagent.
-
Binding: Incubate the biotinylated protein with a cell lysate or other complex mixture to allow for the formation of protein-protein interactions.
-
Capture: Add streptavidin-agarose beads to the mixture and incubate to capture the biotinylated protein and its binding partners.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. For the strong biotin-streptavidin interaction, harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) are often required. For milder elution, monomeric avidin resins can be used with elution buffers containing free biotin.[4]
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Core Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Signaling Pathway of a Biotin-Dependent Carboxylase
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Scholars@Duke publication: Molecular Origins of the Slow Streptavidin—Biotin Dissociation Kinetics [scholars.duke.edu]
- 3. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 4. Biotin-Tagged Protein Purification [gbiosciences.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. novopro.cn [novopro.cn]
The Researcher's Guide to Bioconjugation Chemistry: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is the chemical strategy of forming a stable, covalent link between two molecules, where at least one of the molecules is a biomolecule.[1] This powerful technique allows for the creation of novel molecular entities that combine the distinct properties of their components, enabling advancements across a wide spectrum of scientific disciplines.[2][3] From targeted drug delivery and in vivo imaging to diagnostics and materials science, bioconjugation is a cornerstone of modern molecular research and therapeutic development.[4][5]
This in-depth guide provides a technical overview of the core fundamentals of bioconjugation chemistry. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of common bioconjugation strategies, quantitative performance metrics, and detailed experimental protocols.
Core Principles of Bioconjugation
A successful bioconjugation strategy hinges on several key principles. The reaction must be selective for the target functional groups on the biomolecule to avoid unwanted side reactions and preserve the biomolecule's native function.[3] The resulting covalent bond should be stable under the intended experimental or physiological conditions.[6] Furthermore, the reaction conditions, such as pH, temperature, and solvent, must be compatible with maintaining the structural integrity and biological activity of the biomolecule.
A critical concept in modern bioconjugation is bioorthogonality . This refers to a chemical reaction that can occur inside of a living system without interfering with or being interfered by native biochemical processes.[7] Bioorthogonal reactions typically involve pairs of mutually reactive functional groups that are abiotic and therefore do not cross-react with endogenous functional groups.
Common Bioconjugation Chemistries: A Quantitative Comparison
The choice of bioconjugation chemistry is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate. The most frequently targeted functional groups on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, and the thiols of cysteine residues.[1] The following tables provide a quantitative comparison of common bioconjugation methods.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| EDC/NHS Coupling | Primary Amines (-NH₂) | Modest (50-80%)[8] | High (Covalent Amide Bond) | Moderate (30 min - 4 hours)[8] | pH-sensitive (optimal at pH 7-8), susceptible to hydrolysis, potential for side reactions.[8] |
| Maleimide (B117702) Chemistry | Thiols (-SH) | High (>90%)[8] | High (Covalent Thioether Bond) | Fast (1-2 hours)[8] | Thiol groups may need to be generated by reducing disulfide bonds. Maleimide rings can undergo hydrolysis at high pH. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides (-N₃) and Terminal Alkynes (-C≡CH) | Very High (>95%) | Very High (Triazole Linkage) | Very Fast (minutes to 1 hour) | Requires a copper catalyst, which can be toxic to cells. Ligands can mitigate toxicity. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides (-N₃) and Strained Alkynes (e.g., DBCO) | High (>90%) | Very High (Triazole Linkage) | Moderate (hours) | Bioorthogonal (no catalyst needed), suitable for in vivo applications. Reagents can be sterically bulky.[] |
| Staudinger Ligation | Azides (-N₃) and Phosphines | High (>90%) | High (Amide Bond) | Slow (hours to days) | Bioorthogonal, but phosphine (B1218219) reagents are prone to air oxidation. |
| Hydrazone/Oxime Ligation | Aldehydes/Ketones and Hydrazides/Aminooxy | Moderate to High (70-90%) | pH-dependent (Oximes more stable than hydrazones) | Moderate (hours) | Reaction is reversible, especially for hydrazones. Aniline can be used as a catalyst. |
| Linkage Type | Half-life at pH 7.4 | Cleavage Conditions | Common Applications |
| Amide | > 1 year | Harsh (strong acid/base, high temp.) | Stable bioconjugates, non-cleavable linkers in ADCs |
| Thioether | > 1 year | Harsh (strong reducing/oxidizing agents) | Stable protein modifications, non-cleavable linkers |
| Disulfide | Minutes to Hours | Mild (reducing agents like DTT, TCEP, glutathione) | Cleavable linkers in ADCs, drug delivery |
| Ester | Hours to Days | Mild (esterases, pH > 8) | Prodrugs, cleavable linkers |
| Hydrazone | Hours to Days | Mildly acidic (pH 4-6) | pH-sensitive drug release |
| Oxime | Weeks to Months | More stable than hydrazones, requires stronger acidic conditions for cleavage | More stable pH-sensitive linkers |
| Triazole (Click Chemistry) | > 1 year | Very stable, not typically cleaved | Stable bioconjugates for imaging and diagnostics |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecule and label being used.
Protocol 1: NHS Ester Labeling of Protein Primary Amines
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized molecule to primary amines (lysine residues and the N-terminus) of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
NHS ester-functionalized molecule
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in the reaction buffer.[4]
-
Immediately before use, dissolve the NHS ester in a minimal amount of DMF or DMSO to create a 10 mM stock solution.[10]
-
Add the NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess of the NHS ester.[10]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[1]
-
Quench the reaction by adding a final concentration of 10-50 mM Tris or glycine.
-
Purify the protein conjugate from excess, unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
Determine the degree of labeling (DOL) using spectrophotometry.
Protocol 2: Maleimide Labeling of Protein Thiols
This protocol details the conjugation of a maleimide-functionalized molecule to free thiol groups (cysteine residues) on a protein.
Materials:
-
Protein of interest containing free cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Maleimide-functionalized molecule
-
Reaction buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5[2]
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein to a concentration of 1-10 mg/mL in the degassed reaction buffer.[11]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2][12]
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in DMF or DMSO.[13]
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[13]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.[13]
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted maleimide.[2]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule in the presence of a copper(I) catalyst.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (reducing agent)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[14]
-
In a reaction tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule in the desired molar ratio (often a slight excess of one component is used) in the reaction buffer.
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to form the complex.[14][15]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[14]
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the conjugate. Copper can be removed by dialysis against a buffer containing EDTA or by using a metal-chelating resin.[16]
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free "click chemistry" conjugation of an azide-functionalized molecule to a strained alkyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Strained alkyne-functionalized biomolecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[17]
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Add the azide (B81097) stock solution to the biomolecule solution. A molar excess of the azide (e.g., 5-20 fold) is often used.[17]
-
Incubate the reaction mixture at room temperature or 37°C for 4-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).[17]
-
Purify the conjugate to remove the excess unreacted azide molecule using size-exclusion chromatography or dialysis.[17]
Visualizing Bioconjugation Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in bioconjugation chemistry.
Caption: General experimental workflow for bioconjugation.
Caption: Development workflow for an Antibody-Drug Conjugate (ADC).
Caption: Using bioconjugation to create probes for GPCR signaling studies.
Conclusion
Bioconjugation chemistry is an indispensable tool in modern research and drug development, providing the means to create sophisticated molecular constructs with tailored functionalities. A thorough understanding of the underlying chemical principles, reaction kinetics, and stability of different linkages is paramount for designing and executing successful bioconjugation experiments. This guide has provided a foundational overview of these core aspects, supplemented with quantitative data and detailed protocols to serve as a practical resource for scientists at the bench. As the field continues to evolve with the development of novel bioorthogonal reactions and linker technologies, the fundamental principles outlined herein will remain central to the rational design and synthesis of next-generation bioconjugates.
References
- 1. glenresearch.com [glenresearch.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin N-(bromoacetyl)hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) N-(bromoacetyl)hydrazide is a specialized biotinylation reagent designed for the targeted labeling of proteins. This reagent features a bromoacetyl group, which is highly reactive towards nucleophilic side chains of specific amino acids, primarily the sulfhydryl group of cysteine residues. This targeted reactivity allows for the site-specific introduction of a biotin tag onto a protein of interest. The biotin moiety enables subsequent detection, purification, or immobilization of the labeled protein through its high-affinity interaction with avidin (B1170675) or streptavidin. These application notes provide a detailed protocol for protein labeling using biotin N-(bromoacetyl)hydrazide, focusing on the specific targeting of cysteine residues.
Principle of Reaction
The primary mechanism of protein labeling with this compound involves the alkylation of the sulfhydryl group of a cysteine residue by the bromoacetyl group. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond between the biotin reagent and the cysteine side chain.[1]
The reactivity of the bromoacetyl group is largely directed towards the deprotonated form of the cysteine's sulfhydryl group, the thiolate anion, which is a potent nucleophile.[1] The rate of this reaction is therefore pH-dependent, with higher pH values favoring the formation of the more reactive thiolate. While the bromoacetyl group can also react with other nucleophilic amino acid side chains, such as the imidazole (B134444) group of histidine and the ε-amino group of lysine (B10760008), selectivity for cysteine can be significantly enhanced by controlling the reaction pH.[1] At a near-neutral pH, the cysteine's sulfhydryl group (with a typical pKa around 8.5) is more readily deprotonated and thus more reactive than the amino group of lysine (pKa ~10.5), which remains largely protonated.[1]
Applications
The targeted labeling of cysteine residues with this compound has several important applications in research and drug development:
-
Protein Detection and Quantification: Biotinylated proteins can be easily detected and quantified using streptavidin-conjugated enzymes (e.g., horseradish peroxidase or alkaline phosphatase) in techniques such as Western blotting and ELISA.
-
Protein Purification: The strong interaction between biotin and immobilized streptavidin can be exploited for the affinity purification of labeled proteins from complex mixtures.
-
Protein-Protein Interaction Studies: Labeled proteins can be used as baits to identify interacting partners through pull-down assays.
-
Enzyme Activity Assays: Site-specific labeling can be used to probe the active site of an enzyme or to attach a reporter molecule without disrupting its function.[2]
-
Peptide Conjugation: N-bromoacetyl-derivatized peptides can be conjugated to sulfhydryl-containing proteins.[2][3][4]
Data Presentation
Quantitative data for protein labeling with this compound is not extensively available in the literature, as it is a more specialized reagent compared to other biotinylation agents. The optimal conditions and resulting labeling efficiency will be highly dependent on the specific protein, the number of accessible cysteine residues, and the reaction conditions. Researchers should empirically determine the optimal molar ratio of the labeling reagent to the protein and the reaction time to achieve the desired degree of labeling while minimizing non-specific modifications.
Table 1: Key Parameters for Optimizing Protein Labeling with this compound
| Parameter | Recommended Range | Considerations |
| pH | 7.2 - 8.5 | Higher pH increases the reaction rate with cysteine but may also increase reactivity with other nucleophiles like histidine and lysine. A pH of 7.2-7.5 is a good starting point to favor cysteine labeling.[1] |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | Start with a lower molar excess and increase as needed. The optimal ratio depends on the number of accessible cysteine residues and the desired labeling stoichiometry. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time. Longer incubation times may lead to increased non-specific labeling. |
| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C to slow down the reaction and potentially increase specificity, but this will require longer incubation times. |
Experimental Protocols
Materials
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.2-8.5, degassed to remove oxygen. Avoid buffers containing nucleophiles like Tris or glycine.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT
-
Desalting column or dialysis cassette for removal of excess reagent.
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Detailed Protocol
1. Preparation of Protein Sample
a. Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
b. (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. i. Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution. ii. Incubate for 1 hour at room temperature. iii. Crucially, the reducing agent must be removed before adding the bromoacetyl reagent. This is because the reducing agent itself contains free sulfhydryl groups that will react with the labeling reagent. Remove the reducing agent using a desalting column or by dialysis against the degassed Reaction Buffer.
2. Preparation of this compound Stock Solution
a. Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10-50 mM stock solution. b. The reagent is moisture-sensitive, so ensure the solvent is anhydrous and minimize exposure to air.
3. Labeling Reaction
a. Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution. b. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The optimal incubation time should be determined empirically. c. Protect the reaction from light if the protein is light-sensitive.
4. Quenching the Reaction
a. To stop the labeling reaction, add a quenching reagent containing a free sulfhydryl group, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM. b. Incubate for 30 minutes at room temperature. The quenching reagent will react with any unreacted this compound.
5. Removal of Excess Reagent
a. Separate the biotinylated protein from the excess, unreacted labeling reagent and the quenching reagent. This can be achieved by: i. Gel Filtration/Desalting Column: Use a pre-packed desalting column with a molecular weight cutoff appropriate for the protein. ii. Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.
6. Verification of Labeling
a. The extent of biotinylation can be assessed using various methods: i. HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay can be used to quantify the amount of biotin incorporated. ii. Western Blot: Run the labeled protein on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to confirm biotinylation. iii. Mass Spectrometry: For precise determination of the labeling sites and stoichiometry, the labeled protein can be analyzed by mass spectrometry.
Signaling Pathway and Reaction Mechanism Diagrams
Caption: SN2 reaction of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - Inaccessible cysteine residues.- Cysteine residues are oxidized.- Insufficient molar excess of labeling reagent.- Inactive labeling reagent. | - Ensure the protein structure allows for cysteine accessibility.- Reduce the protein with DTT or TCEP and remove the reducing agent before labeling.- Increase the molar ratio of the labeling reagent to the protein.- Prepare a fresh stock solution of the labeling reagent immediately before use. |
| Non-specific Labeling | - Reaction pH is too high.- Prolonged incubation time.- High molar excess of labeling reagent. | - Lower the reaction pH to 7.2-7.5 to increase specificity for cysteine.- Optimize and potentially shorten the incubation time.- Reduce the molar excess of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent from the reagent stock.- Protein instability under the reaction conditions. | - Keep the volume of the added reagent stock solution to a minimum (typically <10% of the total reaction volume).- Perform the reaction at 4°C or add stabilizing agents (e.g., glycerol) if compatible with the labeling reaction. |
References
- 1. benchchem.com [benchchem.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Site-Specific Biotinylation of Cysteine Residues: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific biotinylation of cysteine residues is a powerful technique for the targeted labeling of proteins and other biomolecules. This method leverages the unique reactivity of the thiol group (-SH) of cysteine residues to form a stable covalent bond with a biotinylating reagent. This approach offers greater specificity compared to the more common amine-reactive biotinylation of lysine (B10760008) residues, as cysteines are generally less abundant in proteins. This allows for precise control over the location of the biotin (B1667282) label, which is critical for applications such as protein interaction studies, immunoassays, and drug targeting, where the orientation and accessibility of the biotin tag are paramount.
This document provides detailed protocols for the two most common classes of sulfhydryl-reactive biotinylation reagents: maleimide-based and iodoacetyl-based reagents. It also includes information on optimizing reaction conditions and methods for quantifying the degree of biotinylation.
Principle of Cysteine Biotinylation
The site-specific biotinylation of cysteine residues relies on the nucleophilic nature of the thiol group. This group readily reacts with electrophilic centers in biotinylating reagents to form stable covalent bonds. The two most widely used reactive groups for targeting cysteines are maleimides and iodoacetamides.
-
Maleimide-based reagents react with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups at a pH range of 6.5-7.5.[1]
-
Iodoacetyl-based reagents react with thiols through an SN2 reaction, also forming a stable thioether bond. This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[2][3]
Quantitative Data Summary
The choice of biotinylation reagent and reaction conditions can significantly impact the efficiency of labeling. The following tables summarize key quantitative parameters for maleimide (B117702) and iodoacetyl-based cysteine biotinylation.
Table 1: Comparison of Cysteine-Reactive Biotinylation Reagents
| Feature | Maleimide-Based Reagents | Iodoacetyl-Based Reagents |
| Reaction Type | Michael Addition | SN2 Reaction |
| Optimal pH Range | 6.5 - 7.5[1] | 7.5 - 8.5[2][3] |
| Reaction Speed | Generally faster than iodoacetamides[4][5] | Generally slower than maleimides |
| Specificity for Thiols | High at pH 6.5-7.5[1] | Good at pH 7.5-8.5, but can show some reactivity with other nucleophiles at higher pH[2] |
| Stability of Linkage | Stable Thioether Bond | Stable Thioether Bond |
Table 2: Recommended Reaction Parameters for Cysteine Biotinylation
| Parameter | Maleimide-Based Biotinylation | Iodoacetyl-Based Biotinylation |
| Recommended Buffer | Phosphate, HEPES, or Tris buffer, pH 6.5-7.5[6] | Tris or Borate buffer, pH 7.5-8.5[2][3] |
| Reagent:Protein Molar Ratio | 10:1 to 20:1[6][7] | 2:1 to 5:1 molar excess over free sulfhydryls[2] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C[1] | Room temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours at room temperature; overnight at 4°C[1][6] | 90 minutes to 2 hours at room temperature[8] |
Experimental Protocols
Protocol 1: Biotinylation of Cysteine Residues using a Maleimide-Based Reagent
This protocol provides a general procedure for labeling a protein with a maleimide-activated biotin.
Materials:
-
Protein with accessible cysteine residue(s)
-
Maleimide-activated biotin (e.g., Biotin-BMCC)
-
Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Dithiothreitol (DTT) or β-mercaptoethanol
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide reagent.
-
If a reducing agent was used, remove it by dialysis against the Reaction Buffer or by using a desalting column.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the maleimide-activated biotin in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess biotin reagent and quenching reagent by dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Biotinylation of Cysteine Residues using an Iodoacetyl-Based Reagent
This protocol describes a general method for labeling a protein with an iodoacetyl-activated biotin.
Materials:
-
Protein with accessible cysteine residue(s)
-
Iodoacetyl-activated biotin (e.g., Iodoacetyl-LC-Biotin)
-
Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.3[2]
-
Reducing Agent (optional): Dithiothreitol (DTT)
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-4 mg/mL.[2]
-
If necessary, reduce disulfide bonds by adding DTT to a final concentration of 20-50 mM and incubating for 30-60 minutes at 37°C.[8]
-
Remove the DTT by dialysis against the Reaction Buffer or by using a desalting column.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the iodoacetyl-activated biotin in anhydrous DMF to a concentration of 2-4 mM.[8]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted iodoacetyl reagent. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Separate the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
-
Protocol 3: Determination of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).[9]
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[9]
-
Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance of the mixture at 500 nm (A500 HABA/Avidin/Biotin).[9]
-
Calculate the moles of biotin per mole of protein using the following formula:
Moles of biotin/mole of protein = (ΔA500 × Vassay) / (εHABA-Avidin × Vprotein × Cprotein)
Where:
-
ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin
-
Vassay = Total volume of the assay
-
εHABA-Avidin = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically ~34,000 M-1cm-1)
-
Vprotein = Volume of the biotinylated protein sample added
-
Cprotein = Molar concentration of the protein
-
Visualizations
Caption: Workflow for Cysteine Biotinylation with a Maleimide Reagent.
Caption: Workflow for Cysteine Biotinylation with an Iodoacetyl Reagent.
Caption: Reaction Mechanisms for Cysteine-Specific Biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for Biotin N-(bromoacetyl)hydrazide as a Heterobifunctional Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin N-(bromoacetyl)hydrazide is a heterobifunctional crosslinking agent that incorporates two distinct reactive functionalities: a hydrazide group and a bromoacetyl group. This unique combination allows for the sequential conjugation of two different types of molecules. The hydrazide moiety reacts specifically with carbonyl groups (aldehydes and ketones), which can be generated on glycoproteins through mild oxidation of their carbohydrate moieties. The bromoacetyl group is an alpha-haloacetyl derivative that readily and selectively reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1][2]
This dual reactivity makes this compound a valuable tool for a variety of applications in research and drug development, including:
-
Protein-Glycoprotein Conjugation: Covalently linking glycoproteins to proteins containing accessible cysteine residues.
-
Immuno-Conjugate Development: Attaching antibodies or antibody fragments to other proteins, peptides, or drug molecules.
-
Enzyme Labeling: Biotinylating enzymes or other proteins for detection or purification via avidin (B1170675) or streptavidin binding.
-
Drug Targeting and Delivery: Conjugating drugs to targeting moieties like antibodies that can recognize specific cell surface glycoproteins.
-
Probing Protein Interactions: Investigating the proximity of glycoproteins and cysteine-containing proteins in biological complexes.
Principle of Reaction
The crosslinking process using this compound is a two-step procedure:
-
Reaction of the Hydrazide Group: The hydrazide group reacts with an aldehyde on the target molecule (e.g., an oxidized glycoprotein) to form a stable hydrazone bond. This reaction is most efficient at a slightly acidic pH (pH 5.0-6.0).
-
Reaction of the Bromoacetyl Group: The bromoacetyl group reacts with a sulfhydryl group on a second target molecule (e.g., a cysteine residue in a protein) via nucleophilic substitution. This alkylation reaction is most efficient at a neutral to slightly alkaline pH (pH 7.2-8.5).[1][2]
Data Presentation
The following tables summarize the key parameters for the two-step crosslinking reaction with this compound. These values are derived from protocols for similar monofunctional and bifunctional crosslinkers and should be optimized for specific applications.
Table 1: Reaction Parameters for Hydrazide-Aldehyde Coupling
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 6.0 | Optimal for hydrazone bond formation.[3] |
| Temperature | Room Temperature (20-25°C) | Reaction can be performed on ice to slow down the reaction rate if needed. |
| Reaction Time | 2 - 4 hours | Can be extended overnight for low concentration reactants. |
| Buffer | MES or Sodium Acetate | Avoid amine-containing buffers like Tris, as they can react with aldehydes. |
| Molar Ratio | 10-50 fold molar excess of this compound to aldehyde groups | Optimization is recommended to achieve desired labeling efficiency. |
Table 2: Reaction Parameters for Bromoacetyl-Thiol Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Favors the deprotonated, more nucleophilic thiolate form of cysteine.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can be used to minimize non-specific reactions. |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress to avoid over-alkylation. |
| Buffer | Phosphate buffer (e.g., PBS) or HEPES | Ensure the buffer does not contain thiols. |
| Molar Ratio | 1:1 to 10-fold molar excess of bromoacetyl-activated molecule to thiol-containing molecule | Stoichiometry should be optimized based on the number of available thiols. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the mild oxidation of sialic acid residues on glycoproteins to generate aldehyde groups for reaction with the hydrazide moiety of the crosslinker.
Materials:
-
Glycoprotein (B1211001) solution (1-5 mg/mL) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate, pH 5.5 to a final concentration of 1-5 mg/mL.
-
On ice, add an equal volume of freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture on ice for 30 minutes in the dark.
-
Remove the excess sodium meta-periodate and by-products by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.
-
The oxidized glycoprotein is now ready for conjugation with this compound.
Protocol 2: Two-Step Crosslinking of a Glycoprotein to a Cysteine-Containing Protein
This protocol outlines the sequential reaction of this compound, first with an oxidized glycoprotein and then with a protein containing free cysteine residues.
Step 1: Reaction with Oxidized Glycoprotein
Materials:
-
Oxidized glycoprotein solution from Protocol 1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 10-50 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker by passing the solution through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).
-
The resulting solution contains the bromoacetyl-activated glycoprotein.
Step 2: Reaction with Cysteine-Containing Protein
Materials:
-
Bromoacetyl-activated glycoprotein solution from Step 1
-
Cysteine-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or Dithiothreitol (DTT))
Procedure:
-
Combine the bromoacetyl-activated glycoprotein with the cysteine-containing protein at a desired molar ratio (e.g., 1:1).
-
Incubate the reaction mixture for 30-120 minutes at room temperature. The progress of the reaction can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugate.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted bromoacetyl groups. Incubate for 15 minutes at room temperature.
-
The final conjugate can be purified from unreacted components using size-exclusion chromatography or other suitable purification methods.
Visualizations
Caption: Experimental workflow for crosslinking a glycoprotein to a cysteine-containing protein.
Caption: Chemical reactions involved in the two-step crosslinking process.
References
Application Notes and Protocols for Step-by-Step Glycoprotein Labeling Using Hydrazide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is paramount in understanding various physiological and pathological processes, including immune responses, cell adhesion, and cancer progression. Consequently, the ability to specifically label and detect glycoproteins is a vital tool in biological research and drug development. Hydrazide chemistry offers a robust and versatile method for the selective labeling of glycoproteins. This technique targets the carbohydrate moieties of glycoproteins, providing a site-specific conjugation strategy that often preserves the protein's biological activity.
The fundamental principle of this method involves two key steps. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized to generate reactive aldehyde groups. This is typically achieved using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). Subsequently, a hydrazide-functionalized probe, such as a fluorescent dye, biotin, or a drug molecule, is introduced. The hydrazide group nucleophilically attacks the aldehyde, forming a stable hydrazone bond and thereby covalently labeling the glycoprotein (B1211001).[1][2] This application note provides a detailed, step-by-step protocol for the labeling of glycoproteins using hydrazide chemistry, along with data presentation guidelines and troubleshooting tips.
Principle of the Method
The workflow for glycoprotein labeling via hydrazide chemistry is a sequential process that ensures specific and efficient conjugation. The key steps involve the oxidation of the glycan's sugar rings to create aldehyde groups, followed by the reaction of these aldehydes with a hydrazide-containing label.
References
Application Notes and Protocols for Biotin N-(bromoacetyl)hydrazide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) N-(bromoacetyl)hydrazide is a chemoproteomic reagent designed for the selective labeling and subsequent enrichment of proteins. This reagent possesses two key functional groups: a biotin moiety for high-affinity binding to streptavidin-based resins, and a bromoacetyl group, which acts as a reactive handle for covalent modification of specific amino acid residues. The bromoacetyl group is a haloacetyl derivative that functions as an alkylating agent, primarily targeting nucleophilic side chains of amino acids. This reactivity makes Biotin N-(bromoacetyl)hydrazide a valuable tool for various applications in proteomics, including activity-based protein profiling (ABPP) and the targeted labeling of proteins for functional studies.
The primary targets for the bromoacetyl group are the sulfhydryl side chains of cysteine residues due to their high nucleophilicity, especially at neutral to slightly alkaline pH. However, it can also react with the imidazole (B134444) ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine, typically at a higher pH. The specificity of the labeling can, therefore, be modulated by controlling the reaction conditions, particularly the pH.
These application notes provide an overview of the potential uses of this compound in proteomics and detailed protocols for its implementation.
Key Applications in Proteomics
-
Cysteine-Reactive Protein Profiling: The high reactivity of the bromoacetyl group towards cysteine residues allows for the global profiling of reactive cysteines within a proteome. This can be used to identify proteins with accessible and nucleophilic cysteine residues, which may be indicative of their functional state or the presence of specific binding pockets.
-
Affinity-Based Protein Profiling (ABPP): In ABPP, this compound can be used to covalently label and enrich specific classes of enzymes or proteins that utilize a reactive cysteine in their active site. This is particularly relevant for enzymes such as cysteine proteases, deubiquitinases, and certain metabolic enzymes.
-
Targeted Protein Labeling and Identification: For researchers studying a specific protein of interest known to have a reactive cysteine, this reagent can be used to selectively biotinylate that protein for subsequent detection, purification, or pull-down experiments to identify interacting partners.
-
Validation of Drug-Target Engagement: In drug development, this probe can be used in competitive profiling experiments to assess the engagement of a small molecule inhibitor with its target protein. Pre-incubation with a cysteine-reactive inhibitor will block the labeling of the target protein by this compound, which can be quantified by mass spectrometry.
Chemical Reaction and Workflow
The fundamental reaction involves the nucleophilic attack of an amino acid side chain, primarily a cysteine thiol, on the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the release of a bromide ion.
Figure 1: Reaction of this compound with a protein cysteine residue.
The general experimental workflow for a proteomics experiment using this reagent involves protein labeling, enrichment of biotinylated proteins, on-bead digestion, and subsequent analysis by mass spectrometry.
Figure 2: General experimental workflow for proteomics studies using this compound.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific experimental systems.
Protocol 1: Labeling of Proteins in a Complex Proteome
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Iodoacetamide (IAM) for alkylation of non-labeled cysteines (optional)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS or urea)
-
Ammonium (B1175870) bicarbonate (for digestion)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Extraction: Prepare a protein lysate from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Protein Labeling:
-
Dilute the protein lysate to a final concentration of 1-5 mg/mL in a reaction buffer (e.g., 50 mM HEPES, pH 7.2).
-
Add the this compound stock solution to the lysate to achieve a final concentration of 100 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent such as DTT to a final concentration of 10 mM.
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the labeled lysate. The amount of beads will depend on their binding capacity and the amount of labeled protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might be:
-
PBS + 1% SDS
-
PBS + 4 M Urea
-
PBS
-
-
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Preparation for Mass Spectrometry:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Competitive Profiling for Target Engagement
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Incubation:
-
Aliquot the protein lysate into two or more tubes.
-
To the experimental sample, add the cysteine-reactive inhibitor of interest at the desired concentration.
-
To the control sample, add the vehicle (e.g., DMSO).
-
Incubate for 30-60 minutes at room temperature.
-
-
Probe Labeling: Add this compound to all samples as described in step 3 of Protocol 1.
-
Proceed with the enrichment, washing, digestion, and mass spectrometry analysis as described in Protocol 1 (steps 5-8).
-
Data Analysis: Quantify the relative abundance of peptides from the target protein(s) in the inhibitor-treated versus the vehicle-treated samples. A decrease in the abundance of the labeled peptide in the presence of the inhibitor indicates target engagement.
Data Presentation
Quantitative data from proteomics experiments using this compound should be presented in a clear and organized manner. The following table provides a template for summarizing results from a competitive profiling experiment.
| Protein Accession | Gene Name | Peptide Sequence | Log2 Fold Change (Inhibitor/Vehicle) | p-value |
| P12345 | GENE1 | CYSVADEQR | -3.5 | 0.001 |
| Q67890 | GENE2 | GACLTEK | -0.2 | 0.85 |
| ... | ... | ... | ... | ... |
* Indicates the site of biotinylation.
Concluding Remarks
This compound is a versatile reagent for the targeted labeling and enrichment of proteins, particularly those containing reactive cysteine residues. The protocols provided herein offer a starting point for the application of this probe in various proteomic workflows. As with any chemical proteomics experiment, optimization of reaction conditions, including probe concentration, incubation time, and pH, is crucial for achieving the desired specificity and labeling efficiency. The ability to selectively enrich and identify proteins based on the reactivity of specific amino acid residues makes this reagent a powerful tool for functional proteomics and drug discovery.
Application Notes and Protocols for Labeling Cell Surface Proteins with Biotin N-(bromoacetyl)hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the labeling of cell surface proteins using Biotin (B1667282) N-(bromoacetyl)hydrazide. This document is intended for researchers, scientists, and professionals in drug development who are interested in identifying, isolating, and characterizing proteins on the exterior of live cells.
Introduction
The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signaling, and for the discovery of novel drug targets and biomarkers. Covalent labeling of these proteins with biotin provides a powerful handle for their subsequent detection, purification, and identification. Biotin's high affinity for streptavidin allows for efficient enrichment of labeled proteins from complex cellular lysates.
While several biotinylation reagents exist, Biotin N-(bromoacetyl)hydrazide is a thiol-reactive probe. The bromoacetyl group specifically reacts with the sulfhydryl (-SH) groups found on the side chains of cysteine residues. This specificity allows for the targeted labeling of cysteine-containing proteins on the cell surface.
Alternatively, a more common method for labeling cell surface glycoproteins involves the use of Biotin Hydrazide . This method targets carbohydrate moieties (glycans) on glycoproteins. Mild oxidation of cell surface sugars with sodium periodate (B1199274) creates aldehyde groups, which then react with the hydrazide group of Biotin Hydrazide to form a stable covalent bond.[1][2][3][4][5] This approach is particularly useful for enriching glycoproteins, a major component of the cell surface proteome.[6][7]
This document will provide detailed protocols for both thiol-reactive labeling with this compound and glycan-targeted labeling with Biotin Hydrazide.
Principle of Thiol-Reactive Cell Surface Labeling
The workflow for labeling cell surface proteins with this compound involves the specific reaction of the bromoacetyl group with free sulfhydryl groups on cysteine residues exposed on the extracellular domains of membrane proteins. To maintain the integrity of the plasma membrane and label only surface-exposed proteins, the labeling procedure is performed on intact, live cells under physiological conditions.
Principle of Glycoprotein-Specific Cell Surface Labeling
The labeling of cell surface glycoproteins with Biotin Hydrazide follows a two-step process. First, intact cells are treated with a mild oxidizing agent, sodium periodate, to convert cis-diol groups in sialic acids and other sugars into reactive aldehydes.[1][2][4] Second, the cells are incubated with Biotin Hydrazide, which forms a stable hydrazone bond with the newly formed aldehydes.[4][5]
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for cell surface protein labeling experiments.
Table 1: Comparison of Biotinylation Reagents for Cell Surface Labeling
| Feature | This compound | Biotin Hydrazide |
| Target Residue | Cysteine (Sulfhydryl group) | Glycans (Aldehyde group after oxidation)[1][4][5] |
| Specificity | Thiol-reactive | Glycoprotein-specific[1][6][7] |
| Requires Pre-treatment | No | Yes (Sodium Periodate Oxidation)[2][4] |
| Common Applications | Labeling of cysteine-rich domains, studying redox state of surface proteins | General cell surface glycoprotein profiling, studying protein trafficking |
| Potential for Protein Damage | Low, highly specific reaction | Low, with optimized periodate concentration |
Table 2: Typical Experimental Conditions
| Parameter | This compound Labeling | Biotin Hydrazide Labeling (Glycoproteins) |
| Cell Type | Adherent or suspension mammalian cells | Adherent or suspension mammalian cells |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | 1 x 10^6 to 1 x 10^7 cells/mL |
| Reagent Concentration | 0.1 - 1 mM | 1-2 mM Sodium Periodate; 2-5 mM Biotin Hydrazide[6] |
| Reaction Buffer | PBS, pH 7.2-7.5 | PBS, pH 6.5-7.0 for oxidation; PBS, pH 6.5-7.0 for labeling[6] |
| Temperature | 4°C or Room Temperature | 4°C (on ice) to minimize endocytosis[6][8] |
| Incubation Time | 30 - 60 minutes | 15-20 minutes for oxidation; 30-60 minutes for labeling[6] |
| Quenching Reagent | 5-10 mM L-cysteine or β-mercaptoethanol | 1 mM Glycine or Tris buffer |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Quenching Buffer: PBS containing 10 mM L-cysteine
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Streptavidin-agarose beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, collect a sufficient number of cells (e.g., 1-5 x 10^7).
-
Wash the cells twice with ice-cold PBS to remove any contaminating serum proteins.
-
-
Biotinylation Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in ice-cold PBS to a final concentration of 0.5 mM.
-
For adherent cells, add the biotinylation solution to cover the cell monolayer. For suspension cells, resuspend the cell pellet in the biotinylation solution.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells once with ice-cold PBS.
-
Add the Quenching Buffer and incubate for 15 minutes at 4°C to stop the reaction.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Transfer the supernatant to a new tube.
-
Add pre-washed streptavidin-agarose beads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three to five times with Lysis Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Protocol 2: Labeling of Cell Surface Glycoproteins with Biotin Hydrazide
Materials:
-
Biotin Hydrazide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium meta-periodate (NaIO₄)
-
Phosphate-Buffered Saline (PBS), pH 6.5, sterile
-
Quenching Buffer: PBS containing 1 mM Glycine
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Streptavidin-agarose beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Oxidation of Glycans:
-
Prepare a fresh 20 mM solution of sodium periodate in ice-cold PBS, pH 6.5.
-
Resuspend the cells in the sodium periodate solution (for suspension cells) or add it to the monolayer (for adherent cells).
-
Incubate for 20 minutes on ice in the dark.
-
-
Quenching of Oxidation:
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubating for 5 minutes on ice.
-
Wash the cells twice with ice-cold PBS, pH 6.5.
-
-
Biotinylation Reaction:
-
Prepare a 50 mM stock solution of Biotin Hydrazide in DMSO.[2]
-
Dilute the stock solution in ice-cold PBS, pH 6.5, to a final concentration of 2 mM.
-
Incubate the cells with the Biotin Hydrazide solution for 45-60 minutes at 4°C with gentle agitation.
-
-
Cell Lysis and Enrichment:
-
Wash the cells three times with ice-cold PBS.
-
Proceed with cell lysis, enrichment of biotinylated proteins, and analysis as described in steps 4-6 of Protocol 1.
-
Signaling Pathway Visualization
The identification of cell surface proteins can provide insights into various signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) is a cell surface receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), initiates a cascade of downstream signaling events involved in cell proliferation and survival. Biotinylation and subsequent analysis can be used to study the expression and trafficking of such receptors.
Conclusion
Labeling of cell surface proteins with this compound provides a targeted approach for investigating the thiol-containing surfaceome. For a broader analysis of surface glycoproteins, the Biotin Hydrazide method is a robust and well-established alternative. The choice of method will depend on the specific research question and the proteins of interest. The protocols provided herein offer a starting point for the successful implementation of these powerful techniques in your research.
References
- 1. Non-radioactive labelling and immunoprecipitation analysis of leukocyte surface proteins using different methods of protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. apexbt.com [apexbt.com]
- 6. Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Carbonylation with Biotin Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and relative quantification of protein carbonylation, a key irreversible oxidative post-translational modification, using biotin (B1667282) hydrazide. This method offers high sensitivity and specificity for studying oxidative stress in various biological and pathological contexts.
Protein carbonylation is a hallmark of oxidative stress and is implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer, as well as in the aging process. The introduction of carbonyl groups (aldehydes and ketones) into proteins is a result of attack by reactive oxygen species (ROS) or by-products of lipid peroxidation. Biotin hydrazide is a valuable probe that selectively reacts with these carbonyl groups, allowing for their detection and analysis. The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) is then exploited for the detection and enrichment of carbonylated proteins.
I. Principle of the Method
The protocol is based on the chemical reaction between the hydrazide group of biotin hydrazide and the carbonyl groups on oxidized proteins, forming a stable hydrazone bond. This reaction effectively tags carbonylated proteins with a biotin molecule. The biotinylated proteins can then be detected using streptavidin-conjugated enzymes (e.g., horseradish peroxidase for Western blotting) or affinity-purified for identification and quantification by mass spectrometry. This method is advantageous due to its high sensitivity and low background compared to antibody-based detection methods.
II. Experimental Workflow
The overall experimental workflow for the detection of carbonylated proteins using biotin hydrazide is depicted below.
Caption: Experimental workflow for protein carbonylation analysis.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Biotin Hydrazide (e.g., APExBIO, Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
Sodium Acetate (B1210297) Buffer (100 mM, pH 5.5)
-
Phosphate Buffered Saline (PBS)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Tris(2-carboxyethyl)phosphine (TCEP) (for mass spectrometry)
-
Iodoacetamide (IAA) (for mass spectrometry)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose beads (for enrichment)
B. Protocol for Derivatization of Carbonylated Proteins
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Biotin Hydrazide Labeling:
-
Prepare a 50 mM stock solution of biotin hydrazide in DMSO.
-
In a microcentrifuge tube, dilute 50-100 µg of protein lysate to a final concentration of 1 mg/mL with 100 mM sodium acetate buffer (pH 5.5).
-
Add the biotin hydrazide stock solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer for Western blot analysis or proceed to protein precipitation for mass spectrometry.
-
C. Protocol for Detection by Western Blot
-
SDS-PAGE and Electrotransfer:
-
Separate the biotin hydrazide-labeled proteins (20-30 µg per lane) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
-
D. Protocol for Enrichment and Mass Spectrometry Analysis
-
Protein Precipitation and Digestion:
-
Precipitate the biotin hydrazide-labeled proteins using acetone (B3395972) or trichloroacetic acid (TCA) to remove unreacted biotin hydrazide.
-
Resuspend the protein pellet in a buffer suitable for enzymatic digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with TCEP and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin-agarose beads with a suitable binding buffer.
-
Incubate the tryptic digest with the streptavidin beads for 2-4 hours at room temperature to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Elution and Mass Spectrometry:
-
Elute the bound peptides from the beads. A common method is to use a buffer containing a high concentration of biotin to compete for binding sites. An improved elution method using hot water (95°C) has also been described for increased sensitivity.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IV. Data Presentation
The following table provides a representative example of quantitative data that can be obtained from a Western blot analysis of protein carbonylation in response to an oxidative stimulus. Densitometry is used to quantify the intensity of the bands corresponding to carbonylated proteins.
| Treatment Group | Relative Protein Carbonylation (Arbitrary Units) | Standard Deviation | p-value (vs. Control) |
| Control | 1.00 | 0.12 | - |
| Oxidative Stressor (e.g., H₂O₂) | 2.54 | 0.28 | < 0.01 |
| Oxidative Stressor + Antioxidant | 1.23 | 0.15 | > 0.05 |
V. Signaling Pathways Involving Protein Carbonylation
Protein carbonylation is not just a marker of damage but can also play a role in redox signaling. For instance, the carbonylation of specific proteins can lead to the activation or inhibition of signaling pathways. One such pathway involves the transcription factor NRF2, a master regulator of the antioxidant response.
Caption: NRF2 signaling pathway activation by carbonylation.
Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon oxidative stress, ROS can lead to the carbonylation of specific cysteine residues on KEAP1. This modification disrupts the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of a battery of antioxidant and cytoprotective genes.
VI. Conclusion
The biotin hydrazide-based method provides a robust and sensitive tool for the study of protein carbonylation. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to investigate the role of this critical post-translational modification in health and disease, and to evaluate the efficacy of potential therapeutic interventions targeting oxidative stress.
Purifying Biotinylated Proteins: A Guide to Streptavidin Affinity Chromatography
Application Note & Protocol
Abstract
The exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin H) and streptavidin form the basis of a powerful and versatile tool for the purification of biotinylated molecules. This application note provides a detailed protocol for the purification of biotinylated proteins using streptavidin affinity chromatography. It is intended for researchers, scientists, and drug development professionals who require a robust method for isolating biotinylated proteins for downstream applications. This document outlines the principles of the technique, detailed experimental procedures for protein biotinylation and affinity purification, and various elution strategies.
Introduction
The interaction between streptavidin and biotin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁴ M.[1][2] This remarkable stability and specificity make streptavidin affinity chromatography a highly effective method for isolating biotinylated proteins from complex mixtures such as cell lysates or organ homogenates.[3] The process involves covalently attaching a biotin molecule to the protein of interest, which then allows the protein to be selectively captured by streptavidin immobilized on a solid support (e.g., agarose (B213101) beads). Unbound proteins are washed away, and the purified biotinylated protein is subsequently eluted. This technique is widely used in various applications, including proteomics, drug discovery, and diagnostics.[4][5][6]
Principle of the Method
The purification strategy relies on the following key steps:
-
Biotinylation: The protein of interest is first covalently labeled with biotin using one of several available chemical or enzymatic methods.[7][8]
-
Affinity Capture: The biotinylated protein is then introduced to a streptavidin-conjugated solid support, typically packed in a chromatography column. The strong interaction between biotin and streptavidin leads to the selective binding of the biotinylated protein to the support.
-
Washing: Non-specifically bound proteins and other contaminants are removed by washing the column with appropriate buffers.
-
Elution: The purified biotinylated protein is dissociated from the streptavidin support using specific elution conditions. Due to the strength of the interaction, this often requires harsh denaturing conditions, although milder methods are also available depending on the downstream application.[9][10]
Quantitative Data Summary
The efficiency of the purification process can be influenced by several factors, including the choice of streptavidin resin, the biotinylation reagent, and the elution method. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Streptavidin Affinity Resins
| Resin Type | Supplier Example | Binding Capacity (Biotin) | Binding Capacity (Biotinylated BSA) | Key Features |
| Streptavidin Sepharose High Performance | Cytiva | > 300 nmol/mL of medium | ~6 mg/mL of medium | High binding capacity and good flow properties.[11] |
| Immobilized Streptavidin on 6% Cross-linked Agarose | G-Biosciences | Not specified | Not specified | Suitable for affinity chromatography, immunoprecipitation, and assay development.[12] |
| Streptavidin Magnetic Beads | Various | Variable (e.g., 1.8 nmol/mg) | Variable (e.g., 10 pmol/mg for biotinylated dsDNA) | Ideal for small-scale purifications and pull-down assays; kinetics depend on bead size and streptavidin density.[1] |
Table 2: Common Elution Methods for Streptavidin Affinity Chromatography
| Elution Method | Elution Buffer Composition | Conditions | Mechanism of Action | Recovery | Downstream Compatibility |
| Denaturing Conditions | |||||
| Guanidine HCl | 8 M Guanidine-HCl, pH 1.5 | Room Temperature | Disrupts streptavidin structure, releasing biotin.[11][12] | High | Requires buffer exchange or dialysis; protein is denatured. |
| Formic Acid | 0.5 M Formic Acid | Room Temperature | Low pH disrupts the biotin-streptavidin interaction. | Moderate to High | Requires buffer exchange; protein may be denatured. |
| Boiling in SDS-PAGE Buffer | 1x SDS-PAGE Sample Buffer | 95-100°C for 5-10 min | Heat and detergents denature streptavidin.[10] | High | Directly compatible with SDS-PAGE and Western blotting. |
| Competitive Elution | |||||
| Excess Free Biotin | >25 mM Biotin in buffer | Requires heating (e.g., 95°C for 5 min) | Free biotin competes for binding sites on streptavidin.[10] | Moderate | Protein remains in its native state, but biotin is present in the eluate. |
| Cleavable Linkers | |||||
| Enzymatic Cleavage | Specific protease (e.g., TEV, PreScission) | Enzyme-specific buffer and temperature | A protease cleavage site is engineered between the protein and the biotin tag.[9] | High | Protein is recovered in its native state without biotin. |
Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-Biotin
This protocol describes the biotinylation of a protein containing accessible primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Equilibrate the vial of NHS-Biotin to room temperature before opening to prevent moisture condensation.[13]
-
Prepare a stock solution of NHS-Biotin (e.g., 20 mg/mL) in anhydrous DMF or DMSO immediately before use.[13]
-
Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution. For more dilute protein solutions, a higher molar excess may be required.[13]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for your downstream application.[13]
-
The biotinylated protein is now ready for use in streptavidin affinity chromatography.
Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
This protocol outlines the purification of a biotinylated protein using a pre-packed streptavidin agarose column.
Materials:
-
Biotinylated protein sample
-
Streptavidin affinity chromatography column (e.g., HiTrap Streptavidin HP)
-
Binding/Wash Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)[11]
-
Elution Buffer (refer to Table 2 for options, e.g., 8 M Guanidine-HCl, pH 1.5)[11]
-
Chromatography system or syringe pump
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the streptavidin column with 10 column volumes (CV) of Binding/Wash Buffer.[11][14]
-
Sample Application: Load the biotinylated protein sample onto the column. For optimal binding, use a low flow rate (e.g., 0.1-0.5 mL/min).[11][14]
-
Washing: Wash the column with at least 10 CV of Binding/Wash Buffer, or until the UV absorbance at 280 nm returns to baseline, to remove non-specifically bound proteins.[11][14]
-
Elution: Elute the bound protein using 10-20 CV of the chosen Elution Buffer.[14] Collect fractions and monitor the protein elution by UV absorbance at 280 nm.
-
Post-Elution Processing: If a denaturing elution buffer was used, the purified protein will need to be refolded and the denaturant removed, typically by dialysis or buffer exchange chromatography.
Visualizations
The following diagrams illustrate the key processes and interactions involved in the purification of biotinylated proteins using streptavidin affinity chromatography.
Caption: Experimental workflow for protein purification.
Caption: Streptavidin-Biotin molecular interaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Protein | Inefficient biotinylation. | Optimize the molar ratio of biotin reagent to protein; ensure the buffer is amine-free.[15] |
| Protein precipitation in the column. | Add non-ionic detergents (e.g., 0.2% Tween-20) to buffers; adjust NaCl concentration.[16] | |
| Incomplete elution. | Use a stronger denaturant or increase the concentration/temperature of the elution buffer. | |
| High Levels of Contaminating Proteins | Insufficient washing. | Increase the wash buffer volume (e.g., to 20 CV) and/or add mild detergents or increase salt concentration in the wash buffer.[17] |
| Non-specific binding to the resin. | Block the resin with a blocking agent (e.g., BSA) before sample application if compatible with the downstream application. | |
| Protein is in the Flow-through | Biotin is inaccessible for binding. | Ensure the biotin label is not sterically hindered; consider using a biotinylation reagent with a longer spacer arm.[15] |
| pH of the binding buffer is not optimal. | Ensure the pH of the binding buffer is between 7 and 8 for optimal interaction.[15] | |
| Presence of free biotin in the sample. | Remove free biotin by dialysis or buffer exchange before loading onto the column. |
Conclusion
Streptavidin affinity chromatography is a powerful and reliable technique for the purification of biotinylated proteins. The high specificity and strength of the streptavidin-biotin interaction allow for high levels of purity to be achieved in a single step. By carefully selecting the biotinylation method, affinity resin, and elution strategy, researchers can tailor the purification process to suit their specific protein of interest and downstream application requirements. The protocols and data provided in this application note serve as a comprehensive guide to successfully implementing this valuable purification technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. goldbio.com [goldbio.com]
- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. proteochem.com [proteochem.com]
- 14. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Revolutionizing Proteomics: Advanced Sample Preparation for Mass Spectrometry of Biotinylated Peptides
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of proteomics, the specific and sensitive detection of biotinylated peptides is paramount for elucidating protein-protein interactions, identifying enzyme substrates, and mapping cellular landscapes. This application note provides detailed protocols and comparative data for the effective sample preparation of biotinylated peptides for mass spectrometry (MS) analysis, catering to researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to enhance the enrichment and recovery of biotinylated peptides, thereby improving the depth and reliability of proteomic studies.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in modern proteomics. Its utility stems from the extraordinarily high affinity between biotin and avidin (B1170675) proteins, such as streptavidin and neutravidin, enabling highly specific enrichment of tagged molecules from complex biological samples.[1][2] Proximity-dependent biotinylation methods, like BioID and APEX, have further expanded the application of this technology to map protein interaction networks in living cells.[3][4] However, the success of these powerful techniques hinges on meticulous sample preparation to ensure high yields of biotinylated peptides and minimal contamination from non-specific binders.
This document details two primary workflows for the preparation of biotinylated peptides for MS analysis: Protein-Level Enrichment followed by on-bead digestion, and a more recent advancement, Peptide-Level Enrichment (termed DiDBiT or similar), where proteins are digested prior to the enrichment of biotinylated peptides.[5][6] We provide comprehensive protocols for both approaches and present quantitative data to guide researchers in selecting the optimal strategy for their experimental goals.
Key Methodologies and Experimental Protocols
The choice of sample preparation strategy can significantly impact the outcome of a mass spectrometry experiment for biotinylated peptides. Below are detailed protocols for the two main approaches.
Protocol 1: Protein-Level Enrichment with On-Bead Digestion
This conventional method involves the capture of intact biotinylated proteins using streptavidin or neutravidin beads, followed by extensive washing and on-bead tryptic digestion to release peptides for MS analysis.[7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin or Neutravidin magnetic beads[7]
-
Wash buffers (e.g., RIPA buffer, 1M KCl, 0.1M Na2CO3, 2M Urea (B33335) in 10mM Tris-HCl pH 8.0)
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., trifluoroacetic acid - TFA)
Procedure:
-
Cell Lysis: Lyse cells expressing the biotin ligase fusion protein (or labeled with a biotinylating agent) in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Bead Equilibration: Wash streptavidin/neutravidin beads twice with lysis buffer.
-
Biotinylated Protein Capture: Incubate the cell lysate with the equilibrated beads (e.g., overnight at 4°C on a rotator) to allow for the capture of biotinylated proteins.[7]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of stringent washes is recommended:
-
Two washes with RIPA buffer.
-
One wash with 1M KCl.
-
One wash with 0.1M Na2CO3.
-
One wash with 2M Urea in 10mM Tris-HCl pH 8.0.
-
Three final washes with 50 mM ammonium (B1175870) bicarbonate.[5]
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT or TCEP and incubating at 55°C for 30 minutes.[6]
-
Alkylate the proteins by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes.[6]
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.[9]
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Second Elution (Optional but Recommended): To increase yield, a second elution can be performed by boiling the beads in a solution of 80% acetonitrile (B52724) and 0.2% TFA to release any remaining biotinylated peptides still strongly bound to the beads.[5][6][9]
-
Sample Clean-up: Desalt the peptide samples using C18 StageTips or equivalent prior to LC-MS/MS analysis.
Protocol 2: Peptide-Level Enrichment (DiDBiT)
The "Direct Detection of Biotin-containing Tags" (DiDBiT) method reverses the conventional workflow by first digesting the entire proteome and then enriching for the biotinylated peptides.[5][6] This approach can significantly improve the detection of biotinylated peptides by reducing sample complexity during the MS analysis.[5][6]
Materials:
-
Cell lysis and digestion buffer (e.g., 8 M urea in 0.2 M NaHCO3, pH 11)[5]
-
Reduction solution (e.g., 5 mM TCEP)[5]
-
Alkylation solution (e.g., 10 mM iodoacetamide)[5]
-
Trypsin (sequencing grade)
-
Streptavidin or Neutravidin beads[5]
-
Wash buffers (e.g., PBS, 5% acetonitrile in PBS)[5]
-
Elution buffer (0.2% TFA, 0.1% formic acid, 80% acetonitrile in water)[5][6]
Procedure:
-
Cell Lysis and Protein Denaturation: Lyse cells and denature proteins in a buffer containing 8 M urea.[5]
-
Reduction and Alkylation: Reduce the proteins with TCEP and alkylate with iodoacetamide.[5]
-
Protein Digestion: Dilute the urea concentration to less than 2 M and digest the entire proteome with trypsin overnight at 37°C.[5]
-
Peptide Clean-up: Desalt the resulting peptide mixture using a C18 cartridge.[10]
-
Biotinylated Peptide Enrichment:
-
Elution of Biotinylated Peptides: Elute the bound biotinylated peptides from the beads using a solution of 0.2% TFA, 0.1% formic acid, and 80% acetonitrile in water.[5][6]
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.
Quantitative Data Presentation
The choice between protein-level and peptide-level enrichment can significantly affect the number of identified biotinylated peptides and proteins. The following tables summarize comparative data from studies employing these different strategies.
Table 1: Comparison of Identified Biotinylated Peptides and Proteins.
| Method | Starting Material | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified | Reference |
| Protein-Level Enrichment (On-Bead Digestion) | 6 mg HEK293T cell lysate | ~1,500 | ~300 | [5][6] |
| Protein-Level Enrichment (On-Bead Digestion + Second Elution) | 6 mg HEK293T cell lysate | 293 | 144 | [5][6] |
| Peptide-Level Enrichment (DiDBiT) | 6 mg HEK293T cell lysate | 10,715 | 2,185 | [5][10] |
| Peptide-Level Enrichment (AHA-labeling) | 10 mg HEK cell lysate | 4,217 | 1,817 | [5][6] |
Table 2: Purity of Enriched Biotinylated Peptides.
| Method | Percentage of Biotin-Labeled Peptides in Eluate | Reference |
| Protein-Level Enrichment (On-Bead Digestion + Second Elution) | ~40% | [5][6] |
| Peptide-Level Enrichment (DiDBiT) | >85% | [5][6] |
Visualizing the Workflows and Concepts
To further clarify the methodologies and their underlying principles, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of Protein-Level vs. Peptide-Level enrichment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin N-(bromoacetyl)hydrazide in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) N-(bromoacetyl)hydrazide is a covalent biotinylating reagent that serves as a powerful tool for identifying and isolating protein interaction partners through pull-down assays. This reagent features a bromoacetyl group, which specifically and irreversibly forms a stable thioether bond with sulfhydryl groups of cysteine residues on target proteins under physiological conditions. The integrated biotin moiety allows for the highly efficient capture of these labeled proteins and their binding partners using streptavidin-based affinity purification. This application note provides a detailed protocol for utilizing Biotin N-(bromoacetyl)hydrazide in pull-down assays to investigate protein-protein interactions.
The bromoacetyl group reacts with the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction, resulting in a stable covalent bond. This specificity for cysteine residues allows for targeted labeling of proteins, which can be particularly useful for studying proteins with functionally important cysteines, such as those involved in enzymatic activity or redox sensing.
Data Presentation
Table 1: Representative Quantitative Mass Spectrometry Data from a Pull-Down Assay
This table illustrates typical quantitative data obtained from a mass spectrometry-based analysis of a pull-down experiment using this compound. In this example, a hypothetical protein of interest (Protein X) containing a reactive cysteine is labeled and used as bait to pull down its interacting partners from a cell lysate. The abundance of co-purified proteins is compared between the experimental sample and a negative control.
| Protein ID | Gene Name | Peptide Sequence with Labeled Cysteine* | Fold Change (Experiment vs. Control) | p-value |
| P12345 | PROTEIN_X | VYLC K(Biotin)TESR | - | - |
| Q98765 | PARTNER_A | AGILVDPC R | 15.2 | 0.001 |
| O54321 | PARTNER_B | YC GAIVTGR | 10.8 | 0.005 |
| P67890 | NONSPECIFIC_1 | LKEC CNAVLR | 1.5 | 0.45 |
| A12345 | NONSPECIFIC_2 | FQC HLLVTR | 1.2 | 0.68 |
*The cysteine residue labeled with this compound is indicated in bold.
Experimental Protocols
Protocol 1: Labeling of a Purified "Bait" Protein with this compound
This protocol outlines the steps for covalently attaching this compound to a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein of interest ("bait" protein) with at least one cysteine residue
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2-7.8 (avoid nucleophilic buffers like Tris)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Dissolve the purified bait protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that may mask the target cysteine, consider a pre-reduction step with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. TCEP does not need to be removed before labeling. If DTT is used for reduction, it must be removed by a desalting column prior to adding the biotinylating reagent.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 20-50 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove non-reacted biotinylating reagent and quenching reagent using a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS).
-
Protocol 2: Pull-Down Assay Using Biotinylated Bait Protein
This protocol describes the use of the biotin-labeled bait protein to capture interacting proteins from a cell lysate.
Materials:
-
Biotin-labeled bait protein (from Protocol 1)
-
Cell lysate (prepared in a non-nucleophilic lysis buffer, e.g., RIPA buffer without Tris, supplemented with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer: e.g., PBS with 0.1% Tween-20
-
Elution Buffer: e.g., 2X SDS-PAGE sample buffer
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them twice with Wash Buffer according to the manufacturer's instructions.
-
-
Binding of Bait Protein to Beads:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.
-
-
Blocking (Optional but Recommended):
-
After binding, wash the beads with Wash Buffer to remove unbound bait protein.
-
To reduce non-specific binding, incubate the beads with a blocking solution (e.g., 3% BSA in Wash Buffer) for 30 minutes at 4°C.
-
-
Incubation with Cell Lysate:
-
Wash the bait protein-bound beads with Wash Buffer to remove the blocking solution.
-
Add the cell lysate (e.g., 1-2 mg of total protein) to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of protein complexes.
-
Negative Control: In parallel, incubate streptavidin beads without the bait protein with the same amount of cell lysate to identify proteins that bind non-specifically to the beads.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins. Increase the stringency of the washes (e.g., by increasing the salt concentration) if high background is observed.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bait protein and its interacting partners.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For comprehensive identification of interacting partners, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry (LC-MS/MS).
-
Visualizations
Figure 1: Experimental workflow for pull-down assay.
Figure 2: Investigating a signaling pathway.
Figure 3: Key interactions in the pull-down assay.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-Avidin Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with biotin-avidin-based assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding and achieve reliable, high-quality results in your experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Non-Specific Binding
Here we address common issues encountered during biotin-avidin assays, providing direct answers and actionable solutions.
Q1: I'm observing high background in my assay, even in my negative controls. What are the likely causes?
High background noise can obscure your specific signal and is a frequent challenge. The primary culprits include:
-
Endogenous Biotin (B1667282): Many biological samples, particularly tissues like the liver, kidney, brain, and spleen, contain significant amounts of endogenous biotin. This cellular biotin will be detected by the avidin (B1170675)/streptavidin conjugate, leading to a strong background signal.
-
Non-Specific Binding of Avidin/Streptavidin: Avidin, being a glycosylated protein with a high isoelectric point (pI), is prone to non-specific binding through electrostatic and carbohydrate interactions. Streptavidin, which is non-glycosylated and has a near-neutral pI, generally exhibits lower non-specific binding.
-
Issues with Blocking: Inadequate or inappropriate blocking can leave sites on your solid phase (e.g., ELISA plate, beads) or tissue sample available for non-specific attachment of antibodies or the avidin-biotin complex. Using blocking buffers that contain biotin, such as non-fat dry milk, can also introduce background.
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or biotinylated secondary antibody can lead to non-specific binding to the assay surface.
Q2: How can I determine if endogenous biotin is the source of my high background?
To confirm if endogenous biotin is interfering with your assay, you can run a control experiment. Prepare a sample as you normally would, but omit the biotinylated antibody. Then, add the streptavidin-conjugate and substrate. If you still observe a signal, it is likely due to the detection of endogenous biotin in your sample. Tissues such as the kidney, liver, and those rich in red blood cells are known to have high levels of endogenous peroxidase, which can also contribute to background if you are using an HRP-conjugated streptavidin.
Q3: What is the best way to block endogenous biotin?
The most effective method for blocking endogenous biotin is to use a sequential avidin/biotin blocking step. This procedure should be performed after your standard protein-based blocking (e.g., with BSA or serum) and before the addition of your biotinylated antibody. The process involves two key steps:
-
Incubate with excess avidin or streptavidin: This will bind to all the endogenous biotin in your sample.
-
Incubate with excess free biotin: This step is crucial to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step. This prevents them from binding to your biotinylated detection antibody later in the assay.
Q4: Which is better to use: Avidin, Streptavidin, or NeutrAvidin?
For most applications, Streptavidin or NeutrAvidin are preferred over Avidin.
-
Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ~10.5), which can lead to significant non-specific binding due to electrostatic interactions and binding to lectins in tissues.
-
Streptavidin is non-glycosylated and has a near-neutral pI, resulting in much lower non-specific binding.
-
NeutrAvidin is a deglycosylated form of avidin with a neutral pI, offering the benefits of low non-specific binding similar to streptavidin.
While avidin has a slightly higher affinity for free biotin, streptavidin often shows a stronger binding affinity for biotin that is conjugated to other molecules.
Q5: My blocking buffer doesn't seem to be effective. What are some best practices for blocking?
Effective blocking is critical for minimizing background. Consider the following:
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) at a concentration of 0.1%–2.0% is a good general-purpose blocking agent. For sandwich ELISAs, ensure you are using ELISA-grade BSA to avoid biotin contamination. Normal serum (5-10%) from the same species as the secondary antibody is also an excellent choice.
-
Avoid Biotin-Containing Blockers: Be cautious with blocking agents like non-fat dry milk or casein, as they can contain endogenous biotin. If you do use them, it is best to limit their use to the initial blocking step and prepare subsequent antibody dilutions in a buffer like TBS-Tween.
-
Optimize Incubation Time: Increasing the blocking incubation time can improve its effectiveness.
-
Increase Stringency: For issues with non-specific protein binding to beads, increasing the salt concentration (e.g., up to 0.5 M NaCl) in your buffers can help reduce unwanted interactions.
Q6: How do I optimize the concentrations of my primary and biotinylated secondary antibodies?
Using excessive antibody concentrations is a common cause of high background. The optimal concentrations should be determined empirically through titration. A checkerboard titration is an efficient method to simultaneously optimize both the capture/primary and detection/secondary antibody concentrations in an ELISA. This involves preparing serial dilutions of one antibody across the rows of a 96-well plate and serial dilutions of the other antibody down the columns. The combination that yields the highest signal-to-noise ratio should be used for future experiments.
Data Presentation
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Chicken Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Molecular Weight | ~66 kDa | ~53 kDa | ~60 kDa |
| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (acidic) | ~6.3 (neutral) |
| Glycosylation | Yes | No | No |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | Similar to Streptavidin |
| Non-Specific Binding | High | Low | Low |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections (IHC) or samples in an ELISA plate. It should be performed after the standard protein blocking step and before the addition of the biotinylated primary or secondary antibody.
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Avidin or Streptavidin solution (0.1 mg/mL in Wash Buffer)
-
Biotin solution (0.5 mg/mL in Wash Buffer)
Procedure:
-
After completing your standard protein-based blocking step, wash the sample (tissue section or ELISA well) three times with Wash Buffer.
-
Incubate the sample with the Avidin/Streptavidin solution for 15 minutes at room temperature. This will saturate the endogenous biotin.
-
Wash the sample three times for 10 minutes each with Wash Buffer.
-
Incubate the sample with the Biotin solution for 15-60 minutes at room temperature. This blocks the remaining biotin-binding sites on the avidin/streptavidin molecules.
-
Wash the sample three times for 10 minutes each with Wash Buffer.
-
Proceed with the next step of your assay (e.g., incubation with the biotinylated antibody).
Protocol 2: Checkerboard Titration for Antibody Optimization in a Sandwich ELISA
This protocol allows for the simultaneous optimization of capture and detection antibody concentrations to achieve the best signal-to-noise ratio.
Procedure:
-
Prepare serial dilutions of your capture antibody in coating buffer (e.g., 0.5, 1, 2, and 5 µg/mL).
-
Coat the columns of a 96-well ELISA plate with the different concentrations of the capture antibody. For example, coat columns 1-3 with 0.5 µg/mL, columns 4-6 with 1 µg/mL, and so on. Incubate as per your standard protocol.
-
Wash the plate and block all wells with an appropriate blocking buffer.
-
Add your antigen (at a high and a low concentration) and a blank (sample diluent only) to the wells.
-
Wash the plate.
-
Prepare serial dilutions of your biotinylated detection antibody in antibody diluent (e.g., 1:200, 1:1,000, 1:5,000, 1:25,000).
-
Add the different dilutions of the detection antibody to the rows of the plate.
-
Wash the plate and add your streptavidin-HRP conjugate, followed by the substrate.
-
Read the plate and analyze the results. Identify the combination of capture and detection antibody concentrations that provides the highest signal for your antigen with the lowest background in the blank wells.
Protocol 3: Pre-clearing Lysate with Streptavidin Beads
This optional step can reduce non-specific binding of proteins from your cell or tissue lysate to the streptavidin beads in pull-down assays.
Materials:
-
Cell/Tissue Lysate
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Lysis Buffer
Procedure:
-
Prepare your cell or tissue lysate according to your standard protocol.
-
Take an aliquot of your lysate and add streptavidin beads. Use a similar bead-to-lysate ratio as you would for your actual immunoprecipitation.
-
Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully collect the supernatant (the pre-cleared lysate) and transfer it to a new tube. Discard the beads.
-
Proceed with your immunoprecipitation experiment by adding your biotinylated antibody to the pre-cleared lysate.
Visualizations
Caption: The tetrameric structure of avidin/streptavidin allows it to bind up to four biotin molecules with high affinity.
Caption: Workflow for blocking endogenous biotin using a two-step avidin and biotin incubation.
Caption: A logical workflow to diagnose and resolve high background issues in biotin-avidin assays.
Technical Support Center: Preventing Protein Aggregation After Biotinylation
Welcome to the technical support center for protein biotinylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly protein aggregation, encountered during and after the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
A1: Protein aggregation following biotinylation is a common issue that can arise from several factors related to the modification process. The primary causes include:
-
Over-labeling: Introducing too many biotin (B1667282) molecules can alter the protein's surface charge, isoelectric point (pI), and increase surface hydrophobicity. This disruption of the protein's natural state can lead to reduced solubility and aggregation.[1][2]
-
Hydrophobicity of the Biotinylation Reagent: Some biotinylation reagents, particularly those with long, non-polar spacer arms or those that are not water-soluble, can increase the overall hydrophobicity of the modified protein, promoting aggregation.[3] Using reagents with hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), can help mitigate this effect.[4]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical.[5] Proteins are least soluble at their isoelectric point (pI); if the labeling reaction pH is too close to the protein's pI, it can precipitate.[6][7] Additionally, buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with amine-reactive biotin reagents (like NHS esters), reducing labeling efficiency.[8][9][10]
-
Sub-optimal Reaction Conditions: Factors like high protein concentration, elevated temperature, or prolonged incubation times can increase the likelihood of aggregation.[5][6][11]
-
Presence of Unreacted Reagents: Failure to remove excess, unreacted biotinylation reagent after the reaction can sometimes contribute to instability during storage or downstream applications.
Q2: My protein precipitates as soon as I add the biotinylation reagent. What's happening?
A2: This is often due to the low aqueous solubility of the biotinylation reagent itself. Many NHS-ester reagents are dissolved in an organic co-solvent like DMSO or DMF.[1] Adding a concentrated bolus of this solution to your aqueous protein sample can cause localized high concentrations of the reagent, leading to its precipitation and co-precipitation of the protein.
Troubleshooting Steps:
-
Add Reagent Slowly: Add the dissolved biotin reagent to the protein solution drop-wise and with gentle, continuous mixing.[1]
-
Use a Water-Soluble Reagent: Switch to a water-soluble version of the reagent, such as Sulfo-NHS esters, which are less likely to precipitate in aqueous buffers.[4]
-
Optimize Reagent Concentration: Prepare a more dilute stock of the biotin reagent to minimize the volume of organic solvent added to the reaction.
Q3: How do I choose the optimal molar ratio of biotin to protein?
A3: The optimal molar coupling ratio (MCR) — the moles of biotin reagent added per mole of protein — is a critical parameter to avoid over-labeling. A high degree of labeling is a frequent cause of aggregation.[1][6] The ideal ratio depends on the number of available reactive sites (e.g., lysine (B10760008) residues for NHS esters) and the specific protein.
Recommendation:
-
Start with a Titration: Perform a series of labeling reactions with varying MCRs (e.g., 5:1, 10:1, 20:1, 40:1) to determine the highest ratio that provides sufficient labeling without causing aggregation or loss of function.[6][8]
-
General Starting Points: For proteins >1 mg/mL, a starting MCR of 20:1 is common.[12] For more sensitive proteins or lower concentrations, a lower ratio of 3:1 or 5:1 may be necessary.[9]
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing protein aggregation, use the following logical workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fidabio [fidabio.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Biotin N-(bromoacetyl)hydrazide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Biotin (B1667282) Hydrazide and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to ensure successful and reliable experimental outcomes.
I. Storage and Handling of Biotin Hydrazide
Proper storage and handling of biotin hydrazide reagents are crucial for maintaining their stability and reactivity.
Quick Reference Table for Storage Conditions
| Reagent Form | Recommended Storage Temperature | Notes |
| Solid (Lyophilized Powder) | 4°C upon receipt.[1][2][3] For long-term storage, -20°C is recommended.[4][5] | Shipped at ambient temperature.[1][2][3] Should be stored desiccated.[6] |
| Stock Solution (in DMSO) | -20°C.[1][7] | Before opening, warm the vial to room temperature to prevent moisture condensation.[1] Long-term storage of solutions is not recommended; use them soon after preparation.[5] |
| Biotinylated Samples | Can be stored under the same conditions as the non-biotinylated sample, typically 4°C for several weeks.[1] For longer storage, -20°C is recommended, sometimes with 50% glycerol.[8] |
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection when handling biotin hydrazide reagents.[4]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[4]
-
Hygroscopic Nature: Some derivatives, like Hydrazide-PEG4-Biotin, are hygroscopic and difficult to weigh. It is recommended to prepare a stock solution immediately after opening.[1]
-
Avoid Contamination: Keep the reagent container tightly closed when not in use to prevent contamination and degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Biotin Hydrazide?
A1: Biotin Hydrazide is typically insoluble in water and ethanol (B145695) but soluble in organic solvents like dimethylsulfoxide (DMSO).[5] It is common practice to prepare a concentrated stock solution in anhydrous DMSO.[1][2][5]
Q2: What is the recommended pH for the reaction between Biotin Hydrazide and carbonyl groups?
A2: The reaction of the hydrazide group with aldehydes and ketones is most efficient in slightly acidic conditions, typically between pH 4.5 and 5.5.[1][5][8] Sodium acetate (B1210297) buffer is commonly used for this purpose.[2][5]
Q3: Can I use buffers containing primary amines, such as Tris or glycine?
A3: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the hydrazide group for reaction with the carbonyls, thereby quenching the labeling reaction.[1][2][3]
Q4: How can I remove unreacted Biotin Hydrazide after the labeling reaction?
A4: Unreacted biotin hydrazide can be removed by standard methods such as dialysis or gel filtration (desalting columns).[1][2][3][6]
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biotinylation detected | 1. Inefficient oxidation of carbohydrate groups: The generation of aldehyde groups on the target molecule is a prerequisite for the reaction. 2. Incorrect buffer composition: Presence of primary amines (Tris, glycine) or use of suboptimal buffers like phosphate (B84403) buffer without sufficient EDC can reduce efficiency.[1] 3. Degraded Biotin Hydrazide: Improper storage (e.g., exposure to moisture) can lead to loss of reactivity. 4. Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time. | 1. Ensure complete oxidation by using fresh sodium meta-periodate solution. Optimize periodate (B1199274) concentration and incubation time.[1] 2. Use a recommended buffer such as MES or sodium acetate at the optimal pH (4.5-5.5).[1][5] 3. Use a fresh vial of Biotin Hydrazide or a freshly prepared stock solution. Always store the reagent as recommended. 4. Empirically determine the optimal molar ratio of reagents, pH, and incubation time for your specific application.[1] |
| Precipitation of the target molecule during labeling | 1. High degree of biotinylation: Excessive labeling can alter the solubility of the protein. 2. Use of hydrophobic Biotin Hydrazide derivatives: Some derivatives can decrease the solubility of the labeled molecule. | 1. Reduce the molar ratio of Biotin Hydrazide to the target molecule. 2. Consider using a more water-soluble derivative, such as Hydrazide-PEG4-Biotin, which can help reduce aggregation.[1] |
| High background in downstream applications (e.g., western blot, ELISA) | Insufficient removal of unreacted Biotin Hydrazide: Free biotin hydrazide can bind to avidin/streptavidin conjugates, leading to high background signals. | Ensure thorough removal of excess biotin hydrazide using dialysis or gel filtration with an appropriate molecular weight cutoff.[1][2][3][6] |
IV. Experimental Protocols
A. General Protocol for Biotinylating Glycoproteins
This protocol involves the oxidation of carbohydrate side chains on glycoproteins to generate aldehyde groups, followed by their reaction with Biotin Hydrazide.
Materials:
-
Glycoprotein (B1211001) solution (1-5 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Biotin Hydrazide
-
Anhydrous DMSO
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS)[1]
-
Desalting column or dialysis cassette
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. Keep this solution on ice and protected from light.[1][2]
-
Dissolve the glycoprotein in cold Oxidation Buffer at a concentration of 1-5 mg/mL.[2]
-
Mix equal volumes of the glycoprotein solution and the cold sodium meta-periodate solution.[2]
-
Incubate the reaction for 30 minutes on ice or at 4°C in the dark.[1][2]
-
-
Buffer Exchange:
-
Remove excess periodate and exchange the buffer to Coupling Buffer using a desalting column or dialysis.[1]
-
-
Biotinylation Reaction:
-
Purification:
B. General Protocol for Labeling Carboxylic Acids
This method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for reaction with Biotin Hydrazide.
Materials:
-
Protein solution (5-10 mg/mL)
-
MES Buffer (0.1 M, pH 4.5-5)[1]
-
Biotin Hydrazide stock solution (in DMSO)
-
EDC solution (freshly prepared)
Procedure:
-
Dissolve the protein containing carboxyl groups in MES Buffer at a concentration of 5-10 mg/mL.[1]
-
Add the Biotin Hydrazide stock solution to the protein solution. The optimal final concentration should be determined empirically but can start around 1.25 mM.[1]
-
Add freshly prepared EDC solution to the reaction mixture. A typical starting concentration is around 6.5 mM.[1]
-
Incubate the reaction for 2 hours to overnight at room temperature with mixing.[1]
-
If any precipitate forms, centrifuge to remove it.[1]
-
Purify the biotinylated protein from excess reagents using dialysis or gel filtration.[1]
V. Visualized Workflows and Pathways
Caption: Workflow for biotinylating glycoproteins.
Caption: Troubleshooting guide for low biotinylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. proteochem.com [proteochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Biotin N-(bromoacetyl)hydrazide
Welcome to the technical support center for Biotin (B1667282) N-(bromoacetyl)hydrazide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching unreacted Biotin N-(bromoacetyl)hydrazide?
After a biotinylation reaction, any unreacted this compound must be neutralized or "quenched." The bromoacetyl group is a reactive electrophile that can non-specifically react with nucleophiles in subsequent experimental steps. This can lead to high background signals, reduced specificity, and inaccurate results. Quenching deactivates the excess reagent to prevent this interference.
Q2: What are the recommended methods for quenching unreacted this compound?
There are two primary methods for quenching unreacted this compound:
-
Nucleophilic Scavengers: Introducing a small molecule with a highly reactive nucleophilic group, such as a thiol, will rapidly react with the bromoacetyl group.
-
Hydrolysis: The bromoacetyl group can be hydrolyzed to a less reactive carboxylic acid.
The choice of method depends on the stability of your target molecule and the downstream application.
Q3: My target molecule is sensitive to basic conditions. How can I safely quench the reaction?
If your product is base-sensitive, you can perform the initial quench with cold water or a saturated ammonium (B1175870) chloride solution instead of a base.[1] This will hydrolyze the unreacted bromoacetyl group.[1] While this avoids a basic environment, the resulting bromoacetic acid may require further purification steps, such as multiple water washes, to be fully removed from the organic layer.[1] Alternatively, using a thiol-containing scavenger in a neutral buffer is an excellent option.
Q4: How can I confirm that the quenching reaction is complete?
The completion of the quenching reaction can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[2] By analyzing aliquots of the reaction mixture over time, you can observe the disappearance of the this compound peak and the appearance of the quenched product peak.[2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background signal in downstream applications (e.g., Western blot, ELISA) | Incomplete quenching of unreacted this compound. | Increase the molar excess of the quenching agent (e.g., 5-10 fold excess of DTT).[2] Increase the reaction time for quenching. Optimize the pH of the quenching buffer to ensure the nucleophilicity of the scavenger. |
| Precipitation of the target molecule during quenching. | The quenching agent or the change in buffer conditions is causing the target molecule to become insoluble. | If using a thiol-based quencher, consider one with a hydrophilic spacer, such as a PEGylated thiol. If performing hydrolysis, avoid harsh pH changes and maintain the reaction on ice to minimize protein denaturation. |
| Loss of biological activity of the target molecule after quenching. | The quenching conditions (e.g., pH, temperature, reagent) are denaturing the target molecule. | For sensitive proteins, use a milder quenching agent like L-cysteine or 2-mercaptoethanol (B42355) at a neutral pH. Perform the quenching reaction at a lower temperature (e.g., 4°C). |
| Difficulty in removing the quenched product from the sample. | The quenched product has similar properties to the biotinylated target molecule, making separation difficult. | If the target molecule is significantly larger than the quenching agent and its adduct, use size-exclusion chromatography (e.g., spin desalting columns or gel filtration) for purification.[3] |
Experimental Protocols
Protocol 1: Quenching with a Thiol-Containing Reagent
This protocol describes the quenching of unreacted this compound using Dithiothreitol (DTT).
Materials:
-
Reaction mixture containing unreacted this compound
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water or a suitable buffer)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
Methodology:
-
Prepare the Quenching Solution: Prepare a fresh solution of DTT in the reaction buffer.
-
Add Quenching Agent: Add a 5- to 10-fold molar excess of DTT to the reaction mixture.[2]
-
Incubate: Allow the quenching reaction to proceed for at least 1 hour at room temperature with gentle stirring.
-
Purification: Remove the quenched biotin hydrazide and excess DTT from the biotinylated product using size-exclusion chromatography (e.g., a desalting column).
Protocol 2: Quenching by Hydrolysis
This protocol details the quenching of unreacted this compound via hydrolysis.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or cold water/saturated ammonium chloride for base-sensitive molecules.[1]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
Methodology:
-
Cool the Reaction: Cool the reaction vessel in an ice bath to 0°C.
-
Add Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring.[1] Caution: This may cause gas evolution (CO₂). For base-sensitive materials, use cold water or saturated ammonium chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.
-
Wash: Wash the organic layer multiple times with water to remove the hydrolyzed biotin hydrazide and any salts.
-
Dry and Concentrate: Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate to obtain the purified product.
Quantitative Data Summary
| Quenching Method | Reagent | Molar Excess | Typical Reaction Time | Pros | Cons |
| Nucleophilic Scavenger | Dithiothreitol (DTT) | 5-10 fold | 1 hour | Fast and efficient; suitable for a wide range of biomolecules. | Requires removal of excess quencher and the quenched product. |
| Nucleophilic Scavenger | L-Cysteine | 10-20 fold | 1-2 hours | Milder than DTT; less likely to reduce disulfide bonds in proteins. | May require longer reaction times. |
| Hydrolysis (Basic) | Saturated NaHCO₃ | N/A | 30-60 minutes | Inexpensive and effective for large quantities.[1] | Not suitable for base-sensitive products; can lead to emulsions.[1] |
| Hydrolysis (Neutral/Acidic) | Cold Water / Saturated NH₄Cl | N/A | 1-2 hours | Suitable for base-sensitive products.[1] | May require more extensive washing to remove bromoacetic acid.[1] |
Visualizations
Caption: Workflow for quenching with a thiol scavenger.
Caption: Workflow for quenching by hydrolysis and extraction.
References
Technical Support Center: Optimizing Bromoacetyl Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of bromoacetyl chemistry for bioconjugation and labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a bromoacetyl group with a cysteine residue?
A slightly alkaline pH range of 7.0 to 8.5 is generally recommended for the selective and efficient reaction of bromoacetyl groups with cysteine residues.[1] Within this pH range, the cysteine's sulfhydryl group is sufficiently deprotonated to its more nucleophilic thiolate form, which readily attacks the electrophilic carbon of the bromoacetyl group.[1][2]
Q2: Can bromoacetyl groups react with other amino acid residues?
Yes, at pH values above 8.5, the reactivity of bromoacetyl groups with other nucleophilic amino acid side chains increases.[1] The primary off-target residues are the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine.[1][2] To ensure specificity for cysteine, it is crucial to maintain the reaction pH within the recommended 7.0-8.5 range.[1]
Q3: Which buffers should I use for my bromoacetyl reaction?
It is critical to use non-nucleophilic buffers to prevent the buffer components from reacting with the bromoacetyl group.[1] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
Q4: Are there any buffers I should avoid?
Yes, you should avoid amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), as the primary amine in the buffer can act as a nucleophile and compete with the intended target for reaction with the bromoacetyl group.[1]
Q5: How should I prepare and store my bromoacetyl-containing reagents?
Bromoacetyl compounds are susceptible to hydrolysis in aqueous solutions. It is best to prepare stock solutions fresh in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and add it to the aqueous reaction mixture immediately before starting the experiment.[1] Long-term storage of bromoacetyl reagents in aqueous buffers is not recommended.[1]
Data Presentation
pH-Dependent Reactivity of Bromoacetyl Groups with Amino Acid Residues
| pH Range | Primary Target | Potential Side Reactions | Recommendation |
| 6.0 - 7.0 | Cysteine (-SH) | Minimal | Slower reaction rate, but high specificity. |
| 7.0 - 8.5 | Cysteine (-SH) | Minor reaction with Lysine (-NH₂) and Histidine (imidazole) | Optimal range for efficient and selective cysteine modification.[1] |
| > 8.5 | Cysteine (-SH) | Increased reactivity with Lysine (-NH₂) and Histidine (imidazole) | Reduced specificity, higher risk of non-specific labeling.[1] |
Relative Reactivity of Bromoacetyl vs. Maleimide (B117702) with Thiols
| pH | Relative Reaction Rate | Remarks |
| 6.5 | Bromoacetyl reaction with thiols is 2-3 orders of magnitude slower than maleimide reaction.[3][4] | This difference in reactivity can be exploited for sequential conjugation strategies.[3] |
| 9.0 | Bromoacetyl group reacts efficiently with thiols while maintaining high chemoselectivity over other nucleophiles like amines and imidazoles.[3][4] |
Note: The reaction rates are highly dependent on the specific reactants, temperature, and buffer conditions. The data presented here is for general guidance. For precise kinetic information, it is recommended to perform experimental determination of the second-order rate constants under your specific reaction conditions.[2]
Experimental Protocols
General Protocol for Bromoacetylation of a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the purified protein in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be targeted, reduce them first using a suitable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
-
Bromoacetyl Reagent Preparation:
-
Immediately before use, prepare a stock solution (e.g., 10-100 mM) of the bromoacetyl reagent in anhydrous DMF or DMSO.
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the bromoacetyl reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light if the reagent is light-sensitive.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), to a final concentration that is in excess of the initial bromoacetyl reagent concentration.
-
-
Purification:
-
Remove the excess unreacted bromoacetyl reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Confirm the modification using techniques such as mass spectrometry (to verify the mass change) and/or SDS-PAGE analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Modification | Incorrect pH: The reaction buffer pH is too low, resulting in a protonated and less reactive thiol group. | Adjust the reaction buffer pH to the optimal range of 7.0-8.5.[1] |
| Nucleophilic Buffer: The buffer (e.g., Tris) is reacting with the bromoacetyl group. | Use a non-nucleophilic buffer such as PBS or HEPES.[1] | |
| Reagent Degradation: The bromoacetyl reagent has been hydrolyzed due to improper storage or handling. | Prepare fresh bromoacetyl reagent stock solutions immediately before use.[1] | |
| Non-specific Modification | pH is too high: A pH above 8.5 increases the reactivity with other nucleophilic residues like lysine and histidine.[1] | Lower the reaction pH to the 7.0-8.0 range to increase specificity for cysteine.[1] |
| Excessive Reagent: A very high molar excess of the bromoacetyl reagent can lead to modification of less reactive sites. | Optimize the molar ratio of the bromoacetyl reagent to the protein by performing a titration experiment. | |
| Protein Precipitation | Solvent Incompatibility: The organic solvent used to dissolve the bromoacetyl reagent is causing the protein to precipitate. | Minimize the volume of the organic solvent added to the reaction mixture (typically ≤10% of the total volume). |
| Change in Protein Charge: Modification of charged residues (lysine, histidine) can alter the protein's isoelectric point and solubility. | Ensure the reaction pH is optimized for cysteine-specific modification to minimize changes in protein charge. |
Mandatory Visualizations
Caption: General experimental workflow for protein modification with a bromoacetyl reagent.
Caption: The effect of pH on the reactivity and selectivity of bromoacetyl groups.
References
Methods for removing excess biotinylation reagent post-reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive information on methods for removing excess biotinylation reagent following a labeling reaction. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in this critical purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess biotinylation reagent after a reaction?
A1: Residual-free biotin (B1667282) can lead to several downstream issues. It can compete with biotinylated molecules for binding sites on avidin (B1170675) or streptavidin conjugates, leading to high background signals and reduced assay sensitivity. In affinity purification, excess free biotin can saturate the binding sites on streptavidin/avidin beads, preventing the capture of your biotinylated molecule of interest. Therefore, thorough removal of unconjugated biotin is essential for the accuracy and reliability of subsequent experiments.[1]
Q2: What are the most common methods for removing excess biotin?
A2: The three most prevalent methods for removing excess biotinylation reagent are dialysis, gel filtration (also known as size exclusion chromatography or desalting), and affinity purification. A summary of their key features is presented below.
Q3: Which method is the most suitable for my experiment?
A3: The best method depends on several factors, including your sample volume, the molecular weight of your target molecule, the required purity, and your time constraints.
-
Dialysis is a gentle and straightforward method suitable for larger sample volumes but is time-consuming.
-
Gel filtration/desalting columns are rapid and effective for smaller sample volumes, providing good protein recovery.[1]
-
Affinity purification is highly specific for biotinylated molecules and can be used for enrichment, but elution often requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction.
Q4: How can I determine the efficiency of biotin removal and the extent of biotinylation?
A4: The efficiency of biotin removal can be indirectly assessed by quantifying the amount of biotin incorporated into your protein. Common methods for this include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin, causing a decrease in absorbance at 500 nm.[2][3][4][5][6] This allows for the calculation of the moles of biotin per mole of protein.
-
Fluorescence-Based Assays: These assays, which are more sensitive than the HABA assay, utilize a fluorescent reporter system where the displacement of a quencher-labeled ligand from fluorescently-labeled avidin by biotin results in an increase in fluorescence.[7][8][9][10][11]
Before performing these assays, it is crucial to remove all non-reacted biotin to ensure accurate quantification of incorporated biotin.[2][6]
Comparison of Biotin Removal Methods
| Feature | Dialysis | Gel Filtration / Desalting | Affinity Purification (Streptavidin/Avidin) |
| Principle | Diffusion across a semi-permeable membrane based on molecular weight cutoff. | Separation of molecules based on size. Larger molecules elute first. | Specific binding of biotinylated molecules to immobilized streptavidin or avidin. |
| Typical Protein Recovery | >90% | >95% (with optimized columns)[1] | Variable (depends on elution conditions) |
| Biotin Removal Efficiency | High (with sufficient buffer changes) | >95%[1] | Very High |
| Time Required | 12-48 hours[12] | < 15 minutes[1] | 30-60 minutes |
| Sample Volume | >100 µL | 20-700 µL (spin columns) | Wide range |
| Advantages | Gentle, simple, suitable for large volumes. | Fast, high recovery, suitable for small volumes. | High specificity, can be used for enrichment. |
| Disadvantages | Time-consuming, potential for sample dilution. | Can lead to sample dilution with gravity-flow columns. | Elution often requires harsh, denaturing conditions. |
Troubleshooting Guides
Low Recovery of Biotinylated Molecule
| Potential Cause | Recommended Solution |
| Protein Precipitation | Over-biotinylation can alter the solubility of your protein. Optimize the molar ratio of the biotinylation reagent to your target molecule; a lower ratio may be necessary. Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability.[13] |
| Non-specific Adsorption | Your protein may be sticking to the dialysis membrane or chromatography resin. Consider adding a carrier protein like BSA (Bovine Serum Albumin) after the quenching step to minimize non-specific binding. |
| Incorrect Column Usage | For desalting columns, ensure the sample volume is within the recommended range for the column size. Applying too much or too little volume can lead to poor recovery. Also, use the recommended centrifugation speeds and times. |
| Inefficient Elution (Affinity Purification) | The elution conditions may not be stringent enough to break the strong biotin-streptavidin interaction. You may need to optimize the elution buffer (e.g., lower pH, higher concentration of denaturant) or use a competitive elution strategy with an excess of free biotin. |
Incomplete Removal of Excess Biotin
| Potential Cause | Recommended Solution |
| Insufficient Dialysis | Increase the dialysis time and the number of buffer changes. For efficient removal, it is recommended to perform at least three buffer changes over 24 to 48 hours, with a large buffer-to-sample volume ratio (e.g., 500:1).[14][15] |
| Column Overload (Gel Filtration) | The amount of free biotin in your sample may be exceeding the capacity of the desalting column. Use a larger column or perform the desalting step twice. Some spin columns may only remove around 80% of free biotin in a single pass. |
| Inefficient Washing (Affinity Purification) | Increase the number and volume of wash steps after binding your biotinylated protein to the affinity resin. This will help to remove any remaining unbound biotin. |
High Background in Downstream Assays
| Potential Cause | Recommended Solution |
| Residual Free Biotin | This is the most common cause of high background. Ensure your chosen removal method is performing optimally. You can test the flow-through or dialysate for the presence of biotin using a HABA assay to confirm removal. |
| Over-Biotinylation | Excessive labeling can lead to non-specific binding in downstream applications. Reduce the molar excess of the biotinylation reagent in your reaction. |
| Protein Aggregation | Biotinylation can sometimes induce protein aggregation, which can lead to non-specific signals. Analyze your purified sample by SDS-PAGE to check for aggregates. |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100-500 times the sample volume.[14][16]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes over a period of 24 to 48 hours.[12]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Size Exclusion Chromatography (Spin Desalting Column)
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess biotin is retained in the column resin.
Protocol 3: Affinity Purification (Streptavidin Magnetic Beads)
This protocol is for the specific capture of biotinylated molecules.
Materials:
-
Streptavidin-conjugated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin).
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution.
-
Magnetic stand.
-
Tubes for incubation.
Procedure:
-
Resuspend the magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Add Binding/Wash Buffer to wash the beads. Resuspend the beads and then pellet them again using the magnetic stand. Repeat this wash step twice.
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.
-
Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess biotin.
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.
-
If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anaspec.com [anaspec.com]
- 5. fishersci.ie [fishersci.ie]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. labmartgh.com [labmartgh.com]
- 10. anaspec.com [anaspec.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. One moment, please... [biochemicalc.nuim.ie]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Controlling the stoichiometry of biotin labeling on proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of biotin (B1667282) labeling stoichiometry on proteins.
Frequently Asked Questions (FAQs)
Q1: How can I control the number of biotins attached to my protein?
Controlling the stoichiometry of biotin labeling is crucial for ensuring the functional integrity of your protein and the reproducibility of your experiments. The primary method for controlling this is by carefully managing the molar ratio of the biotinylating reagent to the protein. Other critical factors include the protein concentration, reaction buffer composition (pH and presence of primary amines), temperature, and incubation time. For precise control, it is recommended to perform a titration experiment, varying the molar ratio of the biotin reagent to the protein and analyzing the extent of labeling.
Q2: Which type of biotinylation reagent is best for my application?
The choice of biotinylation reagent depends on the functional groups available on your protein and the specific requirements of your experiment.
-
NHS-esters (e.g., NHS-Biotin, Sulfo-NHS-Biotin): These are the most common reagents and target primary amines (lysine residues and the N-terminus). Sulfo-NHS esters are water-soluble and ideal for cell surface labeling as they do not cross the cell membrane.
-
Maleimide-activated biotins (e.g., Maleimide-PEG-Biotin): These specifically target free sulfhydryl groups on cysteine residues. This is useful for site-specific labeling if your protein has a unique cysteine.
-
Aldehyde/Ketone-reactive biotins (e.g., Biocytin hydrazide): These react with carbohydrate moieties on glycoproteins after oxidation to form aldehydes.
Q3: My protein is precipitating during the labeling reaction. What can I do?
Protein precipitation during biotinylation can be caused by several factors:
-
High concentration of the biotin reagent: Organic solvents like DMSO, used to dissolve some biotin reagents, can denature proteins at high concentrations. Minimize the volume of organic solvent added to the protein solution (typically <10% v/v).
-
Inappropriate buffer conditions: Ensure the pH of your reaction buffer is optimal for your protein's stability.
-
Over-labeling: Excessive modification of surface residues can lead to protein aggregation and precipitation. Reduce the molar ratio of the biotin reagent to the protein.
Q4: How do I remove excess, unreacted biotin after the labeling reaction?
It is critical to remove unreacted biotin to prevent interference in downstream applications. Common methods include:
-
Dialysis/Buffer Exchange: Effective for removing small molecules from protein solutions.
-
Size Exclusion Chromatography (e.g., Desalting columns): A quick method for separating the labeled protein from smaller, unreacted biotin molecules.
-
Quenching: Adding a small molecule with a primary amine (e.g., Tris or glycine) to the reaction mixture will consume any excess NHS-ester biotin reagent.
Troubleshooting Guide
This guide addresses common issues encountered during protein biotinylation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Inefficient Biotin Reagent: The reagent may be hydrolyzed or degraded. | Use fresh, high-quality biotinylation reagent. Store reagents according to the manufacturer's instructions, protected from moisture. |
| Suboptimal pH: The reaction pH is outside the optimal range for the specific reactive group. | For NHS-esters, maintain a pH between 7.2 and 8.5. For maleimides, a pH of 6.5-7.5 is optimal. | |
| Interfering Substances: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the biotin reagent. | Use a non-amine-containing buffer such as PBS or HEPES. | |
| High Background Signal | Non-specific Binding: The biotinylated protein is binding non-specifically to other components in your assay. | Include a blocking agent (e.g., BSA, Tween-20) in your assay buffers. |
| Aggregation of Labeled Protein: Over-labeled protein may form aggregates that bind non-specifically. | Reduce the molar ratio of biotin reagent to protein. Confirm the absence of aggregates using techniques like dynamic light scattering (DLS). | |
| Loss of Protein Activity | Modification of Critical Residues: Biotinylation may have occurred at a residue essential for the protein's function (e.g., in the active site). | Try a different biotinylation chemistry that targets a different functional group. Alternatively, perform site-directed mutagenesis to introduce a unique labeling site away from the active center. |
| Denaturation: The reaction conditions may have caused the protein to denature. | Optimize reaction conditions such as temperature and pH. Minimize the concentration of any organic solvents used. |
Experimental Protocols
Protocol 1: Controlled Biotinylation of a Protein via Primary Amines
This protocol provides a general framework for labeling a protein with an NHS-ester biotin reagent.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-10 mg/mL).
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Labeling Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar ratio of biotin to protein. It is recommended to test a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction on ice or at room temperature for 30-60 minutes.
-
-
Quenching and Purification:
-
(Optional) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
-
Remove excess, unreacted biotin using a desalting column or dialysis against an appropriate buffer.
-
-
Characterization: Determine the degree of biotinylation using methods like the HABA assay or mass spectrometry.
Protocol 2: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin incorporated onto a protein.
-
Reagent Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Standard Curve: Generate a standard curve using known concentrations of free biotin.
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known amount of your biotinylated protein to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again (A500_final). The decrease in absorbance is proportional to the amount of biotin in your sample.
-
-
Calculation: Use the standard curve to determine the concentration of biotin in your sample and calculate the moles of biotin per mole of protein.
Visualizations
Caption: Workflow for controlled protein biotinylation.
Bromoacetyl Chemistry with Proteins: A Technical Support Center
Welcome to the technical support center for bromoacetyl chemistry with proteins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of bromoacetyl groups for protein modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets for bromoacetyl reagents?
The primary targets for bromoacetylation are nucleophilic amino acid residues. The reactivity of the bromoacetyl group is largely dependent on the nucleophilicity of the target residue and the reaction's pH.[1] The main targets are:
-
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form, and reacts rapidly with bromoacetyl groups to form a stable thioether bond.[1] This is often the desired reaction in covalent inhibitor design.
-
Histidine: The imidazole (B134444) side chain of histidine can also be alkylated by the bromoacetyl group.[1][2]
-
Lysine (B10760008): The ε-amino group of lysine is another potential target, though its reactivity is highly pH-dependent.[1]
Q2: How does pH affect the selectivity of bromoacetyl reactions?
The pH of the reaction buffer is a critical parameter for controlling the selectivity of bromoacetyl modifications. The protonation state of the target amino acid side chains, which dictates their nucleophilicity, is directly influenced by the pH.
-
At a physiological pH of ~7.4 , the thiol group of cysteine (pKa ~8.5) is more readily deprotonated to the highly nucleophilic thiolate anion compared to the amino group of lysine (pKa ~10.5), which remains predominantly protonated and less reactive. This allows for a degree of selectivity towards cysteine modification.[1]
-
At higher pH (>8.5) , the reactivity with lysine increases significantly as its amino group becomes deprotonated.[3] This can lead to less specific labeling.
-
The imidazole ring of histidine (pKa ~6.0) becomes more reactive as the pH increases above 6.0.[1]
Q3: What are the most common side reactions in bromoacetyl chemistry with proteins?
Besides the intended reaction with cysteine, several side reactions can occur:
-
Modification of other nucleophilic residues: Histidine, lysine, and methionine are known to react with bromoacetyl groups, especially at higher pH or with a large excess of the reagent.[1][4][5]
-
Hydrolysis of the bromoacetyl group: The bromoacetyl moiety can be hydrolyzed in aqueous solutions, rendering it inactive for conjugation.
-
Intramolecular reactions: If a peptide or protein contains both a bromoacetyl group and a cysteine residue in close proximity, intramolecular cyclization can occur.[6][7]
-
Polymerization: In cases where a molecule contains both a bromoacetyl group and a free thiol, intermolecular reactions can lead to polymerization, especially at high concentrations.[7][8][9]
Troubleshooting Guides
Problem 1: Low or No Labeling of the Target Protein
-
Possible Cause: Inactive bromoacetyl reagent.
-
Solution: Use a fresh stock of the bromoacetyl compound. Bromoacetyl groups can hydrolyze over time, especially when dissolved in aqueous buffers. Prepare solutions immediately before use.
-
-
Possible Cause: Suboptimal pH.
-
Solution: Ensure the reaction buffer pH is appropriate for targeting the desired amino acid. For cysteine-specific labeling, a pH of 7.0-8.5 is generally recommended.[3]
-
-
Possible Cause: Inaccessible target residue.
-
Solution: The target cysteine or other residue may be buried within the protein's three-dimensional structure. Consider performing the reaction under denaturing conditions, if compatible with your experimental goals, to expose the residue.
-
-
Possible Cause: Presence of competing nucleophiles in the buffer.
-
Solution: Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris) that can react with the bromoacetyl group.[3][4] Phosphate (B84403) or HEPES buffers are generally suitable.[3]
-
Problem 2: Non-Specific Labeling of the Protein
-
Possible Cause: Reaction pH is too high.
-
Possible Cause: Molar excess of the bromoacetyl reagent is too high.
-
Possible Cause: Long reaction time.
-
Solution: Extended incubation times can lead to the modification of less reactive sites. Monitor the reaction progress over time to determine the optimal duration.
-
Problem 3: Protein Aggregation or Precipitation During Labeling
-
Possible Cause: High protein concentration.
-
Solution: High protein concentrations can sometimes lead to aggregation during the labeling process.[3] Try reducing the protein concentration.
-
-
Possible Cause: Modification of residues critical for protein stability.
-
Solution: Non-specific modification of certain amino acids can disrupt the protein's structure, leading to aggregation. Optimizing the reaction conditions for higher specificity (see Problem 2) can help mitigate this.
-
-
Possible Cause: Inappropriate buffer conditions.
-
Solution: Ensure the buffer composition (e.g., ionic strength, excipients) is optimal for maintaining the stability of your target protein throughout the reaction.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Bromoacetylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 50 µM | Higher concentrations may lead to aggregation.[3] |
| Bromoacetyl Reagent Concentration | 10 - 1000-fold molar excess over protein | The optimal ratio should be determined empirically for each protein.[3] |
| Buffer | 50 - 100 mM Phosphate, HEPES | Avoid buffers with competing nucleophiles like Tris or those containing thiols.[3] |
| pH | 7.0 - 8.5 | pH > 8.5 can increase reactivity with lysine.[3] |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate but may also increase non-specific labeling.[3] |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress to determine the optimum time.[3] |
| Quenching Reagent | 10-50 mM DTT, β-mercaptoethanol, or L-cysteine | Add to consume excess bromoacetyl reagent and stop the reaction.[3] |
Table 2: pH-Dependent Reactivity of Amino Acids with Bromoacetyl Groups
| Amino Acid | pH | Relative Reactivity | Notes |
| Cysteine (thiol) | 6.5 | High | The thiolate anion is the primary reactive species.[1][10] |
| Cysteine (thiol) | 7.4 | High | Reactivity is dependent on the pKa of the specific cysteine residue.[1] |
| Cysteine (thiol) | 9.0 | Very High | At higher pH, the concentration of the more reactive thiolate anion increases.[1][10] |
| Histidine (imidazole) | 7.4 | Moderate | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).[1] |
| Lysine (ε-amino) | 7.4 | Low | Reactivity is generally low at physiological pH due to the high pKa of the amino group.[1] |
| Lysine (ε-amino) | >9.0 | Moderate to High | Reactivity increases significantly at higher pH values where the amino group is deprotonated.[1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Bromoacetyl Reagent
-
Protein Preparation: Prepare the protein in a suitable buffer (e.g., 50-100 mM sodium phosphate or HEPES, pH 7.5). If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be removed before adding the bromoacetyl reagent , for example, by using a desalting column.[3]
-
Reagent Preparation: Prepare a stock solution of the bromoacetyl reagent in an organic solvent like DMF or DMSO immediately before use.
-
Labeling Reaction: Add the bromoacetyl reagent to the protein solution to the desired final concentration (a 10- to 100-fold molar excess is a good starting point).[3]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 30 minutes to 4 hours. Protect the reaction from light, as haloacetamides can be light-sensitive.[3]
-
Quenching: Stop the reaction by adding a quenching reagent with a free thiol, such as DTT or L-cysteine, to a final concentration of 10-50 mM.[3]
-
Analysis: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm labeling and assess specificity.[7][8]
Protocol 2: Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol-containing molecule.[1]
-
Materials: Bromoacetyl-containing compound, thiol-containing compound (e.g., N-acetyl-L-cysteine), reaction buffer (e.g., 0.1 M sodium phosphate at the desired pH), quenching solution (e.g., a high concentration of DTT or a strong acid), and an RP-HPLC system with a C18 column and UV detector.[1]
-
Procedure:
-
Prepare solutions of the bromoacetyl compound and the thiol compound in the reaction buffer.
-
Initiate the reaction by mixing the two solutions at a known concentration.
-
At various time points, take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the quenched samples by RP-HPLC to separate the reactants and the product.
-
Quantify the decrease in the reactant concentrations or the increase in the product concentration over time by integrating the respective peak areas.
-
Calculate the second-order rate constant from the kinetic data.
-
Visualizations
Caption: A typical experimental workflow for protein labeling with a bromoacetyl reagent.
Caption: A troubleshooting guide for low or no protein labeling with bromoacetyl reagents.
Caption: The influence of pH on the reactivity of different amino acid residues with bromoacetyl groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to troubleshoot failed antibody conjugation with hydrazide-biotin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with antibody conjugation to hydrazide-biotin. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind hydrazide-biotin conjugation to an antibody?
Hydrazide-biotin conjugation is a method for labeling antibodies through their carbohydrate moieties, which are primarily located in the Fc region.[1][2] This site-specific conjugation minimizes interference with the antigen-binding sites in the Fab region.[1] The process involves two main steps:
-
Oxidation: The sugar residues (specifically cis-diols) on the antibody's carbohydrate chains are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄), to create reactive aldehyde groups (-CHO).[1][2][3]
-
Conjugation: The hydrazide group (-NH-NH₂) on the hydrazide-biotin molecule reacts with the newly formed aldehyde groups on the antibody to form a stable hydrazone bond.[2][4][5]
Q2: My final conjugate shows little to no biotinylation. What are the possible causes?
Low or no biotinylation is a common issue that can arise from several factors throughout the conjugation process. The primary areas to investigate are the antibody itself, the oxidation step, and the conjugation reaction conditions.
Possible Causes & Solutions:
-
Insufficient Glycosylation of the Antibody: The success of this chemistry is dependent on the presence of carbohydrate chains on the antibody.[6][7]
-
Troubleshooting: Confirm the glycosylation status of your antibody. Monoclonal antibodies, in particular, may have variable or deficient glycosylation.[6][7] Consider using an alternative conjugation chemistry, such as NHS-ester biotin (B1667282) which targets primary amines (e.g., lysine (B10760008) residues), if your antibody is not glycosylated.[8]
-
-
Inefficient Oxidation: The generation of aldehyde groups is critical for the subsequent conjugation step.
-
Troubleshooting:
-
Verify Periodate (B1199274) Activity: Ensure your sodium meta-periodate is fresh and has been stored correctly, protected from light.[9] Prepare the solution immediately before use.[4][9]
-
Optimize Oxidation Conditions: The concentration of sodium periodate and the incubation time are key parameters. Over-oxidation can damage the antibody, while under-oxidation will result in too few reactive sites.[10] A typical starting point is 10-20 mM sodium periodate for 30 minutes on ice.[4][6][9]
-
-
-
Suboptimal Conjugation Reaction: The reaction between the hydrazide-biotin and the oxidized antibody requires specific conditions to proceed efficiently.
-
Troubleshooting:
-
Incorrect pH: The formation of the hydrazone bond is most efficient at a slightly acidic pH, typically between 4.0 and 6.0.[2][5] An acetate (B1210297) buffer is commonly used for this step.[2][4]
-
Presence of Quenching Reagents: Buffers containing primary amines, such as Tris or glycine, will react with the aldehyde groups on the antibody, quenching the reaction with hydrazide-biotin.[2][6] Ensure all buffers used after the oxidation step are amine-free.
-
Insufficient Hydrazide-Biotin: Ensure you are using a sufficient molar excess of hydrazide-biotin to drive the reaction to completion. A 5-10 mM final concentration of hydrazide-biotin is a common starting point.[4][10]
-
-
-
Ineffective Removal of Interfering Substances: Residual reagents from previous steps can inhibit the conjugation.
Q3: My biotinylated antibody shows high background signal in my downstream application (e.g., ELISA, Western Blot). Why is this happening?
High background is often caused by antibody aggregation or non-specific binding.
Possible Causes & Solutions:
-
Antibody Aggregation: Over-modification of the antibody can lead to aggregation and precipitation.[2][11]
-
Troubleshooting:
-
Reduce Molar Excess of Biotin: Titrate the amount of hydrazide-biotin used in the conjugation reaction to find the optimal balance between labeling efficiency and antibody function.[12]
-
Use a PEGylated Biotin Reagent: Hydrazide-biotin reagents with a polyethylene (B3416737) glycol (PEG) spacer arm can increase the water solubility of the final conjugate and reduce aggregation.[2][6]
-
-
-
Presence of Unreacted (Free) Biotin: If not adequately removed after the conjugation reaction, free hydrazide-biotin can bind to streptavidin/avidin in your detection system, leading to high background.
-
Troubleshooting: Ensure thorough removal of all unreacted biotin using dialysis or gel filtration after the conjugation step.[4]
-
-
Over-Oxidation of the Antibody: Harsh oxidation conditions can lead to non-specific cross-linking and damage to the antibody, which can increase non-specific binding.[10]
-
Troubleshooting: Optimize the sodium periodate concentration and reaction time. Consider starting with milder conditions (e.g., lower periodate concentration or shorter incubation time) and assessing the impact on both signal and background.
-
Q4: How can I determine if my antibody has been successfully biotinylated and to what extent?
Quantifying the degree of biotinylation, often referred to as the molar substitution ratio (MSR) or degree of labeling (DOL), is crucial for ensuring reproducibility.[11][13]
Common Quantification Methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[14] HABA binds to avidin, producing a color that can be measured at 500 nm. When the biotinylated antibody is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[14][15]
-
Fluorescence-Based Assays: These assays operate on a similar displacement principle to the HABA assay but use a fluorescent reporter for increased sensitivity.[14][15]
-
UV-Vis Spectroscopy: Some commercially available biotinylation reagents contain a UV-traceable chromophore, allowing for the direct quantification of biotin incorporation by measuring the absorbance at specific wavelengths.[11][13]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed hydrazide-biotin antibody conjugation.
Caption: A troubleshooting decision tree for failed antibody conjugation.
Experimental Protocols
Protocol 1: Antibody Oxidation
This protocol describes the generation of aldehyde groups on a glycosylated antibody using sodium meta-periodate.
Materials:
-
Glycosylated Antibody (e.g., IgG)
-
Sodium meta-periodate (NaIO₄)
-
Desalting column or dialysis cassette (10K MWCO)[9]
-
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2 (or other amine-free buffer)[9]
Procedure:
-
Prepare the antibody at a concentration of 1-5 mg/mL in cold Oxidation Buffer.[4]
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in cold Oxidation Buffer.[4][9] Protect this solution from light.
-
Add an equal volume of the cold 20 mM periodate solution to the cold antibody solution (final periodate concentration will be 10 mM).[6]
-
Mix gently and incubate for 30 minutes on ice or at 4°C, protected from light.[6][9]
-
Immediately remove the excess periodate and exchange the buffer to the Coupling Buffer using a desalting column or dialysis.[4][6]
Protocol 2: Hydrazide-Biotin Conjugation
This protocol details the reaction of hydrazide-biotin with the oxidized antibody.
Materials:
-
Oxidized antibody in Coupling Buffer (from Protocol 1)
-
Hydrazide-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO)[6]
-
Desalting column or dialysis cassette for final cleanup[4]
Procedure:
-
Prepare a 50 mM stock solution of Hydrazide-Biotin in DMSO.[6]
-
Add the Hydrazide-Biotin stock solution to the oxidized antibody solution to achieve a final concentration of approximately 5 mM.[6][10] (Note: This may require optimization).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[4][6]
-
Remove unreacted Hydrazide-Biotin by desalting or dialysis into a suitable storage buffer (e.g., PBS).[4]
-
Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | Oxidation Step | Conjugation Step |
| pH | 5.5[4][5] | 6.5 - 7.5 (for hydrazone formation)[9] |
| Temperature | 0 - 4 °C[4][9] | Room Temperature[4][6] |
| Duration | 30 minutes[6][9] | 2 hours to overnight[6][16] |
| Key Reagent | 10-20 mM Sodium meta-periodate[1][4] | 1-5 mM Hydrazide-Biotin[6][9] |
| Buffer | Sodium Acetate (amine-free)[4][5] | Phosphate or MES (amine-free)[6][16] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Biotinylation | Incomplete oxidation | Optimize periodate concentration and time; use fresh periodate.[10] |
| Incorrect conjugation pH | Ensure reaction buffer pH is between 4.0 and 6.0.[2] | |
| Antibody lacks glycosylation | Confirm glycosylation; consider alternative chemistry (e.g., NHS-ester).[6][7] | |
| Quenching of reaction | Use amine-free buffers (e.g., PBS, MES, Acetate).[2][4] | |
| High Background Signal | Antibody aggregation | Reduce molar excess of biotin; use a PEGylated biotin reagent.[2][6] |
| Presence of free biotin | Improve post-conjugation purification.[4] | |
| Loss of Antibody Activity | Over-oxidation | Reduce periodate concentration or incubation time.[10] |
| Aggregation | See "High Background Signal" recommendations. |
Signaling Pathway & Workflow Diagrams
Antibody Conjugation Workflow
The following diagram outlines the key steps in the hydrazide-biotin conjugation process.
Caption: Step-by-step workflow for hydrazide-biotin antibody conjugation.
References
- 1. Studies of the optimization and control of antibody oxidation for labeling or immobilization - ProQuest [proquest.com]
- 2. interchim.fr [interchim.fr]
- 3. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 4. proteochem.com [proteochem.com]
- 5. apexbt.com [apexbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotinylating Antibodies Using Biotin-Long Chain (LC) Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. files.mtstatic.com [files.mtstatic.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. drmr.com [drmr.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. mesoscale.com [mesoscale.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Detection of Biotnylated Proteins in Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection of biotinylated proteins on a Western blot.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of biotinylated proteins.
| Problem | Potential Cause | Recommended Solution |
| High Background | Endogenous biotin (B1667282) in the sample.[1][2][3] | Perform an avidin/biotin blocking step before antibody incubation. This involves incubating the membrane with streptavidin to bind endogenous biotin, followed by incubation with free biotin to saturate the biotin-binding sites on the streptavidin.[1][4] |
| Run a control lane with lysate only (no primary antibody) and probe with streptavidin-HRP to visualize endogenous biotinylated proteins.[2] | ||
| Incompatible blocking buffer.[5][6] | Avoid using milk-based blockers as they contain endogenous biotin.[5][6][7][8][9] Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[9][10][11] | |
| High concentration of streptavidin-HRP or antibody.[5][11] | Optimize the concentration of streptavidin-HRP or antibodies by performing a titration. Typical starting dilutions for streptavidin-HRP range from 1:20,000 to 1:50,000.[9][12][13] | |
| Insufficient washing.[5][7][11] | Increase the number and/or duration of wash steps after incubations.[5] Use a wash buffer containing a mild detergent like Tween 20.[5][11] | |
| Membrane drying out.[14][15] | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[14][15] | |
| Weak or No Signal | Inefficient biotinylation of the target protein. | Confirm the success of the biotinylation reaction using a dot blot or another quality control method. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel.[5] Consider enriching the sample for the target protein via immunoprecipitation before electrophoresis.[9] | |
| Suboptimal streptavidin-HRP or antibody concentration. | Titrate the streptavidin-HRP or antibody to find the optimal concentration for signal detection.[10] | |
| Inactive streptavidin-HRP conjugate. | Ensure proper storage of the streptavidin-HRP conjugate. It is recommended to use freshly diluted conjugate for each experiment as HRP activity can diminish over time in solution.[10] | |
| Incorrect transfer of proteins. | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step.[16] | |
| Nonspecific Bands | Presence of endogenous biotinylated proteins.[2][17] | As with high background, perform an avidin/biotin block.[1][4] Include a control lane with streptavidin-HRP alone to identify bands corresponding to endogenous biotin.[2] |
| Cross-reactivity of antibodies. | Run a secondary antibody-only control (omit the primary antibody) to check for nonspecific binding of the secondary antibody. | |
| Protein degradation. | Add protease inhibitors to the sample lysis buffer to prevent protein degradation.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is milk not recommended as a blocking agent for biotin-based detection?
A1: Milk contains endogenous biotin, which will bind to the streptavidin-HRP conjugate, leading to high background and reduced sensitivity in your Western blot.[5][6][7][8][9] It is highly recommended to use a biotin-free blocking agent like BSA.[6][9][10]
Q2: How can I be sure that the bands I'm seeing are my biotinylated protein of interest and not endogenous biotinylated proteins?
A2: To differentiate between your target protein and endogenously biotinylated proteins, you should run a control lane on your Western blot.[2] This control lane should contain your protein lysate but should only be probed with streptavidin-HRP, omitting the primary and secondary antibodies. Any bands that appear in this lane are due to endogenous biotin-containing proteins.[2]
Q3: What are the optimal concentrations for streptavidin-HRP and antibodies?
A3: The optimal concentrations are highly dependent on the specific reagents and the abundance of your target protein. It is essential to perform a titration for both the antibodies and the streptavidin-HRP conjugate to determine the best signal-to-noise ratio.[10][11] A common starting dilution for streptavidin-HRP is in the range of 1:20,000 to 1:50,000.[9][12][13]
Q4: Can I reuse my diluted streptavidin-HRP solution?
A4: It is not recommended to reuse diluted streptavidin-HRP solutions. The enzymatic activity of Horseradish Peroxidase (HRP) can decrease over time once diluted, potentially leading to weaker signals in subsequent experiments.[10] Always prepare a fresh dilution immediately before use.[10]
Experimental Protocols
Standard Western Blot Protocol for Detection of Biotinylated Proteins
This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffer compositions may be required for specific applications.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[16] Destain with TBST before proceeding.
-
-
Blocking:
-
(Optional) Endogenous Biotin Blocking:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a streptavidin solution (e.g., 0.1 mg/mL in wash buffer) for 15 minutes at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with wash buffer.[1]
-
Incubate the membrane with a free biotin solution (e.g., 0.5 mg/mL in wash buffer) for 30-60 minutes at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with wash buffer.[1]
-
-
Primary Antibody Incubation (if applicable for indirect detection):
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
-
Secondary Antibody Incubation (if applicable):
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
-
Streptavidin-HRP Incubation:
-
Final Washes:
-
Wash the membrane three to five times for 5 minutes each with TBST to remove unbound conjugate.[16]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Visualizations
Caption: Workflow for detecting biotinylated proteins on a Western blot.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. arp1.com [arp1.com]
- 12. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. novopro.cn [novopro.cn]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Amine Labeling Reagents: Biotin N-(bromoacetyl)hydrazide vs. NHS-biotin
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins and other biomolecules is a cornerstone of modern molecular analysis. The choice of biotinylating agent is critical, directly impacting the specificity, efficiency, and stability of the label, which in turn affects downstream applications such as immunoassays, protein purification, and cellular imaging. This guide provides an objective, data-driven comparison of two amine-reactive biotinylation reagents: the well-established NHS-biotin and the less conventional Biotin (B1667282) N-(bromoacetyl)hydrazide.
At a Glance: Key Differences
| Feature | Biotin N-(bromoacetyl)hydrazide | NHS-biotin |
| Primary Target | Primary amines (Lysine), Thiols (Cysteine), Imidazole (Histidine) | Primary amines (Lysine, N-terminus)[1][2] |
| Reactive Group | Bromoacetyl | N-Hydroxysuccinimide (NHS) ester[2] |
| Resulting Bond | Secondary Amine (N-alkyl bond) | Amide bond[1] |
| Optimal pH | > 9.0 for amine labeling[1] | 7.2 - 8.5[1][3][4] |
| Specificity | pH-dependent; can react with multiple residues[1][5] | High for primary amines[6][7] |
| Bond Stability | Stable thioether and N-alkyl bonds[5] | Generally stable amide bond[1] |
| Off-target Risk | Higher potential for reaction with Cys and His | Low under optimal conditions |
| Common Usage | More commonly used for targeting sulfhydryls[4] | Gold standard for amine labeling[2][8] |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two reagents lies in their reactive moieties and the resulting covalent bond formed with the target amine.
NHS-biotin employs N-hydroxysuccinimide ester chemistry, a widely used and well-characterized method for labeling primary amines. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][6]
This compound utilizes a bromoacetyl group as its reactive handle. This group reacts with nucleophiles via an SN2 reaction. While highly reactive towards the thiol group of cysteine residues, the bromoacetyl group can also label the ε-amino group of lysine (B10760008).[1][5] This reaction is highly pH-dependent; at physiological pH, the lysine amino group is predominantly protonated and thus less reactive. At a pH above 9.0, the deprotonated amine becomes a more potent nucleophile, facilitating the formation of a stable secondary amine (N-alkyl) bond.[1]
Performance Comparison
| Parameter | This compound | NHS-biotin | Supporting Data Insights |
| Reaction Efficiency | Moderate to high at pH > 9.0 for amines.[1] | High at pH 7.2-8.5.[1][9] | NHS-biotin generally offers more efficient amine labeling under milder pH conditions. The higher pH required for bromoacetyl-amine reaction can potentially affect protein stability. |
| Specificity | Lower. Reacts with Cys, His, and Lys depending on pH.[1][5] | High for primary amines.[6][7] | The multi-reactive nature of the bromoacetyl group can be advantageous for labeling proteins with few accessible primary amines but also poses a risk of non-specific labeling. NHS-biotin is the preferred choice for specific amine labeling. |
| Bond Stability | The resulting N-alkyl bond is generally stable.[5] | The amide bond is highly stable under physiological conditions.[1] | While both form stable bonds, the amide bond from NHS-biotin is considered exceptionally stable. The stability of the N-alkyl bond from the bromoacetyl reaction is also robust. |
| Ease of Use | Requires careful pH control to target amines and avoid off-target reactions. | Straightforward protocol with a broader optimal pH range.[10][11] | NHS-biotin protocols are well-established and generally easier to perform for researchers new to bioconjugation. |
Experimental Protocols
Protocol 1: Amine Labeling with NHS-biotin
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-biotin (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Immediately before use, dissolve the NHS-biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the NHS-biotin solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin and byproducts by using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Amine Labeling with this compound
This protocol is a theoretical guideline based on the known reactivity of the bromoacetyl group and requires significant optimization.
Materials:
-
Protein solution (in a buffer that maintains stability at high pH, e.g., carbonate-bicarbonate buffer, pH 9.0-9.5)
-
This compound (dissolved in DMSO or DMF)
-
Quenching buffer (e.g., 1 M L-cysteine or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Exchange the protein into a suitable high pH buffer, such as 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5. Ensure the protein is stable at this pH.
-
Immediately before use, dissolve the this compound in DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The higher excess may be required to favor amine labeling over residual sulfhydryl reactivity.
-
Incubate the reaction for 2-4 hours at room temperature. Monitor the reaction to avoid protein degradation.
-
Quench the reaction by adding a thiol-containing quenching buffer to scavenge unreacted bromoacetyl groups.
-
Remove excess reagent and byproducts using a desalting column.
Conclusion and Recommendations
For the specific and efficient labeling of primary amines on proteins and other biomolecules, NHS-biotin remains the superior choice. Its high specificity for amines, the stability of the resulting amide bond, and the well-established, milder reaction conditions make it a reliable and easy-to-use reagent.
This compound presents a more complex scenario. While it can be used to label amines at elevated pH, its primary reactivity is towards sulfhydryl groups. This makes it a less specific tool for amine labeling, with a higher risk of off-target modifications of cysteine and histidine residues. The requirement for high pH conditions may also compromise the integrity of sensitive proteins. However, its versatility could be advantageous in specific contexts where multi-target labeling is desired or when targeting amines is not feasible and cysteine residues are the intended target.
Researchers should carefully consider the specific requirements of their experiment, including the nature of the target protein, the desired specificity of labeling, and the intended downstream applications, before selecting the appropriate biotinylation reagent. For most amine-labeling applications, the proven reliability and specificity of NHS-biotin make it the recommended reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 4. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Validating Protein Biotinylation: Methods and Comparisons
For researchers in molecular biology, drug development, and proteomics, the successful biotinylation of a protein is a critical first step for a multitude of applications, including affinity purification, immunoassays, and cellular imaging.[1][2] The covalent attachment of biotin (B1667282) to a protein enables highly specific and strong binding to avidin (B1170675) or streptavidin, forming the basis of many detection and isolation techniques.[3][4] However, merely performing a biotinylation reaction is not enough; validation is essential to confirm that the protein has been successfully labeled. This guide provides a comparative overview of the most common methods for validating protein biotinylation, complete with experimental protocols and data to help you choose the most suitable technique for your research needs.
Comparing the Techniques: A Head-to-Head Analysis
Several methods are available to confirm and quantify protein biotinylation, each with its own advantages and limitations in terms of sensitivity, cost, and complexity. The choice of method will depend on the specific requirements of the experiment, such as the amount of sample available, the desired level of quantitation, and the downstream application.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Sample Requirement |
| HABA/Avidin Assay | Colorimetric assay where biotin displaces HABA from the avidin-HABA complex, causing a decrease in absorbance at 500 nm.[5][6] | Simple, inexpensive, and requires a standard spectrophotometer.[7] | Lower sensitivity and reproducibility compared to other methods; can be destructive to the sample.[8][9] | 2-16 µM of biotin.[10] | 75 µg of labeled protein.[8] |
| Fluorescent Assays | Based on the displacement of a quencher (like HABA) from a fluorescently-labeled avidin by biotin, leading to an increase in fluorescence.[11][12][13] | Higher sensitivity than HABA; suitable for high-throughput screening.[11][14] | Requires a fluorescence plate reader; potential interference from chromophoric proteins.[11] | As low as 4 pmol of biotin.[12][13] | ~10 µl of sample.[11] |
| Streptavidin Gel-Shift Assay | Biotinylated proteins incubated with streptavidin exhibit a higher molecular weight, causing a "shift" on an SDS-PAGE gel.[15][16] | Simple, qualitative, and provides information on the extent of biotinylation.[3][4] | Not quantitative; requires subsequent gel staining or Western blotting for visualization.[3] | Dependent on gel resolution and staining sensitivity. | Microgram quantities of protein. |
| Mass Spectrometry (MS) | Directly detects the mass shift caused by the addition of biotin to the protein or its peptides.[15][17][18] | Highly sensitive, specific, and can identify the exact site of biotinylation.[1][19] | Requires specialized equipment and expertise; can be expensive.[15] | High, can detect fmol levels of protein. | Microgram to sub-microgram quantities of protein. |
| Western Blotting | Biotinylated proteins are detected using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent tag.[1] | High specificity and sensitivity; widely available technique. | Semi-quantitative; requires transfer to a membrane and multiple incubation steps. | Picogram to nanogram levels of protein. | Microgram quantities of protein. |
Experimental Workflows and Logical Relationships
To better visualize the experimental processes, the following diagrams illustrate the workflows for the key validation methods.
Detailed Experimental Protocols
HABA/Avidin Assay Protocol
This protocol is adapted from commercially available kits.[5][6][7][20]
-
Reagent Preparation : Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in a specified buffer.
-
Sample Preparation : Ensure that all unconjugated biotin has been removed from your protein sample through dialysis or gel filtration.[6][10]
-
Measurement :
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm. This is your blank reading.[6]
-
Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Record the final absorbance at 500 nm.
-
-
Calculation : The concentration of biotin can be calculated based on the change in absorbance, the extinction coefficient of the HABA-avidin complex (typically 34,000 M⁻¹cm⁻¹), and the molar concentration of the protein.[6]
Fluorescent Assay Protocol
This protocol is a generalized procedure based on available fluorescence biotin quantitation kits.[11]
-
Standard Curve Preparation : Prepare a series of biotin standards of known concentrations.
-
Sample Preparation : Dilute your biotinylated protein sample to fall within the linear range of the assay. Ensure free biotin has been removed.[11]
-
Assay Procedure :
-
Measurement and Analysis :
-
Measure the fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 494/520 nm for Alexa Fluor 488).[11][12]
-
Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards.
-
Determine the biotin concentration of your sample from the standard curve.[11]
-
Streptavidin Gel-Shift Assay Protocol
This is a common and straightforward method to qualitatively assess biotinylation.[3][16]
-
Sample Preparation : Prepare samples of your biotinylated protein and a non-biotinylated control.
-
Incubation :
-
Incubate a portion of your biotinylated protein with an excess of streptavidin for 5-30 minutes at room temperature.[16]
-
Prepare a parallel sample of biotinylated protein without streptavidin.
-
-
SDS-PAGE :
-
Add SDS-PAGE loading buffer to all samples (biotinylated protein with and without streptavidin, and the non-biotinylated control).
-
Run the samples on an SDS-PAGE gel.
-
-
Visualization : Stain the gel with a protein stain (e.g., Coomassie Blue) or perform a Western blot using an antibody against your protein of interest. A successful biotinylation will result in a band of higher molecular weight (a "gel shift") in the lane containing the biotinylated protein incubated with streptavidin.[15][16]
Mass Spectrometry Protocol
The specifics of a mass spectrometry experiment can vary greatly, but a general workflow is as follows.[17][18]
-
Sample Preparation :
-
For intact mass analysis, the purified biotinylated protein can be directly analyzed.
-
For peptide mapping to identify biotinylation sites, the protein is first digested with a protease like trypsin.[17]
-
-
LC-MS/MS Analysis : The sample is introduced into a mass spectrometer, often coupled with liquid chromatography for separation.
-
Data Analysis : The acquired mass spectra are analyzed to detect the mass addition corresponding to biotin (226.29 Da for NHS-biotin) on the protein or specific peptides.[17] Specialized software can be used to identify the modified peptides and pinpoint the exact amino acid residues that have been biotinylated.
Conclusion
Validating the success of protein biotinylation is a crucial quality control step in many research and development pipelines. The methods described in this guide offer a range of options to suit different experimental needs and resource availability. While the HABA assay provides a quick and inexpensive estimation, fluorescent assays offer higher sensitivity. The streptavidin gel-shift assay is a simple qualitative check, and mass spectrometry provides the most detailed and definitive analysis. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and reliability of their biotinylated proteins for downstream applications.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. punchout.mesoscale.com [punchout.mesoscale.com]
- 10. anaspec.com [anaspec.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
A Researcher's Guide to Alternatives for Biotin N-(bromoacetyl)hydrazide in Specific Applications
For researchers, scientists, and drug development professionals engaged in the precise labeling and analysis of biomolecules, the choice of biotinylation reagent is a critical determinant of experimental success. While Biotin (B1667282) N-(bromoacetyl)hydrazide has its utility, a range of alternative reagents offer distinct advantages in terms of specificity, stability, and application flexibility. This guide provides an objective comparison of Biotin N-(bromoacetyl)hydrazide and its alternatives, supported by experimental data and detailed protocols to inform your selection process.
Overview of Biotinylation Reagents
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone of many proteomic and molecular biology workflows. The high-affinity interaction between biotin and streptavidin allows for the sensitive detection and efficient purification of labeled molecules. This compound contains a bromoacetyl group, which can react with nucleophiles, and a hydrazide group, which targets aldehydes and ketones. However, its reactivity profile and the stability of the resulting linkages have led to the development of a diverse toolkit of alternative biotinylation reagents.
This guide will focus on the following classes of alternatives:
-
Aminooxy-Biotin: For superior stability in labeling aldehydes and ketones.
-
Click Chemistry Probes (Biotin-Azide/Alkyne): For highly specific, bio-orthogonal labeling.
-
Photo-Activatable Reagents: For non-specific labeling initiated by UV light.
-
Thiol-Reactive Reagents: For specific targeting of cysteine residues.
-
Enzymatic Biotinylation (BirA): For site-specific labeling of proteins.
Comparative Analysis of Biotinylation Reagents
The selection of a biotinylation reagent should be guided by the specific functional groups available on the target molecule, the desired stability of the linkage, the required specificity of labeling, and the downstream application.
| Feature | This compound | Aminooxy-Biotin | Biotin-Azide/Alkyne (Click Chemistry) | Photo-Activatable Biotin (Aryl Azide) | Thiol-Reactive Biotin (Iodoacetamide) | Enzymatic Biotinylation (BirA) |
| Target Functional Group | Aldehydes, Ketones, Thiols | Aldehydes, Ketones | Alkyne or Azide (B81097) | C-H, N-H bonds (non-specific) | Thiols (Cysteine) | Specific Lysine (B10760008) in AviTag sequence |
| Bond Formed | Hydrazone, Thioether | Oxime | Triazole | Covalent insertion | Thioether | Amide |
| Bond Stability | Hydrazone is less stable, susceptible to hydrolysis[1][2][3][4][5] | Oxime is significantly more stable than hydrazone[1][2][4] | Highly stable triazole ring | Stable covalent bond | Stable thioether bond | Stable amide bond |
| Specificity | Moderate; can react with multiple functional groups. | High for aldehydes/ketones. | Very high; bio-orthogonal. | Low; reacts non-specifically upon photoactivation. | High for thiols. | Extremely high; site-specific. |
| Reaction Conditions | pH 4-6 for hydrazone formation. | Mildly acidic to neutral pH (can be catalyzed by aniline)[6] | Requires copper catalyst (CuAAC) or strained alkyne (SPAAC). | UV light exposure (e.g., 366 nm)[7] | pH 7.5-8.5. | Physiological conditions with ATP and Mg2+. |
| Key Advantages | Targets carbonyls and thiols. | Forms a highly stable linkage with carbonyls. | High specificity and bio-orthogonality. | Can label molecules without specific functional groups. | Specific for cysteine residues. | Site-specific labeling, ensuring homogeneity. |
| Key Disadvantages | Hydrazone bond instability; potential for off-target reactions. | Does not react with other functional groups. | Requires introduction of an azide or alkyne handle into the target. | Low specificity can lead to a heterogeneous population of labeled molecules. | Requires accessible cysteine residues. | Requires genetic modification of the target protein to include an AviTag. |
In-depth Comparison: Hydrazide vs. Aminooxy Chemistry
For applications involving the labeling of glycoproteins or other molecules with aldehyde or ketone groups, the choice between hydrazide-based reagents and aminooxy-biotin is critical.
Stability of the Formed Linkage
The primary advantage of aminooxy-biotin lies in the superior stability of the resulting oxime bond compared to the hydrazone bond formed by hydrazide reagents. Hydrazone bonds are susceptible to hydrolysis, especially under acidic conditions, which can lead to the loss of the biotin label during downstream processing.
Experimental Data: Studies have shown that the rate of hydrolysis for oximes is significantly lower than for simple hydrazones. At a pH of 7.0, the half-life of an oxime can be on the order of days, whereas a comparable hydrazone may have a half-life of only a few hours[2][4]. One study reported that the first-order rate constant for the hydrolysis of an oxime at pD 7.0 was approximately 600-fold lower than that of a methylhydrazone[2]. This enhanced stability makes aminooxy-biotin the preferred choice for applications requiring long-term sample integrity.
Experimental Protocols
General Protocol for Glycoprotein (B1211001) Labeling with Biotin Hydrazide
This protocol describes the general steps for biotinylating glycoproteins using a hydrazide-based biotin reagent.[8][9][10][11]
-
Oxidation of Glycoproteins:
-
Dissolve the glycoprotein in 100 mM sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in the same buffer.
-
Mix the glycoprotein and periodate (B1199274) solutions at a 1:1 ratio.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes on ice.
-
Remove excess periodate by desalting the oxidized glycoprotein using a spin column equilibrated with 100 mM sodium acetate buffer (pH 5.5).
-
-
Biotinylation Reaction:
-
Prepare a 25-50 mM stock solution of Biotin Hydrazide in DMSO.
-
Add the Biotin Hydrazide stock solution to the desalted glycoprotein solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification:
-
Remove unreacted biotin hydrazide by dialysis or gel filtration.
-
Protocol for Site-Specific Biotinylation using Click Chemistry
This protocol outlines the metabolic labeling of glycoproteins with an azide-modified sugar and subsequent biotinylation using a biotin-alkyne probe via click chemistry.[12][13][14][15]
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an azide-modified sugar analog (e.g., Ac₄ManNAz for sialic acids) for 48-72 hours. This will incorporate the azide group into the glycans of newly synthesized glycoproteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following components in order:
-
Biotin-alkyne probe.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A copper-chelating ligand (e.g., TBTA).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification and Analysis:
-
The biotinylated proteins can be enriched using streptavidin-agarose beads.
-
The enriched proteins can then be analyzed by SDS-PAGE and western blotting or mass spectrometry.
-
Advanced Alternatives and Considerations
Cleavable Linkers
For applications such as mass spectrometry-based proteomics, the use of biotinylation reagents with cleavable linkers is highly advantageous. The extremely strong interaction between biotin and streptavidin can make the elution of biotinylated proteins difficult, often requiring harsh denaturing conditions. Cleavable linkers allow for the release of the labeled protein from the streptavidin resin under mild conditions, improving recovery and reducing contamination from endogenously biotinylated proteins.[16][17][18][19][20][21][22]
Enzymatic Biotinylation for Unparalleled Specificity
For applications demanding the highest level of specificity, enzymatic biotinylation using the E. coli biotin ligase, BirA, is the gold standard. This method involves genetically fusing a 15-amino-acid peptide tag (AviTag) to the protein of interest. BirA specifically recognizes this tag and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within the tag. This results in a homogeneously biotinylated protein population, which is ideal for quantitative studies and applications where the orientation of the biotin tag is important.[14][23]
Conclusion
The field of biotinylation has evolved far beyond single-reagent solutions. While this compound remains a useful tool, a comprehensive understanding of the available alternatives is crucial for optimizing experimental design. For labeling aldehydes and ketones, aminooxy-biotin offers superior bond stability. For applications demanding high specificity, click chemistry provides a bio-orthogonal solution. Photo-activatable reagents are invaluable when specific functional groups are absent, and thiol-reactive reagents allow for the targeted labeling of cysteine residues. Finally, for the ultimate in site-specific labeling, enzymatic biotinylation with BirA is unmatched. By carefully considering the target molecule, the desired outcome, and the downstream application, researchers can select the optimal biotinylation strategy to achieve reliable and reproducible results.
References
- 1. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 6. Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling | TCI Deutschland GmbH [tcichemicals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Assessing the Specificity and Selectivity of Biotin Hydrazide Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate detection, purification, and analysis. Biotin (B1667282) hydrazide has long been a staple reagent for the biotinylation of glycoproteins and other carbohydrate-containing molecules. However, a critical assessment of its specificity and selectivity compared to alternative methods is crucial for robust experimental design. This guide provides an objective comparison of biotin hydrazide with other common biotinylation reagents, supported by experimental data and detailed protocols.
Principles of Biotin Hydrazide Labeling
Biotin hydrazide specifically reacts with aldehyde groups. In a typical workflow for labeling glycoproteins, the cis-diol groups of sugar residues (e.g., sialic acids) are first oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) to generate aldehydes. The hydrazide group of biotin hydrazide then forms a stable covalent hydrazone bond with the newly formed aldehyde. This method is widely used for labeling cell surface glycoproteins, as the initial oxidation step can be performed on live cells at low temperatures to minimize internalization of the label.
Comparison of Biotinylation Reagents
While effective, biotin hydrazide is one of several reagents available for protein biotinylation, each with its own advantages and disadvantages. The choice of reagent depends on the target molecule, the available functional groups, and the experimental goals. Here, we compare biotin hydrazide with two common alternatives: aminooxy-biotin and N-hydroxysuccinimide (NHS)-biotin.
| Feature | Biotin Hydrazide | Aminooxy-Biotin | NHS-Biotin |
| Target Functional Group | Aldehydes (from oxidized carbohydrates or protein carbonylation) | Aldehydes and ketones | Primary amines (lysine residues, N-terminus) |
| Reaction Chemistry | Hydrazone bond formation | Oxime bond formation | Amide bond formation |
| Specificity | High for aldehydes. Potential for off-target labeling of protein carboxyl groups when used with EDC chemistry. | High for aldehydes and ketones, forming a more stable bond than hydrazones. | Moderate. Reacts with any accessible primary amine, which can lead to widespread and potentially function-altering labeling. |
| Labeling Efficiency | Generally considered efficient. | Often reported to have higher labeling efficiency and faster reaction kinetics compared to biotin hydrazide. | High, due to the abundance of lysine (B10760008) residues on the surface of most proteins. |
| Potential for Off-Target Effects | Minimal when targeting oxidized carbohydrates. Protein polymerization can occur when labeling carboxyl groups. | Very low due to the bio-orthogonal nature of the aminooxy-aldehyde reaction. | High potential for labeling non-target proteins and for modifying functionally important lysine residues. |
| Signal-to-Noise Ratio | Good, but can be affected by non-specific binding of avidin/streptavidin. | Generally high due to the stability of the oxime bond and high labeling efficiency. | Can be variable. High background can occur if blocking is insufficient or if the antibody itself is heavily biotinylated. |
Experimental Protocols
I. Labeling of Cell Surface Glycoproteins with Biotin Hydrazide
This protocol describes the biotinylation of glycoproteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sodium periodate (NaIO₄) solution (20 mM in ice-cold PBS)
-
Biotin hydrazide solution (2 mM in PBS)
-
Quenching solution (e.g., 1 mM glycerol (B35011) or 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS to remove any contaminating proteins.
-
Resuspend or cover the cells with ice-cold PBS.
-
Add NaIO₄ solution to a final concentration of 1 mM.
-
Incubate on ice in the dark for 15-20 minutes.
-
Quench the reaction by adding the quenching solution and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
Add the biotin hydrazide solution to the cells.
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold PBS to remove unreacted biotin hydrazide.
-
The cells are now ready for lysis and downstream analysis.
II. Western Blot Analysis of Biotinylated Proteins
This protocol allows for the detection of biotinylated proteins following SDS-PAGE.
Materials:
-
Lysate from biotinylated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
III. ELISA-Based Quantification of Biotinylation
This protocol provides a method to quantify the extent of cell surface protein biotinylation.
Materials:
-
Biotinylated cell lysate
-
96-well microplate
-
Coating antibody specific for a protein of interest
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBST).
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Add serial dilutions of the biotinylated cell lysate to the wells and incubate for 2 hours at room temperature.
-
Wash the wells thoroughly.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of biotinylated protein.
Visualizing the Workflow and Chemistry
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Chemical reaction of biotin hydrazide labeling.
Caption: Experimental workflow for cell surface glycoprotein labeling.
Caption: Decision guide for choosing a biotinylation reagent.
Conclusion
Biotin hydrazide is a powerful and specific tool for labeling glycoproteins and other molecules containing aldehyde groups. Its primary advantage lies in the ability to target carbohydrates after mild oxidation, a process that can be performed on living cells. However, for applications requiring the highest labeling efficiency and bond stability, aminooxy-biotin may present a superior alternative. When targeting primary amines, NHS-biotin is a common choice, though researchers must be mindful of the potential for non-specific labeling and functional consequences. By carefully considering the target molecule and the specific experimental requirements, researchers can select the most appropriate biotinylation strategy to ensure reliable and reproducible results.
The Long and Short of It: How Spacer Arm Length in Biotinylation Reagents Impacts Experimental Success
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation reagent based on spacer arm length. This guide delves into the critical role of the spacer arm in overcoming steric hindrance and maximizing binding efficiency, supported by experimental data and detailed protocols.
The biotin-streptavidin interaction is a cornerstone of numerous life science applications, from immunoassays to protein purification and drug targeting. The selection of the appropriate biotinylation reagent is paramount for the success of these techniques. A key, and often overlooked, feature of these reagents is the length of the spacer arm that connects the biotin (B1667282) molecule to the reactive group. This guide provides an objective comparison of biotinylation reagents with different spacer arm lengths, supported by experimental evidence, to empower researchers in making informed decisions for their specific applications.
The Critical Role of the Spacer Arm: Overcoming Steric Hindrance
The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within their tetrameric structures. This structural arrangement can create significant steric hindrance, preventing the bulky biotinylated molecule from efficiently accessing the binding pocket. The spacer arm acts as a flexible linker, extending the biotin moiety away from the labeled molecule and facilitating its interaction with streptavidin.
A longer spacer arm is generally advantageous for mitigating steric hindrance, particularly when biotinylating large proteins or when the biotinylation site is located in a sterically crowded environment.[1] Conversely, a shorter spacer arm may be sufficient when labeling smaller molecules or when the biotinylation site is readily accessible. However, excessively long spacer arms can sometimes lead to increased non-specific binding or undesirable flexibility.[2]
Performance Comparison of Biotinylation Reagents with Varying Spacer Arm Lengths
To illustrate the impact of spacer arm length, we have compiled data from a study that directly compared the performance of four different amine-reactive biotinylation reagents with varying spacer arm lengths in a solid-phase binding assay.[3] The reagents used were PFP-biotin, NHS-biotin, Sulfo-NHS-LC-biotin, and NHS-LC-LC-biotin, each with a progressively longer spacer arm.
Table 1: Comparison of Biotinylation Reagents and Their Spacer Arm Lengths [3][4]
| Biotinylation Reagent | Spacer Arm Length (Å) | Molecular Weight (Da) | Reactive Toward |
| PFP-biotin | 9.6 | 410.4 | Primary Amines |
| NHS-biotin | 13.5 | 341.4 | Primary Amines |
| Sulfo-NHS-LC-biotin | 22.4 | 556.6 | Primary Amines |
| NHS-LC-LC-biotin | 30.5 | 567.7 | Primary Amines |
The experiment involved immobilizing these biotinylation reagents on an amino-functionalized microplate and subsequently measuring the binding of horseradish peroxidase (HRP)-conjugated streptavidin. The results clearly demonstrate that as the spacer arm length increases, the binding of streptavidin-HRP is significantly enhanced.[3]
Table 2: Effect of Spacer Arm Length on Streptavidin-HRP Binding [3]
| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Absorbance (490 nm) |
| PFP-biotin | 9.6 | ~0.6 |
| NHS-biotin | 13.5 | ~0.8 |
| Sulfo-NHS-LC-biotin | 22.4 | ~1.0 |
| NHS-LC-LC-biotin | 30.5 | 1.0 (Standard) |
These findings strongly suggest that longer spacer arms are more effective at overcoming the steric hindrance associated with the deep biotin-binding pocket of streptavidin, leading to a more efficient interaction.[3]
Visualizing the Impact of Spacer Arm Length
The following diagrams illustrate the concept of steric hindrance and the experimental workflow used to compare the different biotinylation reagents.
Caption: Impact of spacer arm length on streptavidin binding.
Caption: Experimental workflow for comparing biotinylation reagents.
Detailed Experimental Protocols
For researchers wishing to replicate or adapt these findings, the following are detailed protocols for protein biotinylation and a solid-phase binding assay.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
This protocol describes the biotinylation of a protein in solution using an N-hydroxysuccinimide (NHS)-ester functionalized biotinylation reagent.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-biotin, NHS-LC-biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO to a final concentration of 10-20 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent solution to achieve the desired molar excess (typically 10-20 fold molar excess of biotin to protein).
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Solid-Phase Assay to Compare Biotinylation Reagent Performance
This protocol outlines a method to compare the binding efficiency of streptavidin to surfaces biotinylated with reagents having different spacer arm lengths.[3]
Materials:
-
Amino-functionalized 96-well microplate
-
Biotinylation reagents with varying spacer arm lengths
-
Anhydrous DMSO
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
HRP-conjugated Streptavidin
-
HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Biotinylation of Microplate:
-
Prepare solutions of each biotinylation reagent in DMSO, and then dilute to the desired final concentration in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).[3]
-
Add 100 µL of each biotinylation reagent solution to the wells of the amino-functionalized microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer to remove unbound biotinylation reagent.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block any remaining non-specific binding sites.
-
Wash the plate three times with Wash Buffer.
-
-
Streptavidin Binding:
-
Dilute the HRP-conjugated streptavidin in Blocking Buffer to the recommended concentration.
-
Add 100 µL of the diluted streptavidin-HRP solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer to remove unbound streptavidin-HRP.
-
Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm (or the appropriate wavelength for the chosen substrate) using a microplate reader.
-
Conclusion
The length of the spacer arm in a biotinylation reagent is a critical parameter that can significantly influence the outcome of biotin-streptavidin-based assays. Experimental data clearly demonstrates that longer spacer arms are more effective at overcoming steric hindrance, leading to enhanced binding of streptavidin. Researchers should carefully consider the nature of their target molecule and the experimental context when selecting a biotinylation reagent. For large, complex biomolecules or applications where high sensitivity is crucial, reagents with longer spacer arms, such as NHS-LC-LC-biotin, are often the preferred choice. By understanding the principles outlined in this guide and utilizing the provided protocols, scientists and drug development professionals can optimize their biotinylation strategies and achieve more reliable and robust experimental results.
References
Efficacy comparison of different hydrazide labels for protein carbonyls
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein carbonylation, a key biomarker of oxidative stress, is paramount. A variety of hydrazide-based labels are available, each with distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most suitable probe for your research needs.
Protein carbonylation is an irreversible post-translational modification resulting from oxidative damage to protein side chains. The most common method for its detection involves the derivatization of the resulting carbonyl groups with hydrazide probes. These probes can be tagged with biotin (B1667282) for indirect detection or with a fluorophore for direct detection. This guide focuses on the comparative efficacy of popular hydrazide labels: Biotin Hydrazide, Rhodamine B Hydrazide (RBH), Fluorescein-5-thiosemicarbazide (FTC), and Cyanine5 (Cy5) Hydrazide.
Performance Comparison of Hydrazide Labels
The choice of a hydrazide label significantly impacts the sensitivity, efficiency, and workflow of a protein carbonylation assay. The following table summarizes the key performance metrics for commonly used hydrazide labels based on available experimental data.
| Feature | Biotin Hydrazide | Rhodamine B Hydrazide (RBH) | Fluorescein-5-thiosemicarbazide (FTC) | Cy5 Hydrazide |
| Detection Method | Indirect (requires streptavidin conjugate) | Direct (fluorescent) | Direct (fluorescent) | Direct (fluorescent) |
| Detection Principle | Chemiluminescence or Fluorescence | Fluorescence | Fluorescence | Fluorescence |
| Excitation/Emission (nm) | N/A (depends on conjugate) | 560 / 585[1] | ~494 / ~521 | ~650 / ~670 |
| Sensitivity | High (LOD as low as 10 ng)[2][3] | Very High (LOD as low as 0.4 pmol)[1][4][5] | Moderate | High |
| Signal-to-Noise Ratio | High (low background)[6][7] | High | Lower than RBH | High |
| Incubation Time | Variable (typically 1-2 hours) | 1 hour[1][4][5] | 24 hours[1][4] | 1-2 hours |
| Required Protein Quantity | Microgram range | As low as 2.5 µg[1][4][5] | ~1000-fold more than RBH[1][4] | Microgram range |
| Multiplexing Capability | No | No | No | Yes (with other CyDyes)[8] |
| Advantages | High sensitivity, low background, well-established protocols.[6][7] | Ultrasensitive, rapid reaction, low protein requirement.[1][4][5] | Commercially available. | Enables multiplexing, direct detection without antibodies.[8] |
| Disadvantages | Indirect detection adds extra steps. | Less commonly used than other fluorescent probes. | Long incubation time, lower sensitivity than RBH.[1][4] | Requires specialized fluorescent imaging equipment. |
Experimental Workflows and Signaling Pathways
The general workflow for detecting protein carbonyls using hydrazide labels involves the derivatization of the carbonyl group, followed by detection. The specific steps vary depending on the chosen label.
Caption: General workflow for the detection of protein carbonyls using hydrazide labels.
The core of the detection method is the chemical reaction between the hydrazide group of the label and the carbonyl group on the protein, forming a stable hydrazone bond.
Caption: Chemical reaction between a protein carbonyl and a hydrazide label.
Detailed Experimental Protocols
Protein Carbonyl Labeling with Biotin Hydrazide
This protocol is adapted for a Western blot-based detection method.
-
Sample Preparation:
-
Extract proteins from cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
For a typical reaction, use 10-20 µg of protein per sample.
-
-
Derivatization:
-
To each protein sample, add an equal volume of 10 mM biotin hydrazide in a buffer with a pH of 5.5 (e.g., sodium acetate).
-
Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle shaking.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Protein Carbonyl Labeling with Rhodamine B Hydrazide (RBH)
This protocol is based on a fluorometric assay in a microplate format.[1][4]
-
Sample Preparation:
-
Prepare protein samples as described for the biotin hydrazide protocol.
-
Dilute the protein samples to a concentration suitable for the assay (e.g., 2.5 - 50 µg of protein).
-
-
Derivatization:
-
In a microcentrifuge tube, mix the protein sample with 1 mM RBH in ethanol (B145695) and 1.4 M HCl.
-
Incubate in the dark for 1 hour at 37°C.
-
-
Purification:
-
Remove unreacted RBH by protein precipitation with trichloroacetic acid (TCA) or by using a microcentrifugal filter device.
-
Wash the protein pellet to remove any residual free RBH.
-
-
Fluorometric Quantification:
-
Solubilize the protein pellet in a buffer containing 8 M guanidine-HCl at pH 5.
-
Measure the fluorescence in a microplate reader with excitation at 560 nm and emission at 585 nm.[1]
-
Protein Carbonyl Labeling with Cy5 Hydrazide
This protocol is designed for in-gel fluorescence detection.[8]
-
Sample Preparation:
-
Prepare protein extracts as previously described.
-
-
Derivatization:
-
To your protein sample, add Cy5 hydrazide to a final concentration of 50 µM.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample buffer to the labeled protein samples and boil for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel directly using a fluorescent gel scanner with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).
-
The fluorescent signal is proportional to the amount of carbonylated protein.
-
Conclusion
The selection of a hydrazide label for the detection of protein carbonyls should be guided by the specific requirements of the experiment, including the desired sensitivity, available equipment, and whether multiplexing is necessary. For highly sensitive detection with low background, biotin hydrazide followed by chemiluminescent detection is a robust and well-established method.[6][7] When speed, ultra-high sensitivity, and low sample amounts are critical, the Rhodamine B Hydrazide-based fluorometric assay presents a compelling alternative.[1][4][5] For studies requiring the simultaneous analysis of multiple samples or conditions on the same gel, fluorescent hydrazides such as Cy5 offer the advantage of multiplexing capabilities.[8] By understanding the distinct advantages and limitations of each label, researchers can optimize their experimental design for the accurate and reliable quantification of protein carbonylation.
References
- 1. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Biotinylation: A Comparative Guide to Mass Shift Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in numerous applications, from affinity purification to sophisticated cellular imaging. Confirming this covalent modification is paramount. This guide provides a detailed comparison of mass shift analysis by mass spectrometry against other common techniques for biotinylation confirmation, supported by experimental data and protocols.
Mass spectrometry (MS) stands as a cornerstone for the definitive confirmation of biotinylation, primarily through the principle of mass shift analysis. The covalent attachment of a biotin (B1667282) molecule to a protein results in a predictable increase in its mass. This mass shift is readily detectable by MS, providing unambiguous evidence of the modification.
Mass Shift Analysis: The Gold Standard
Mass shift analysis in mass spectrometry offers high specificity and sensitivity for confirming biotinylation. The expected mass increase depends on the specific biotinylating reagent used. For instance, labeling a protein with NHS-biotin, which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus), adds a mass of 226.08 Da to the modified peptide.
Experimental Workflow for Mass Shift Analysis:
The general workflow for confirming biotinylation via mass shift analysis involves several key steps.
Experimental Protocol: Mass Shift Analysis of Biotinylated Proteins
-
Protein Digestion: The biotinylated protein sample is subjected to proteolytic digestion, typically with trypsin, to generate a mixture of peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database. The search parameters are set to include the mass of the biotinylation reagent as a potential modification on reactive amino acid residues (e.g., lysine). The identification of peptides with the expected mass shift confirms biotinylation.
Alternative Methods for Biotinylation Confirmation
SDS-PAGE Gel Shift Assay
A simple and widely used method involves incubating the biotinylated protein with streptavidin, a protein with an extremely high affinity for biotin. The binding of the tetrameric streptavidin (approximately 53 kDa) to the biotinylated protein results in a significant increase in the complex's molecular weight, which can be visualized as an upward "shift" on an SDS-PAGE gel.
Advantages:
-
Simple and inexpensive.
-
Provides a quick qualitative assessment of biotinylation.
Disadvantages:
-
Not quantitative.
-
May not be sensitive enough for proteins with low levels of biotinylation.
-
The shift may not be apparent for very large proteins.
Direct Detection of Biotin-containing Tags (DiDBiT)
A significant challenge in traditional biotinylation analysis by MS is the potential for co-purification of non-biotinylated contaminants. The DiDBiT method addresses this by digesting the proteins before enriching for biotinylated peptides. This reduces sample complexity and increases the yield of biotinylated peptides for MS analysis, leading to a significant improvement in their identification.
Advantages:
-
Significantly improves the detection of biotinylated peptides compared to conventional methods.
-
Reduces the identification of non-biotinylated contaminants.
Disadvantages:
-
Requires specialized enrichment protocols.
Biotinylation Site Identification Technology (BioSITe)
The BioSITe method offers an alternative enrichment strategy that utilizes anti-biotin antibodies instead of streptavidin. These antibodies have a lower affinity for biotin, which allows for the efficient elution and subsequent identification of the biotinylated peptides by MS/MS. This is particularly advantageous for identifying the specific sites of biotinylation within a protein.
Advantages:
-
Enables the direct detection and quantitation of site-specific biotinylation.
-
Outperforms conventional streptavidin-based enrichment methods in the number of biotinylated peptides identified.
Disadvantages:
-
Relies on the specificity and efficiency of the anti-biotin antibody.
Performance Comparison
The choice of method for confirming biotinylation depends on the specific experimental needs, including the requirement for quantitative data, site-specific information, and available instrumentation.
| Method | Principle | Data Output | Throughput | Key Advantage | Key Limitation |
| Mass Shift Analysis (MS) | Detection of mass increase due to biotinylation. | Quantitative, site-specific. | Moderate | High specificity and sensitivity. | Requires access to a mass spectrometer. |
| SDS-PAGE Gel Shift Assay | Mobility shift of biotinylated protein upon streptavidin binding. | Qualitative. | High | Simple, rapid, and inexpensive. | Not quantitative, less sensitive for large proteins. |
| DiDBiT | Protein digestion prior to biotinylated peptide enrichment. | Quantitative, site-specific. | Moderate | Enhanced detection of biotinylated peptides and reduced contaminants. | More complex workflow than standard MS. |
| BioSITe | Enrichment of biotinylated peptides using anti-biotin antibodies. | Quantitative, site-specific. | Moderate | Efficient elution and identification of biotinylated peptides. | Dependent on antibody performance. |
Conclusion
Mass shift analysis by mass spectrometry remains the most robust and informative method for confirming protein biotinylation, providing both qualitative and quantitative data, as well as the precise location of the modification. However, for rapid, qualitative assessments, the SDS-PAGE gel shift assay is a valuable and accessible alternative. For researchers requiring enhanced sensitivity and site-specific information, advanced MS-based techniques like DiDBiT and BioSITe offer significant advantages over conventional approaches. The selection of the most appropriate method will ultimately be guided by the specific research question and the resources available.
Safety Operating Guide
Proper Disposal of Biotin N-(bromoacetyl)hydrazide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential guidance on the proper disposal procedures for Biotin N-(bromoacetyl)hydrazide, a valuable tool for researchers in proteomics and drug development.
This guide outlines the necessary safety precautions, step-by-step disposal instructions, and waste management protocols to minimize risks and adhere to regulatory standards. The information is tailored for researchers, scientists, and drug development professionals to foster a culture of safety and responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The bromoacetyl group present in the molecule warrants caution due to its potential reactivity.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
In the event of a spill, it should be contained using an inert absorbent material and collected in a sealed container for disposal as hazardous waste. Avoid generating dust if handling the solid form.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be segregated from general laboratory waste.
-
Label a dedicated, leak-proof waste container clearly as "Hazardous Waste: this compound".
-
-
Neutralization of Reactivity (if required by institutional policy):
-
Due to the presence of the bromoacetyl group, which can be reactive, some institutional safety protocols may require neutralization before disposal.
-
A common method for neutralizing similar reactive compounds involves treatment with a solution of sodium bicarbonate or another weak base to hydrolyze the bromoacetyl group. This step should only be performed by trained personnel in a controlled environment and in accordance with your institution's specific guidelines.
-
-
Waste Collection and Storage:
-
Collect all waste in the designated and properly labeled hazardous waste container.
-
Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide them with the necessary information about the waste stream for proper collection and disposal by a licensed hazardous waste management company.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
